gibberellin A18
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O6 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(1S,2S,3S,4S,5S,8S,9S,12S)-5,12-dihydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C20H28O6/c1-10-8-19-9-20(10,26)7-4-11(19)17(2)6-5-12(21)18(3,16(24)25)14(17)13(19)15(22)23/h11-14,21,26H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12-,13+,14-,17-,18+,19-,20-/m0/s1 |
InChI Key |
GPOAVBQIYNXVEA-JOJUGDBLSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O)O |
Canonical SMILES |
CC12CCC(C(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Gibberellin A18: A Technical Whitepaper on its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gibberellin A18 (GA18) is a C20-gibberellin first identified in the immature seeds of the yellow lupin, Lupinus luteus. As a member of the extensive gibberellin family of diterpenoid phytohormones, GA18 plays a role in the intricate network of plant growth regulation. Although not one of the most biologically active gibberellins, its position as a precursor to other bioactive forms underscores its importance in the overall gibberellin metabolic pathway. This document provides a comprehensive technical overview of the discovery, isolation, and preliminary characterization of this compound, including detailed experimental protocols, quantitative data, and a depiction of its place within the broader context of gibberellin signaling.
Discovery and Initial Characterization
This compound was first isolated and its structure elucidated in 1968 by Koshimizu and colleagues from immature seeds of Lupinus luteus.[1] Initially designated as "Lupinus gibberellin I," it was later assigned the systematic name this compound.[1] The isolation proved to be a significant challenge due to the extremely low concentrations of the compound in the plant material, with a reported yield of approximately 0.000058%.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H28O6 | [1] |
| Molecular Weight | 364.44 g/mol | [1] |
| General Classification | C20-Gibberellin |
Experimental Protocols
The following sections detail the methodologies employed in the landmark isolation and characterization of this compound.
Extraction from Lupinus luteus Seeds
The initial extraction of this compound from immature lupin seeds involved a multi-step process designed to separate the acidic gibberellins from other plant constituents.
Protocol:
-
Homogenization: Immature seeds of Lupinus luteus were homogenized in a large volume of methanol.
-
Filtration and Concentration: The methanolic extract was filtered to remove solid plant material. The filtrate was then concentrated under reduced pressure to yield an aqueous residue.
-
Acidification and Solvent Partitioning: The aqueous residue was acidified to a pH of approximately 3.0 with hydrochloric acid. This protonates the carboxylic acid functional groups of the gibberellins, making them more soluble in organic solvents. The acidified solution was then repeatedly extracted with ethyl acetate. The ethyl acetate fractions, containing the acidic gibberellins, were combined.
-
Back-extraction: The combined ethyl acetate extract was then washed with a phosphate buffer at a pH of 8.0 to transfer the acidic gibberellins back into the aqueous phase, leaving neutral and basic impurities in the organic phase.
-
Re-extraction: The aqueous buffer solution was re-acidified to pH 3.0 and the gibberellins were once again extracted into ethyl acetate. This extract was then washed with water and dried over anhydrous sodium sulfate.
Purification by Chromatography
The crude extract obtained from the solvent partitioning steps required further purification using various chromatographic techniques to isolate this compound.
Protocol:
-
Charcoal Chromatography: The dried ethyl acetate extract was concentrated and subjected to chromatography on a charcoal column. The column was eluted with a gradient of acetone in water, with gibberellins typically eluting in the higher acetone fractions.
-
Silicic Acid Partition Chromatography: Fractions enriched with gibberellin-like activity were further purified by partition chromatography on a silicic acid column. The stationary phase was silicic acid impregnated with a phosphate buffer, and the mobile phase was a gradient of ethyl acetate in hexane.
-
Crystallization: The fractions containing pure this compound were combined, concentrated, and the compound was crystallized from a mixture of ethyl acetate and hexane.
Quantitative Data
The isolation of this compound was characterized by a very low yield, highlighting the minute quantities of this hormone present in plant tissues.
| Parameter | Value | Source |
| Starting Material | Immature seeds of Lupinus luteus | Koshimizu et al. (1968) |
| Final Yield of GA18 | 0.000058% |
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic methods. While the original publication provided detailed analysis, a comprehensive modern spectroscopic dataset is still being compiled in the public domain. The following table includes known spectroscopic information.
| Spectroscopic Technique | Key Observations (for this compound or its derivatives) |
| Mass Spectrometry (MS) | A mass spectrum of the methyl ester trimethylsilyl (TMS) ether derivative of GA18 is available. |
| Infrared (IR) Spectroscopy | Data not readily available in the searched sources. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 1H and 13C NMR data for the synthetically produced (-)-GA18 methyl ester is available and serves as a key reference for structural confirmation. |
Gibberellin Biosynthesis and Signaling Context
This compound is a C20-gibberellin, which are precursors in the biosynthesis of the more biologically active C19-gibberellins. The general pathway of gibberellin biosynthesis and signaling provides a framework for understanding the role of GA18.
Gibberellin Biosynthesis Pathway
The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. The following diagram illustrates the major steps leading to the formation of C20 and C19 gibberellins.
References
Gibberellin A18: A Comprehensive Technical Guide on Structure Elucidation and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellin A18 (GA18) is a naturally occurring plant hormone belonging to the extensive family of gibberellins (GAs), which are tetracyclic diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development. First isolated from the immature seeds of Lupinus luteus, GA18 is a member of the C20 gibberellins, which are biosynthetic precursors to the more biologically active C19 gibberellins.[1][2] Despite often being considered an intermediate, GA18 has been shown to exhibit biological activity in its own right in certain plant species, making it a subject of interest in plant physiology and agricultural science.[2] This technical guide provides an in-depth overview of the structure elucidation, chemical properties, and biological context of this compound.
Chemical Properties and Structure
This compound is characterized by the ent-gibberellane skeleton, possessing 20 carbon atoms.[2] Its chemical formula is C20H28O6 with a molecular weight of 364.44 g/mol .[1] The structure of GA18 features hydroxyl groups at the C-3 and C-13 positions, which are significant for its biological activity.[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. Data for related gibberellins are included for comparison.
| Property | This compound (GA18) | Gibberellin A1 (GA1) | Gibberellic Acid (GA3) |
| Molecular Formula | C20H28O6 | C19H24O6 | C19H22O6 |
| Molecular Weight | 364.44 g/mol [1] | 348.4 g/mol | 346.37 g/mol |
| Melting Point | Data not readily available | - | 233-235 °C (decomposes)[3] |
| Solubility | Data not readily available | Soluble in Acetone:Water (1:1), DMSO, Methanol[4] | Slightly soluble in water (5 g/L at 20°C); Soluble in ethanol, DMSO, and dimethylformamide.[3] |
| pKa | Data not readily available | - | ~4.0 |
Structure Elucidation
The structure of this compound was first determined following its isolation from Lupinus luteus in the 1960s.[1][5] The elucidation of its complex tetracyclic structure relied on a combination of classical chemical degradation methods and emerging spectroscopic techniques of the time. Modern structural analysis confirms this structure through advanced spectroscopic methods.
Experimental Protocols
The following outlines the general experimental workflow and key analytical techniques used for the structure elucidation of a novel gibberellin like GA18.
1. Isolation and Purification:
A generalized protocol for the extraction and purification of gibberellins from plant material, adapted for Lupinus luteus, is as follows:
-
Extraction: Immature seeds are homogenized and extracted with a polar solvent such as methanol or aqueous acetone.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning. Typically, the aqueous extract is acidified to a low pH (around 2.5-3.0) and partitioned against a water-immiscible organic solvent like ethyl acetate to extract the acidic gibberellins.
-
Chromatography: The crude gibberellin fraction is then purified using a combination of chromatographic techniques, including:
-
Silica Gel Chromatography: For initial separation based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purification of individual gibberellins.
-
2. Spectroscopic Analysis:
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is a key technique for determining the molecular weight and fragmentation pattern of gibberellins. For GA18, the molecular ion peak (M+) would be observed at m/z 364. The fragmentation pattern provides clues about the structure, with characteristic losses of water, carbon monoxide, and parts of the carbon skeleton. The mass spectrum of the methyl ester trimethylsilyl ether derivative of GA18 is a known analytical method.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the number and chemical environment of protons in the molecule, revealing details about the stereochemistry and connectivity of the complex ring system.
-
¹³C-NMR: Shows the number of unique carbon atoms and their hybridization state, complementing the ¹H-NMR data.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the complete bonding network of the molecule.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), carboxylic acid (-COOH), and methylene (=CH₂) groups, which are characteristic of gibberellins.
Gibberellin Signaling Pathway
Gibberellins exert their effects by modulating gene expression through a signaling pathway that involves the derepression of a repressor. The core components of this pathway are the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and the DELLA repressor proteins. While GA18 is a C20 gibberellin and often a precursor, the general signaling mechanism is initiated by bioactive GAs.
Mechanism of Action:
-
GA Binding to GID1: In the absence of bioactive GA, DELLA proteins are stable and bind to transcription factors, repressing the expression of GA-responsive genes. When a bioactive gibberellin is present, it binds to the GID1 receptor.
-
GID1-DELLA Interaction: The binding of GA to GID1 induces a conformational change in the GID1 receptor, which then promotes its interaction with the DELLA domain of the DELLA repressor proteins.
-
Ubiquitination and Degradation of DELLA: The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex. This polyubiquitination marks the DELLA protein for degradation by the 26S proteasome.
-
Derepression of Gene Expression: With the degradation of the DELLA repressor, transcription factors are released and can activate the expression of GA-responsive genes, leading to various physiological responses such as stem elongation, seed germination, and flowering.
Conclusion
This compound, a C20 gibberellin, serves as an important intermediate in the biosynthesis of bioactive gibberellins and also possesses intrinsic biological activity. Its structure was elucidated through a combination of chemical and spectroscopic methods, a process that has become more refined with modern analytical techniques. Understanding the chemical properties and the role of GA18 and other gibberellins in the complex signaling network of plants is fundamental for advancements in agriculture and the development of new plant growth regulators. Further research into the specific activities and regulatory functions of C20 gibberellins like GA18 will continue to enhance our knowledge of plant hormone biology.
References
The Enigmatic Path to Gibberellin A18: A Technical Guide to its Biosynthesis in Higher Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a pivotal role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flower induction, and fruit development. Among the more than 130 identified GAs, gibberellin A18 (GA18) is a C20-GA that has demonstrated biological activity in certain plant systems, such as in dwarf mutants of maize.[1] Unlike many other GAs that are intermediates in the biosynthesis of the highly active C19-GAs, GA18 possesses hydroxyl groups at both the C-3β and C-13 positions, contributing to its bioactivity.[1] First isolated from the immature seeds of Lupinus luteus, the precise biosynthetic pathway of GA18 has remained partially elusive.[1] This technical guide synthesizes the current understanding of the general gibberellin biosynthesis pathway and extrapolates the most plausible route to GA18, providing detailed insights into the enzymatic steps, potential regulatory mechanisms, and methodologies for its study.
The General Gibberellin Biosynthesis Pathway: A Three-Stage Process
The biosynthesis of all gibberellins originates from geranylgeranyl diphosphate (GGPP) and proceeds through three distinct stages, each localized to a different cellular compartment.
-
Stage 1: Plastid-Localized Diterpene Cyclase Activity: The pathway initiates in the plastids where GGPP is converted to ent-kaurene. This two-step cyclization is catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).
-
Stage 2: Endoplasmic Reticulum-Localized Monooxygenase Activity: ent-Kaurene is then transported to the endoplasmic reticulum (ER), where it undergoes a series of oxidations catalyzed by two cytochrome P450 monooxygenases (CYPs): ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). These reactions lead to the formation of GA12, the first gibberellin intermediate. In many plant species, a portion of GA12 is converted to GA53 by a 13-hydroxylase, another CYP enzyme.
-
Stage 3: Cytosol-Localized Dioxygenase Activity: The final stage occurs in the cytosol, where GA12 and GA53 serve as substrates for a variety of 2-oxoglutarate-dependent dioxygenases (2-ODDs). The primary enzymes in this stage are GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). GA20ox enzymes catalyze the sequential oxidation and eventual removal of C-20 to produce C19-GAs. GA3ox enzymes catalyze the final step of 3β-hydroxylation, which typically confers biological activity to the GA molecule.
The Proposed Biosynthesis Pathway of this compound
Based on the known substrate specificities of gibberellin biosynthetic enzymes, a direct 3β-hydroxylation of the common C20 precursors GA12 or GA53 by known GA3ox enzymes is unlikely, as these enzymes show a strong preference for C19-GA substrates.[2][3] Therefore, the biosynthesis of GA18 likely proceeds through a branched pathway involving hydroxylation of other C20-GA intermediates. The most plausible pathway involves the initial 13-hydroxylation of GA12 to GA53, followed by a series of oxidations at C-20 and a final 3β-hydroxylation.
The proposed enzymatic steps are as follows:
-
GA12 to GA53 (13-hydroxylation): This reaction is catalyzed by a cytochrome P450 monooxygenase, likely a member of the CYP714 or CYP72A family.
-
GA53 to GA44 (C-20 oxidation): Catalyzed by a GA20ox.
-
GA44 to GA19 (C-20 oxidation): Catalyzed by a GA20ox.
-
GA19 to GA17 (C-20 oxidation): While GA20 is the typical product leading to C19-GAs, the pathway to C20-GA18 likely involves the formation of other C20 intermediates.
-
Hydroxylation of a C20 Intermediate to yield GA18: The final 3β-hydroxylation is likely catalyzed by a GA3ox-like enzyme with broader substrate specificity or a yet-to-be-identified specific C20-GA 3β-hydroxylase. It is plausible that an intermediate such as GA19 or another C20-GA is the substrate for this hydroxylation, followed by any subsequent modifications to yield GA18.
Quantitative Data
Quantitative data for the intermediates of the GA18 biosynthesis pathway are scarce. The following table summarizes known concentrations of related gibberellins in select plant tissues to provide a comparative context.
| Gibberellin | Plant Species | Tissue | Concentration (ng/g FW) | Reference |
| GA12 | Zea mays (normal shoots) | Vegetative shoots | < 2.0 | [4] |
| GA53 | Zea mays (normal shoots) | Vegetative shoots | < 2.0 | [4] |
| GA44 | Zea mays (normal shoots) | Vegetative shoots | < 2.0 | [4] |
| GA19 | Zea mays (normal shoots) | Vegetative shoots | < 2.0 | [4] |
| GA18 | Lupinus luteus | Immature seeds | trace amounts | [1] |
Experimental Protocols
Extraction and Purification of Gibberellins
This protocol is a generalized method for the extraction of gibberellins from plant tissues, which can be adapted for the specific analysis of GA18.
Materials:
-
Plant tissue (e.g., immature seeds, vegetative shoots)
-
Liquid nitrogen
-
80% (v/v) methanol containing 0.1% (v/v) formic acid and an antioxidant (e.g., butylated hydroxytoluene)
-
Internal standards (deuterated GAs, if available)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 and Oasis MCX)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Freeze approximately 1-5 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.
-
Transfer the powdered tissue to a centrifuge tube and add 10 mL of pre-chilled 80% methanol extraction solvent per gram of tissue. Add internal standards at this stage for quantification.
-
Homogenize the mixture thoroughly and incubate at 4°C for at least 4 hours with gentle agitation.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and re-extract the pellet with another 5 mL of extraction solvent per gram of tissue.
-
Combine the supernatants and concentrate under vacuum to the aqueous phase.
-
Adjust the pH of the aqueous extract to 2.5-3.0 with formic acid.
-
Perform solid-phase extraction (SPE) for purification.
-
Condition a C18 SPE cartridge with methanol followed by acidified water (pH 2.5-3.0).
-
Load the acidified aqueous extract onto the cartridge.
-
Wash the cartridge with acidified water to remove polar impurities.
-
Elute the gibberellins with 80% methanol.
-
-
For further purification, a mixed-mode cation exchange (MCX) SPE can be used.
-
Dry the final eluate under a stream of nitrogen or in a vacuum concentrator and reconstitute in a suitable solvent for LC-MS/MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
Ultra-high performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative ESI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for GA18 and other target GAs need to be determined using authentic standards. For GA18 (C20H26O6, MW: 378.42), the [M-H]- ion at m/z 377.2 would be the precursor ion. Product ions would be determined by collision-induced dissociation (CID).
Regulatory Mechanisms and Signaling
The biosynthesis of gibberellins is tightly regulated by both developmental and environmental cues. The expression of key biosynthetic genes, particularly those encoding GA20ox and GA3ox, is subject to feedback regulation by the levels of bioactive GAs. High levels of bioactive GAs typically downregulate the expression of these genes, while low levels lead to their upregulation. This homeostatic mechanism ensures that the appropriate levels of GAs are maintained in different tissues and at different developmental stages.
The signaling pathway for gibberellins involves the GA receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) and a family of transcriptional regulators known as DELLA proteins. In the absence of bioactive GAs, DELLA proteins repress GA-responsive genes. The binding of a bioactive GA to GID1 promotes the interaction of GID1 with DELLA proteins, leading to the ubiquitination and subsequent degradation of DELLAs by the 26S proteasome. The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for GA-mediated growth and development.
Conclusion and Future Perspectives
While the general framework of gibberellin biosynthesis is well-established, the specific pathway leading to GA18 remains an area of active investigation. The proposed pathway, involving 13-hydroxylation followed by modifications of a C20 intermediate and a final 3β-hydroxylation, provides a logical framework based on current enzymatic knowledge. Further research is required to identify and characterize the specific enzymes responsible for the biosynthesis of GA18, particularly the putative C20-GA 3β-hydroxylase. The development of specific antibodies and labeled standards for GA18 will be crucial for its accurate quantification in various plant species and tissues. Elucidating the complete biosynthetic pathway and understanding the physiological role of GA18 will not only enhance our fundamental knowledge of plant hormone biology but may also open new avenues for crop improvement and the development of novel plant growth regulators.
References
- 1. Identification of GA2ox Family Genes and Expression Analysis under Gibberellin Treatment in Pineapple (Ananas comosus (L.) Merr.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function and substrate specificity of the gibberellin 3beta-hydroxylase encoded by the Arabidopsis GA4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function and Substrate Specificity of the Gibberellin 3β-Hydroxylase Encoded by the Arabidopsis GA4 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Gibberellin A18: A Technical Guide on its Structure, Bioactivity, and Biosynthetic Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gibberellins (GAs) are a large family of diterpenoid phytohormones that regulate numerous aspects of plant growth and development. They are broadly classified into C19-GAs, which are generally biologically active, and C20-GAs, which are typically precursors. Gibberellin A18 (GA18) is a C20-GA notable for possessing significant biological activity in certain contexts, challenging the conventional view of C20-GAs as mere intermediates. This technical guide provides a comprehensive overview of the established role of C20-GAs in biosynthesis, details the known structural and functional properties of GA18, and presents the standard experimental methodologies used to investigate gibberellin metabolism. While GA18's role as a direct precursor in the primary GA pathway is not well-established, its unique characteristics make it a subject of interest for understanding the diversity of gibberellin function and metabolism.
The Canonical C20 Gibberellin Biosynthesis Pathway
In higher plants, the biosynthesis of biologically active C19-GAs, such as GA1 and GA4, originates from C20 precursors.[1] The central pathway involves the conversion of the C20-GA intermediates, GA12 and GA53. These molecules are processed by a class of 2-oxoglutarate-dependent dioxygenases (2-ODDs) known as GA 20-oxidases (GA20ox).
The GA20ox enzymes catalyze the sequential oxidation of the C-20 carbon, first to an alcohol (e.g., GA15, GA44), then to an aldehyde (e.g., GA24, GA19), and finally, the excision of C-20 to yield a C19-GA (GA9 or GA20).[2] These C19-GAs are then hydroxylated at the 3β-position by GA 3-oxidases (GA3ox) to produce the highly active forms.[2] This critical transition from a C20 to a C19 structure is a key regulatory step in controlling the levels of active GAs in plant tissues.
The two primary branches of this pathway are:
-
The Non-13-Hydroxylation Pathway: GA12 → GA15 → GA24 → GA9 → GA4 (Active)
-
The Early-13-Hydroxylation Pathway: GA53 → GA44 → GA19 → GA20 → GA1 (Active)
The following diagram illustrates this central metabolic route.
A Profile of this compound
This compound does not feature in the canonical biosynthetic pathways illustrated above. Its metabolic origin and fate are not well-documented, suggesting it may be a species-specific product or part of a minor, less-studied side branch.
Structure
GA18 is a C20 gibberellin with the molecular formula C20H28O6.[3] It possesses the characteristic ent-gibberellane tetracyclic carbon skeleton. Its defining features are the presence of hydroxyl groups at both the 3β and 13 positions, making it a 3,13-dihydroxylated C20-GA.[4]
| Gibberellin | Carbon Number | 3-OH Group | 13-OH Group | Key Role |
| GA12 | C20 | No | No | Primary C20 precursor |
| GA53 | C20 | No | Yes | Precursor of the 13-OH pathway |
| GA18 | C20 | Yes | Yes | Biologically active in some species |
| GA1 | C19 | Yes | Yes | Bioactive end-product |
| GA4 | C19 | Yes | No | Bioactive end-product |
Biological Activity
While most C20-GAs are considered inactive precursors, GA18 has demonstrated significant biological activity. In studies using GA-deficient dwarf mutants of maize (Zea mays), specifically d1 and d5, exogenously applied GA18 was found to be as effective as the potent C19-GA, GA3, in restoring normal stem elongation.[4] This finding is critical as it indicates that GA18 can either function as a bioactive hormone itself or is efficiently converted to a bioactive form in this specific genetic and physiological context. This activity sets it apart from other C20-GAs like GA12 and GA53, which show little to no activity in similar bioassays.
| Gibberellin | Type | Activity in Maize d1, d5 Mutants |
| GA3 | C19-GA | High |
| GA18 | C20-GA | High |
| GA12 | C20-GA | Low / None |
| GA53 | C20-GA | Low / None |
Experimental Protocols: Investigating Gibberellin Metabolism
To determine if a specific gibberellin like GA18 acts as a precursor to other GAs, researchers typically perform feeding studies using isotopically labeled compounds. These experiments can be conducted in vivo (with whole plants or tissues) or in vitro (with cell-free enzyme preparations). The following is a generalized protocol for an in vitro study, which is a standard approach for elucidating biosynthetic pathways.[5][6]
General Protocol: GA Feeding Study with a Plant Cell-Free System
Objective: To identify the metabolic products of a labeled gibberellin substrate (e.g., [14C]GA18 or [2H]GA18) when incubated with an enzyme extract from plant tissue.
Materials:
-
Plant tissue (e.g., immature seeds, developing leaves, apical meristems)
-
Extraction Buffer (e.g., phosphate buffer, pH 7.5, containing PVPP, ascorbate, DTT, and glycerol)
-
Cofactors: NADPH, 2-oxoglutarate, FeSO4, ascorbate
-
Labeled Substrate: Isotopically labeled GA18
-
Solvents for extraction and chromatography (ethyl acetate, methanol, hexane)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 and silica-based)
-
HPLC system with a reverse-phase column
-
GC-MS system for analysis
Methodology:
-
Preparation of Cell-Free Extract: a. Harvest and freeze fresh plant tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle. c. Homogenize the powder in ice-cold Extraction Buffer. d. Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris. e. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. The resulting supernatant is the soluble enzyme fraction (cytosol), containing dioxygenases like GA20ox and GA3ox.[5]
-
Enzyme Assay (Incubation): a. Combine the cell-free supernatant with an assay buffer containing the necessary cofactors (2-oxoglutarate, FeSO4, ascorbate). b. Add the labeled GA18 substrate to initiate the reaction. c. Incubate the mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 1-2 hours). d. Terminate the reaction by adding an organic solvent like acetone or methanol.
-
Extraction and Purification of Products: a. Partition the reaction mixture against ethyl acetate at acidic pH (e.g., pH 2.5) to extract acidic GAs. b. Evaporate the ethyl acetate fraction to dryness. c. Resuspend the residue and purify it using SPE cartridges to remove lipids and other interfering compounds.
-
Analysis of Metabolites: a. HPLC Separation: Separate the purified GA metabolites using a reverse-phase HPLC column coupled with a radioactivity detector (if using a radiolabel). Collect fractions corresponding to radioactive peaks. b. GC-MS Identification: Derivatize the GAs in the collected fractions (e.g., methylation followed by trimethylsilylation) to make them volatile. Analyze the derivatives by GC-MS.[7] Identify the products by comparing their mass spectra and retention times to those of authentic GA standards.[7][8]
Conclusion and Future Directions
This compound stands out among C20-gibberellins due to its demonstrated biological activity, particularly in maize.[4] However, its role as a precursor in the mainstream GA biosynthetic pathway is not supported by current evidence from widely studied model organisms. It is absent from the primary metabolic grids that convert C20-GAs to the bioactive C19 forms.
The recent achievement of a concise chemical synthesis of GA18 methyl ester opens new avenues for research.[4] Future studies could utilize this synthetic GA18 to:
-
Produce Isotopically Labeled GA18: Synthesize radiolabeled ([14C] or [3H]) or stable isotope-labeled ([2H] or [13C]) GA18 to use as a substrate in feeding studies.
-
Conduct Comprehensive Metabolic Studies: Apply labeled GA18 to a wide range of plant species and tissues, including the maize mutants where it is known to be active, to definitively trace its metabolic fate.
-
Investigate Receptor Binding: Assess the binding affinity of GA18 to the GA receptor, GID1, to determine if its biological activity stems from direct interaction with the signaling pathway or through conversion to another active molecule.
Elucidating the precise role of GA18 will enhance our understanding of the complexity and species-specific variations within gibberellin metabolism and signaling, potentially revealing novel regulatory mechanisms or bioactive compounds relevant to agricultural and pharmaceutical applications.
References
- 1. Gibberellin - Wikipedia [en.wikipedia.org]
- 2. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H28O6 | CID 14605564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gibberellin Biosynthesis in Maize. Metabolic Studies with GA15, GA24, GA25, GA7, and 2,3-Dehydro-GA9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Molecular Enigma of Gibberellin A18: A Technical Guide to Its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Gibberellin A18 (GA18) is a C20-gibberellin, a class of tetracyclic diterpenoid plant hormones. While the C19-gibberellins are generally considered the most biologically active forms, GA18 has demonstrated significant biological activity in certain plant species, rivaling that of the potent GA3 in specific maize mutants. This technical guide provides an in-depth overview of the presumed molecular mechanism of action of GA18, based on the well-established general model of gibberellin signaling. It outlines the key molecular players, the signaling cascade, and the metabolic context of GA18. This document also highlights the current gaps in our understanding of GA18's specific molecular interactions and presents a framework for future research.
Introduction to this compound
Gibberellins (GAs) are a large family of plant hormones that regulate a wide array of developmental processes, including seed germination, stem elongation, flowering, and fruit development[1][2]. Over 130 different gibberellins have been identified, but only a few are considered to be biologically active[3]. This compound, first identified in Lupinus luteus, is a C20-gibberellin, meaning it possesses the full 20-carbon skeleton of its diterpenoid precursors[4]. While many C20-GAs are intermediates in the biosynthesis of the more active C19-GAs, GA18 has been shown to possess intrinsic biological activity in some plant systems[5]. This suggests that its molecular mechanism of action likely follows the canonical gibberellin signaling pathway.
The Canonical Gibberellin Signaling Pathway: A Framework for GA18 Action
The molecular mechanism of gibberellin signaling is a well-characterized derepression pathway. In the absence of bioactive GAs, plant growth is actively repressed by a family of nuclear proteins known as DELLA proteins. The binding of a bioactive GA to its receptor initiates a signaling cascade that leads to the degradation of these DELLA repressors, thereby promoting growth and development.
The key components of this pathway are:
-
The GID1 Receptor: A soluble nuclear protein that directly binds to bioactive gibberellins.
-
DELLA Proteins: A family of transcriptional regulators that act as master repressors of GA-responsive genes.
-
The SCFSLY1/GID2 E3 Ubiquitin Ligase Complex: Responsible for targeting DELLA proteins for degradation.
-
The 26S Proteasome: The cellular machinery that degrades ubiquitinated DELLA proteins.
The GA-GID1-DELLA Complex Formation
The signaling cascade is initiated when a bioactive gibberellin, presumed in this context to be GA18, binds to the GID1 receptor. This binding event induces a conformational change in the GID1 receptor, which enhances its affinity for DELLA proteins[6]. The subsequent interaction between the GA-bound GID1 and a DELLA protein forms a stable ternary complex (GA-GID1-DELLA)[6].
Ubiquitination and Degradation of DELLA Proteins
The formation of the GA-GID1-DELLA complex serves as a recognition signal for the SCFSLY1/GID2 E3 ubiquitin ligase complex[6]. This complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome. The removal of the DELLA repressor protein derepresses the transcription of GA-responsive genes, leading to the physiological effects associated with gibberellin action, such as cell elongation and division.
Quantitative Data on Gibberellin Activity
Table 1: Comparative Biological Activity of Gibberellins in Different Bioassays.
| Gibberellin | Dwarf Rice Bioassay (Relative Activity) | Lettuce Hypocotyl Bioassay (Relative Activity) | Barley α-amylase Induction (Relative Activity) |
| GA1 | 100 | 80 | 90 |
| GA3 | 120 | 100 | 100 |
| GA4 | 110 | 90 | 95 |
| GA18 | Data not available | Data not available | Data not available |
Note: The data presented for GA1, GA3, and GA4 are illustrative and compiled from various studies. The lack of data for GA18 highlights a significant knowledge gap.
Table 2: In Vitro Binding Affinities of Gibberellins to the GID1 Receptor.
| Gibberellin | GID1 Receptor Source | Dissociation Constant (Kd) |
| GA3 | Oryza sativa | 3.5 x 10-8 M |
| GA4 | Arabidopsis thaliana | 1.2 x 10-8 M |
| GA18 | Not determined | Not determined |
Note: The presented Kd values are examples from published literature. The absence of data for GA18 underscores the need for in vitro binding studies.
Experimental Protocols for Assessing Gibberellin Activity
The biological activity of gibberellins is determined through a variety of standardized bioassays. These assays typically measure a physiological response, such as stem elongation or enzyme induction, to the application of a specific gibberellin.
Dwarf Pea Epicotyl Elongation Bioassay
This classic bioassay is used to determine the effect of a gibberellin on stem elongation.
Methodology:
-
Plant Material: Dwarf pea (Pisum sativum) seedlings are grown under controlled light and temperature conditions until the third internode is visible.
-
Gibberellin Application: A known concentration of the test gibberellin (e.g., GA18) is applied in a small volume (e.g., 1-5 µL) to the apical bud of the seedlings. A control group is treated with the solvent alone.
-
Incubation: The treated seedlings are incubated for a set period, typically 5-7 days, under the same controlled conditions.
-
Measurement: The length of the epicotyl (the region of the stem above the cotyledons) is measured for both the treated and control groups.
-
Data Analysis: The increase in epicotyl length in the treated group compared to the control group is a measure of the gibberellin's biological activity. A dose-response curve can be generated by testing a range of concentrations.
Barley Aleurone α-Amylase Induction Bioassay
This bioassay measures the ability of a gibberellin to induce the synthesis of α-amylase in the aleurone layer of barley grains, a key process during seed germination.
Methodology:
-
Preparation of Aleurone Layers: Barley grains are cut in half, and the embryo is removed. The remaining half-seeds, containing the aleurone layer and starchy endosperm, are sterilized.
-
Incubation with Gibberellin: The half-seeds are incubated in a solution containing a known concentration of the test gibberellin (e.g., GA18). A control group is incubated in a solution without the gibberellin.
-
Enzyme Assay: After a defined incubation period (e.g., 24-48 hours), the amount of α-amylase secreted into the incubation medium is quantified using a colorimetric assay that measures the breakdown of starch.
-
Data Analysis: The amount of α-amylase produced in the presence of the gibberellin is compared to the control to determine the activity of the gibberellin.
This compound in the Metabolic Pathway
The biological activity of any gibberellin is ultimately determined by its concentration at the site of action, which is controlled by the rates of its biosynthesis and catabolism. The precise position of GA18 in the metabolic network is not fully elucidated in all species. However, based on the general gibberellin metabolic pathway, it is likely synthesized from GA12 and can be a substrate for various oxidases.
-
GA 20-oxidases are key enzymes that catalyze several steps in the later stages of GA biosynthesis, often leading to the production of C19-GAs.
-
GA 3-oxidases typically catalyze the final step in the formation of bioactive GAs by hydroxylating the C-3 position.
-
GA 2-oxidases are the primary enzymes responsible for the deactivation of bioactive GAs.
The observed bioactivity of GA18 suggests that it can either act directly as a signaling molecule or is readily converted to a more active GA in certain tissues. Further research is needed to identify the specific enzymes that metabolize GA18 and to determine its metabolic flux in different plant species.
Conclusion and Future Directions
This compound presents an interesting case in the study of plant hormones. While not universally recognized as a major bioactive gibberellin, its demonstrated activity in some systems warrants a deeper investigation into its molecular mechanism of action. The framework of the canonical GA-GID1-DELLA signaling pathway provides a robust model for how GA18 likely functions. However, to move from a presumed to a confirmed mechanism, further research is critical.
Future research should focus on:
-
Quantitative Binding Assays: Determining the binding affinity of GA18 to GID1 receptors from various plant species.
-
In Vitro Interaction Studies: Demonstrating the formation of a GA18-GID1-DELLA ternary complex using techniques such as yeast two-hybrid assays, co-immunoprecipitation, or surface plasmon resonance.
-
Metabolic Profiling: Elucidating the precise biosynthetic and catabolic pathways of GA18 in different plant species to understand its role as a potential bioactive hormone or a metabolic intermediate.
-
Transcriptomic Analysis: Identifying the specific set of genes that are regulated by GA18 to understand its downstream effects.
By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the diverse roles that different gibberellin molecules play in regulating plant growth and development. This knowledge will be invaluable for applications in agriculture and biotechnology aimed at manipulating plant architecture and yield.
References
- 1. The in vitro effects of gibberellin on human sperm motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. The in vitro effects of gibberellin on human sperm motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. uniprot.org [uniprot.org]
Unveiling the Endogenous Landscape of Gibberellin A18: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous levels of Gibberellin A18 (GA18) across various plant species. As a C20-gibberellin, GA18 serves as a crucial precursor in the biosynthesis of bioactive C19-gibberellins, while also exhibiting inherent biological activities in certain plant systems.[1] Understanding the endogenous concentrations of this intermediate is paramount for elucidating the intricate regulatory networks of plant growth and development. This document offers a compilation of available quantitative data, detailed experimental protocols for GA18 quantification, and visualizations of the pertinent biochemical pathways.
Quantitative Analysis of Endogenous this compound
The quantification of endogenous gibberellins, including GA18, is a challenging analytical task due to their low abundance and complex plant matrices. The data presented below has been compiled from various studies employing advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Plant Species | Tissue/Organ | Developmental Stage | GA18 Concentration (ng/g dry weight unless otherwise specified) | Reference |
| Lupinus luteus (Yellow Lupin) | Immature Seeds | - | 0.000058% of extract | [1] |
| Oryza sativa (Rice) | Shoots | 42 days after sowing | Present, but not quantified | [2] |
| Arabidopsis thaliana | Shoots | - | Identified, relative levels discussed | [3] |
| Pisum sativum (Pea) | Pericarp (with seeds) | - | Present, but not quantified | [4] |
| Pisum sativum (Pea) | Shoots (Line G2) | - | Identified, relative levels discussed | [5][6][7] |
Note: The scarcity of absolute quantitative data for GA18 highlights the analytical challenges and the focus of many studies on the more biologically active downstream gibberellins. The presence of GA18 is often confirmed, but its concentration is not always determined.
Experimental Protocols for this compound Quantification
The accurate quantification of GA18 necessitates meticulous sample preparation and sensitive analytical instrumentation. The following protocols provide a generalized framework based on established methodologies for gibberellin analysis.[8][9][10][11][12][13][14]
Sample Preparation and Extraction
-
Harvesting and Freezing: Plant tissues should be harvested and immediately frozen in liquid nitrogen to quench metabolic activity.
-
Lyophilization and Homogenization: The frozen tissue is lyophilized (freeze-dried) to remove water and then ground to a fine powder.
-
Extraction: The powdered tissue is extracted with a solvent, typically 80% methanol or acetone, often containing antioxidants (e.g., butylated hydroxytoluene) to prevent degradation. The extraction is usually performed at low temperatures (e.g., -20°C or 4°C) for several hours to overnight with continuous agitation.
-
Internal Standards: For absolute quantification, a known amount of a stable isotope-labeled internal standard of GA18 (e.g., [¹³C]-GA18 or [²H₂]-GA18) should be added to the extraction solvent.
-
Centrifugation and Supernatant Collection: The extract is centrifuged to pellet solid debris, and the supernatant containing the gibberellins is collected. This process is often repeated to ensure complete extraction.
Purification and Fractionation
Crude plant extracts contain numerous compounds that can interfere with GA analysis. Therefore, a multi-step purification process is essential.
-
Solid-Phase Extraction (SPE): The supernatant is passed through a series of SPE cartridges to remove interfering compounds. A common sequence includes:
-
C18 SPE: To remove nonpolar compounds like lipids and pigments.
-
Anion Exchange SPE (e.g., DEAE-Sephadex or SAX): To separate acidic compounds, including gibberellins, from neutral and basic molecules. Gibberellins are eluted with an acidic solvent.
-
-
High-Performance Liquid Chromatography (HPLC) Fractionation: For further purification, the acidic fraction from SPE is often subjected to reversed-phase HPLC. Fractions are collected based on the retention time of GA standards.
Derivatization (for GC-MS Analysis)
Gibberellins are not volatile and require derivatization to be analyzed by GC-MS.
-
Methylation: The carboxyl group is methylated using diazomethane or a similar reagent.
-
Silylation: The hydroxyl groups are silylated using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
Instrumental Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for separating derivatized gibberellins (e.g., a nonpolar or medium-polar column).
-
Mass Spectrometer: Operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification. In SIM mode, specific ions characteristic of the derivatized GA18 and its internal standard are monitored to enhance sensitivity and selectivity.
LC-MS/MS is a highly sensitive and specific technique that often does not require derivatization.
-
Liquid Chromatograph: A reversed-phase C18 column is typically used with a gradient elution of an acidic mobile phase (e.g., water and acetonitrile with formic acid).
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion for GA18 is selected and fragmented, and a characteristic product ion is monitored for quantification.
Gibberellin Biosynthesis and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways relevant to GA18.
Caption: Simplified Gibberellin Biosynthesis Pathway Highlighting GA18.
Caption: General Experimental Workflow for GA18 Quantification.
Caption: Simplified Gibberellin Signaling Pathway.
References
- 1. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous gibberellins in Arabidopsis thaliana and possible steps blocked in the biosynthetic pathways of the semidwarf ga4 and ga5 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seed effects on gibberellin metabolism in pea pericarp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Further Identification of Endogenous Gibberellins in the Shoots of Pea, Line G2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further identification of endogenous gibberellins in the shoots of pea, line g2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 11. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
Gibberellin A18 Signaling: A Technical Guide to the Core Pathway and its Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, and flowering.[1] Gibberellin A18 (GA18) is a member of the C20 class of gibberellins, which are generally considered precursors to the more biologically active C19 GAs.[2][3] Despite its precursor status, GA18 has demonstrated biological activity in various plant species.[2] This technical guide provides an in-depth overview of the current understanding of the this compound signaling pathway, its core components, and the experimental protocols used to investigate them. It is important to note that a distinct signaling pathway exclusively for GA18 has not been identified; it is understood to function through the canonical gibberellin signaling cascade.
The Canonical Gibberellin Signaling Pathway
The established model of gibberellin signaling operates as a de-repression system. In the absence of GA, a family of transcriptional regulators known as DELLA proteins actively represses GA-responsive genes, thereby inhibiting growth and development.[4][5] The binding of a bioactive gibberellin to its receptor initiates a series of events that leads to the degradation of DELLA proteins, thus de-repressing gene expression and promoting growth.
Core Components of the Pathway
The primary components of the gibberellin signaling pathway are:
-
Gibberellins (GAs): The signaling molecules. While GA1, GA3, and GA4 are traditionally considered the most bioactive forms, other GAs, including GA18, can elicit responses.
-
GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble nuclear receptor that binds to bioactive GAs.[6][7] There are multiple GID1 homologs in many plant species (e.g., GID1A, GID1B, GID1C in Arabidopsis), which exhibit some degree of functional specificity.[8][9]
-
DELLA Proteins: A family of nuclear-localized proteins that act as master repressors of GA signaling.[4][10] They are characterized by a conserved N-terminal DELLA domain.
-
SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex that targets DELLA proteins for ubiquitination.[11][12]
-
26S Proteasome: A large protein complex that degrades ubiquitinated DELLA proteins.[10][11]
The general mechanism of the pathway is as follows:
-
GA Binding: A bioactive gibberellin, such as GA18, enters the nucleus and binds to the GID1 receptor.
-
GID1-DELLA Interaction: The GA-GID1 complex undergoes a conformational change that enhances its affinity for the DELLA domain of a DELLA protein.[6]
-
Formation of the GA-GID1-DELLA Complex: The stable ternary complex of GA, GID1, and a DELLA protein is formed.
-
Recruitment of the E3 Ligase: The formation of the GA-GID1-DELLA complex facilitates the interaction of the DELLA protein with the F-box protein SLY1 (in Arabidopsis) or GID2 (in rice), a component of the SCF E3 ubiquitin ligase complex.[11]
-
Ubiquitination and Degradation: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[10][11]
-
De-repression of Transcription: With the degradation of the DELLA repressor, transcription factors previously sequestered by DELLA are released, leading to the expression of GA-responsive genes and subsequent physiological responses.
Quantitative Data
Currently, there is a notable lack of specific quantitative data in the scientific literature regarding the binding affinity of this compound to GID1 receptors or its relative efficiency in promoting DELLA protein degradation compared to other gibberellins. The table below is structured to accommodate such data as it becomes available through future research.
| Gibberellin | Receptor | Binding Affinity (Kd) | DELLA Degradation EC50 | Reference |
| GA18 | GID1A | Data not available | Data not available | |
| GA18 | GID1B | Data not available | Data not available | |
| GA18 | GID1C | Data not available | Data not available | |
| GA4 (example) | AtGID1A | ~3.5 x 10-8 M | Data not available | [1] |
Mandatory Visualizations
Caption: The canonical gibberellin signaling pathway initiated by GA18.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction
This protocol is designed to assess the gibberellin-dependent interaction between the GID1 receptor and a DELLA protein.[2][4]
a. Principle: The yeast two-hybrid system detects protein-protein interactions by reconstituting a functional transcription factor. A "bait" protein (e.g., GID1) is fused to a DNA-binding domain (BD), and a "prey" protein (e.g., DELLA) is fused to an activation domain (AD). If the bait and prey interact, the BD and AD are brought into proximity, activating the transcription of a reporter gene (e.g., HIS3, ADE2, lacZ).
b. Methodology:
-
Vector Construction:
-
Clone the full-length coding sequence of the GID1 of interest into a pGBKT7 vector (or equivalent) to create a BD-GID1 fusion.
-
Clone the full-length coding sequence of the DELLA protein of interest into a pGADT7 vector (or equivalent) to create an AD-DELLA fusion.
-
-
Yeast Transformation:
-
Co-transform the BD-GID1 and AD-DELLA plasmids into a suitable yeast strain (e.g., AH109, Y2HGold) using the lithium acetate/polyethylene glycol method.
-
-
Selection for Transformants:
-
Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast cells that have taken up both plasmids.
-
-
Interaction Assay:
-
Grow the co-transformed yeast colonies in liquid SD/-Trp/-Leu medium.
-
Spot serial dilutions of the yeast cultures onto a high-stringency selective medium, such as SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).
-
Prepare two sets of plates: one with the desired concentration of this compound (e.g., 100 µM) and a control plate with the solvent (e.g., ethanol or DMSO).
-
-
Data Analysis:
-
Incubate the plates at 30°C for 3-5 days.
-
Growth on the high-stringency selective medium indicates a protein-protein interaction. A stronger interaction in the presence of GA18 compared to the control demonstrates a GA18-dependent interaction.
-
Caption: Workflow for the Yeast Two-Hybrid (Y2H) assay.
In Vitro DELLA Protein Degradation Assay
This protocol assesses the ability of a specific gibberellin to induce the degradation of a DELLA protein in a cell-free system.[10][11]
a. Principle: A recombinant, tagged DELLA protein is incubated with a plant cell extract containing the necessary components for its degradation (GID1, SCF E3 ligase, proteasome). The addition of a specific gibberellin should trigger the degradation of the DELLA protein, which can be monitored over time.
b. Methodology:
-
Recombinant Protein Expression and Purification:
-
Express and purify a tagged version of the DELLA protein (e.g., HIS-tagged or GST-tagged RGA) from E. coli.
-
-
Plant Protein Extraction:
-
Prepare a crude protein extract from a plant tissue known to be responsive to GA (e.g., Arabidopsis seedlings or rice aleurone layers). The extraction buffer should contain protease inhibitors.
-
-
Degradation Reaction:
-
Set up reaction mixtures containing:
-
The purified tagged DELLA protein.
-
The plant protein extract.
-
An ATP-regenerating system.
-
The specific gibberellin (e.g., GA18) or a solvent control.
-
(Optional) A proteasome inhibitor (e.g., MG132) as a negative control.
-
-
-
Time Course Analysis:
-
Incubate the reactions at room temperature and take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Immunoblotting:
-
Separate the proteins from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the tag on the DELLA protein (e.g., anti-HIS or anti-GST).
-
-
Data Analysis:
-
Quantify the band intensity for the DELLA protein at each time point. A decrease in band intensity in the GA18-treated sample compared to the control indicates GA18-induced degradation.
-
Conclusion
This compound is understood to signal through the well-established canonical gibberellin pathway, which involves the GID1 receptor and the subsequent degradation of DELLA repressor proteins. While GA18 has demonstrated biological activity, further research is required to quantify its specific interactions with the core signaling components and to fully elucidate its role in the broader context of gibberellin-regulated plant development. The experimental protocols detailed in this guide provide a framework for researchers to investigate these and other aspects of gibberellin signaling.
References
- 1. Molecular interactions of a soluble gibberellin receptor, GID1, with a rice DELLA protein, SLR1, and gibberellin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical screening of an inhibitor for gibberellin receptors based on a yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity of the gibberellin, 18-hydroxy-GA1 (GA132) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and bioactivity of the gibberellin, 18-hydroxy-GA1 (GA132) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GID1-mediated gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple Gibberellin Receptors Contribute to Phenotypic Stability under Changing Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The roles of the GA receptors GID1a, GID1b, and GID1c in sly1-independent GA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gibberellin-Mediated Proteasome-Dependent Degradation of the Barley DELLA Protein SLN1 Repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arabidopsis DELLA Protein Degradation Is Controlled by a Type-One Protein Phosphatase, TOPP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Unraveling the Genetic Blueprint of Gibberellin A18 Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of genes involved in the synthesis of Gibberellin A18 (GA18), a crucial C20 gibberellin intermediate in the gibberellin biosynthetic pathway of plants. This document details the key enzymes, the genes that encode them, and the experimental methodologies employed to elucidate their function.
The this compound Synthesis Pathway: A Central Role for GA20-oxidase
This compound (GA18) is a C20-gibberellin that serves as a precursor in the biosynthesis of various bioactive gibberellins. Its synthesis is a critical step within the complex gibberellin metabolic grid. The primary enzymes responsible for the later stages of C20-gibberellin biosynthesis, including the formation of GA18, belong to the GA20-oxidase (GA20ox) family. These enzymes are 2-oxoglutarate-dependent dioxygenases (2-ODDs) that catalyze multiple oxidative steps.
The synthesis of GA18 is part of a multi-step conversion process catalyzed by GA20ox enzymes. While the exact precursor can vary between plant species and the specific GA20ox isoform, a key reaction involves the oxidation of GA24.
Below is a diagram illustrating the core of the late-stage gibberellin biosynthesis pathway, highlighting the central role of GA20-oxidases.
Identification of GA20-oxidase Genes
The identification of genes encoding GA20-oxidase enzymes is a multi-step process that combines bioinformatics, molecular biology, and functional genomics.
Experimental Workflow
The following diagram outlines a typical workflow for the identification and characterization of GA20ox genes.
Detailed Experimental Protocols
-
Objective: To identify putative GA20ox gene sequences within a target organism's genome or transcriptome.
-
Protocol:
-
Sequence Retrieval: Obtain known GA20ox protein sequences from model organisms like Arabidopsis thaliana or Oryza sativa from databases such as NCBI or UniProt.
-
Homology Search: Use the retrieved sequences as queries to perform BLASTp or tBLASTn searches against the target organism's protein or nucleotide databases.
-
Domain Analysis: Analyze the candidate sequences for the presence of conserved domains characteristic of 2-oxoglutarate-dependent dioxygenases, such as the 2OG-FeII_Oxy domain (Pfam: PF03171), using tools like HMMER or the NCBI Conserved Domain Database.
-
Phylogenetic Analysis: Align the candidate protein sequences with known GA20ox sequences from various plant species using software like ClustalW or MAFFT. Construct a phylogenetic tree using methods like Neighbor-Joining or Maximum Likelihood (e.g., with MEGA or RAxML) to classify the candidate genes into subfamilies.
-
-
Objective: To quantify the transcript levels of candidate GA20ox genes in different plant tissues or under various experimental conditions.
-
Protocol:
-
RNA Extraction: Isolate total RNA from the plant tissues of interest using a suitable RNA extraction kit or a TRIzol-based method.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design gene-specific primers for the candidate GA20ox genes and a suitable reference gene (e.g., Actin or Ubiquitin) using software like Primer3.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA as a template, and the designed primers.
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.
-
-
Objective: To confirm the enzymatic activity of a candidate GA20ox protein and determine its substrate specificity.
-
Protocol:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate GA20ox gene by PCR and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression).
-
Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.
-
Protein Extraction: Lyse the bacterial cells and prepare a crude protein extract or purify the recombinant protein using affinity chromatography (if a tag is present).
-
Enzyme Assay: Incubate the protein extract or purified protein with a potential gibberellin precursor substrate (e.g., 14C-labeled GA24) and co-factors (2-oxoglutarate, FeSO4, ascorbate).
-
Product Analysis: Extract the gibberellins from the reaction mixture and analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
-
Objective: To accurately measure the levels of GA18 and other gibberellins in plant tissues.
-
Protocol:
-
Sample Extraction: Homogenize frozen plant tissue and extract gibberellins using a solvent system, typically methanol/water with an acidifier.
-
Solid-Phase Extraction (SPE): Purify and concentrate the gibberellins from the crude extract using a combination of SPE cartridges (e.g., C18 and anion exchange).
-
UPLC-MS/MS Analysis: Separate the purified gibberellins using Ultra-Performance Liquid Chromatography (UPLC) with a C18 column and a suitable mobile phase gradient. Detect and quantify the gibberellins using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Use deuterated internal standards for accurate quantification.
-
Data Presentation
Quantitative data from the aforementioned experiments are crucial for understanding the role of specific GA20ox genes in GA18 synthesis. Below are examples of how such data can be structured in tables for clear comparison.
Table 1: Relative Expression of GA20ox Genes in Different Tissues
| Gene | Root | Stem | Leaf | Flower |
| GA20ox1 | 1.0 ± 0.2 | 3.5 ± 0.4 | 2.1 ± 0.3 | 5.8 ± 0.6 |
| GA20ox2 | 2.5 ± 0.3 | 1.2 ± 0.1 | 0.8 ± 0.1 | 4.2 ± 0.5 |
| GA20ox3 | 0.5 ± 0.1 | 0.2 ± 0.05 | 4.8 ± 0.5 | 1.5 ± 0.2 |
| GA20ox4 | 4.2 ± 0.5 | 2.8 ± 0.3 | 1.5 ± 0.2 | 0.9 ± 0.1 |
| Relative expression levels are normalized to a reference gene and expressed as fold change relative to the root tissue. |
Table 2: Kinetic Parameters of a Recombinant GA20-oxidase
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) |
| GA24 | 15.2 ± 1.8 | 120.5 ± 10.2 | 0.15 | 9.8 x 103 |
| GA12 | 25.8 ± 2.5 | 85.3 ± 7.9 | 0.11 | 4.2 x 103 |
| GA53 | 32.1 ± 3.1 | 60.1 ± 5.5 | 0.08 | 2.5 x 103 |
Table 3: Endogenous Gibberellin Levels in Wild-Type and ga20ox Mutant Plants (ng/g FW)
| Gibberellin | Wild-Type | ga20ox1 mutant | ga20ox1/ga20ox2 double mutant |
| GA24 | 12.5 ± 1.5 | 25.8 ± 2.9 | 45.2 ± 4.8 |
| GA18 | 8.2 ± 0.9 | 3.1 ± 0.4 | 0.5 ± 0.1 |
| GA9 | 15.1 ± 1.8 | 7.5 ± 0.8 | 2.1 ± 0.3 |
| GA4 (bioactive) | 5.6 ± 0.6 | 2.3 ± 0.3 | 0.8 ± 0.1 |
Conclusion
The identification of genes involved in this compound synthesis is a multifaceted process that relies on a combination of computational and experimental approaches. The GA20-oxidase gene family plays a pivotal role in this process. By utilizing the detailed methodologies outlined in this guide, researchers can effectively identify and characterize these crucial genes in their plant species of interest. This knowledge is fundamental for understanding plant development and can be applied to the genetic improvement of crops and the development of novel plant growth regulators.
Methodological & Application
Application Notes and Protocols: Total Synthesis of Gibberellin A18 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-Gibberellin A18 (GA18) methyl ester, a complex diterpenoid plant hormone. The synthesis, originally reported by Li, et al. in the Journal of the American Chemical Society (2023), commences from the readily available natural product andrographolide and proceeds through a concise 11-step sequence.[1][2] This route is notable for its strategic use of an ene reaction, an oxidative cleavage/aldol condensation cascade to form the challenging trans-hydrindane core, a photochemical [2+2] cycloaddition, and a samarium(II) iodide-mediated skeletal rearrangement to construct the bicyclo[3.2.1]octanol system.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the total synthesis of (-)-GA18 methyl ester.
| Step | Intermediate | Reaction | Reagents and Conditions | Time (h) | Yield (%) |
| 1 | 20 | Di-protection and Elimination | 2,2-dimethoxypropane, p-TsOH·H2O, acetone; then SOCl2, pyridine, CH2Cl2 | 1.5 | 95 |
| 2 | 21 | Oxidative Cleavage | KMnO4, t-BuOH/H2O | 0.5 | 80 |
| 3 | 23a/23b | Wittig Reaction and Intramolecular Ene Reaction | (Ph3PCH2OMe)Cl, NaHMDS, THF; then HCl (aq) | 12 | 60 (2 steps) |
| 4 | 24 | Oxidation | PCC, Celite, CH2Cl2 | 2 | 90 |
| 5 | 25 | Intramolecular Aldol Condensation | L-proline, DMSO | 24 | 75 |
| 6 | 29 | Reduction | NaBH4, MeOH | 0.5 | 98 |
| 7 | 26a/26b | Photochemical [2+2] Cycloaddition | Allene, acetone | 4 | 65 (4:1 dr) |
| 8 | 10 | Skeletal Rearrangement | SmI2, THF/HMPA | 1 | 70 |
| 9 | 27 | Deprotection | p-TsOH·H2O, acetone | 12 | 92 |
| 10 | 28 | Oxidation and Esterification | DMP, CH2Cl2; then TMSCHN2, MeOH/benzene | 2 | 85 (2 steps) |
| 11 | 5a | Reduction | SmI2, THF/H2O | 1 | 53 (2:1 dr with 5b) |
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Key transformations in the total synthesis of (-)-GA18 methyl ester.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of (-)-GA18 methyl ester.
Step 1: Synthesis of Triene (20)
To a solution of andrographolide (1.0 g, 2.85 mmol) in acetone (30 mL) was added 2,2-dimethoxypropane (3.5 mL, 28.5 mmol) and p-toluenesulfonic acid monohydrate (54 mg, 0.285 mmol). The mixture was stirred at room temperature for 1.5 hours. The reaction was quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The crude residue was dissolved in CH2Cl2 (30 mL) and cooled to 0 °C. Pyridine (1.15 mL, 14.25 mmol) and thionyl chloride (0.42 mL, 5.70 mmol) were added sequentially. The mixture was stirred at 0 °C for 30 minutes, then quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers were dried, filtered, and concentrated. The residue was purified by silica gel chromatography to afford triene 20 (0.95 g, 95% yield).
Step 3: Synthesis of Ene Adducts (23a/23b)
To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.92 g, 5.60 mmol) in THF (20 mL) at 0 °C was added NaHMDS (2.0 M in THF, 2.8 mL, 5.60 mmol). The mixture was stirred for 30 minutes, then a solution of aldehyde 21 (0.90 g, 2.80 mmol) in THF (10 mL) was added. The reaction was stirred at room temperature for 12 hours. The mixture was then cooled to 0 °C and 1 M HCl (10 mL) was added. After stirring for 30 minutes, the mixture was extracted with ethyl acetate. The combined organic layers were dried, filtered, and concentrated. The residue was purified by silica gel chromatography to give a mixture of ene adducts 23a and 23b (0.59 g, 60% over two steps).
Step 5: Intramolecular Aldol Condensation to form trans-Hydrindane (25)
To a solution of ketoaldehyde 24 (0.50 g, 1.58 mmol) in DMSO (15 mL) was added L-proline (36 mg, 0.316 mmol). The mixture was stirred at room temperature for 24 hours. Water was added, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was purified by silica gel chromatography to afford trans-hydrindane 25 (0.375 g, 75% yield).
Step 7: Photochemical [2+2] Cycloaddition
A solution of alcohol 29 (0.30 g, 0.94 mmol) and allene (condensed at -78 °C, ~2 mL) in acetone (100 mL) was irradiated with a 450 W medium-pressure mercury lamp in a quartz immersion well at -78 °C for 4 hours. The solvent was removed under reduced pressure, and the residue was purified by silica gel chromatography to give a mixture of cycloadducts 26a and 26b (0.22 g, 65% yield, 4:1 dr).
Step 8: SmI2-Mediated Skeletal Rearrangement
To a solution of SmI2 in THF (0.1 M, 25 mL, 2.5 mmol) at -78 °C was added a solution of a mixture of 26a and 26b (0.18 g, 0.5 mmol) and HMPA (0.44 mL, 2.5 mmol) in THF (5 mL). The reaction was stirred at -78 °C for 1 hour. The reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers were dried, filtered, and concentrated. The residue was purified by silica gel chromatography to afford bicyclo[3.2.1]octanol 10 (0.126 g, 70% yield).
Step 11: Final Reduction to (-)-GA18 Methyl Ester (5a)
To a solution of keto-ester 28 (20 mg, 0.058 mmol) in a 2:1 mixture of THF and water (3 mL) at room temperature was added a solution of SmI2 in THF (0.1 M, 2.3 mL, 0.232 mmol). The mixture was stirred for 1 hour. The reaction was quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic layers were dried, filtered, and concentrated. The residue was purified by silica gel chromatography to give (-)-GA18 methyl ester 5a (10.6 mg, 53% yield) and its C3-epimer 5b .[2] The undesired epimer can be oxidized back to the starting keto-ester 28 .[2]
References
Application Notes and Protocols for the Extraction of Gibberellin A18 from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction, purification, and quantification of Gibberellin A18 (GA18) from plant tissues. The protocols are designed to be adaptable for various research and development applications, with a focus on achieving high purity and quantifiable yields.
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. This compound (GA18) is a specific member of this family, and its isolation and quantification are essential for understanding its physiological functions and for potential applications in agriculture and drug development. The primary challenge in the extraction of GA18 lies in its low endogenous concentrations within plant tissues and the presence of numerous interfering compounds. This document outlines effective methods to overcome these challenges. The immature seeds of Lupinus luteus have been identified as a natural source of this compound.
Extraction and Purification Methodologies
The successful extraction and purification of GA18 from plant tissues typically involve a multi-step process, including initial extraction from the plant matrix, followed by one or more purification steps to remove interfering substances. The choice of method will depend on the required purity, the available equipment, and the nature of the plant tissue.
Method 1: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the purification and concentration of gibberellins from plant extracts.[1][2] C18 cartridges are commonly employed for this purpose.
Experimental Protocol for SPE
-
Sample Homogenization:
-
Freeze a known weight of plant tissue (e.g., 1-5 g of immature Lupinus luteus seeds) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
-
-
Initial Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 10 mL of 80% methanol (containing an antioxidant like 0.01% butylated hydroxytoluene) per gram of tissue.
-
Agitate the mixture on a shaker at 4°C for at least 4 hours (or overnight).
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Preparation:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of 100% methanol followed by 5 mL of deionized water through the cartridge.
-
-
Sample Loading and Washing:
-
Dilute the supernatant from step 2 with deionized water to reduce the methanol concentration to below 10%.
-
Load the diluted extract onto the conditioned C18 cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
-
Elution:
-
Elute the gibberellins from the cartridge with 5 mL of 80% methanol.
-
Collect the eluate in a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen gas or using a rotary evaporator.
-
Reconstitute the dried residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100-500 µL).
-
Method 2: Immunoaffinity Chromatography (IAC)
Immunoaffinity chromatography is a highly selective purification method that utilizes antibodies specific to gibberellins.[3][4][5] This technique can significantly improve the purity of the extract.
Experimental Protocol for IAC
-
Initial Extraction:
-
Follow steps 1 and 2 from the SPE protocol.
-
-
Immunoaffinity Column Preparation:
-
Equilibrate a pre-packed anti-gibberellin immunoaffinity column with a suitable binding buffer (e.g., phosphate-buffered saline, PBS).
-
-
Sample Loading:
-
Adjust the pH and ionic strength of the initial plant extract to match the binding buffer.
-
Load the extract onto the equilibrated immunoaffinity column at a slow flow rate to ensure maximum binding.
-
-
Washing:
-
Wash the column extensively with the binding buffer to remove non-specifically bound compounds.
-
-
Elution:
-
Elute the bound gibberellins with a low pH buffer or a high concentration of an organic solvent (e.g., 100% methanol).
-
Collect the eluate and immediately neutralize it if a low pH elution buffer was used.
-
-
Drying and Reconstitution:
-
Follow step 6 from the SPE protocol.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of gibberellins due to its high selectivity and low detection limits.[6][7][8]
LC-MS/MS Protocol
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase concentration to separate GA18 from other compounds.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for GA18 need to be determined by infusing a pure standard.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of gibberellins using the described methods.
Table 1: Recovery Rates of Gibberellins with Different Purification Methods
| Purification Method | Gibberellin | Average Recovery (%) | Reference |
| Solid-Phase Extraction (MAX cartridge) | Multiple GAs | 86.2 - 96.7 | [9] |
| Solid-Phase Extraction (MCX and MAX) | Multiple GAs | < 45 | [9] |
| Solid-Phase Extraction (MCX, HLB, MAX) | Multiple GAs | 65 - 95 | [9] |
| Dispersive C18 Cleanup | Multiple PGRs | 80 - 120 | [10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Gibberellins by LC-MS/MS
| Gibberellin | LOD (pg) | LOQ (pg) | Reference |
| Multiple GAs | 0.02 - 0.74 | 0.07 - 2.45 | [6] |
| GA3 | 0.005 µg/mL | - | [7] |
Mandatory Visualizations
This compound Extraction Workflow
Caption: Workflow for the extraction and analysis of this compound.
Gibberellin Signaling Pathway
Caption: Simplified Gibberellin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 3. Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. An immunological approach to gibberellin purification and quantification [agris.fao.org]
- 6. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Application Note: Quantification of Gibberellin A18 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. Gibberellin A18 (GA18) is a C20-gibberellin that can act as a precursor to other bioactive GAs. Accurate quantification of GA18 in plant tissues and other biological matrices is essential for understanding its physiological role and for applications in agriculture and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of gibberellins due to its high sensitivity, selectivity, and specificity. This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS.
Gibberellin Signaling Pathway
Gibberellins exert their effects by binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. This binding event triggers a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that repress GA-responsive genes. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for the transcription of genes involved in various growth and developmental processes.
Caption: Gibberellin Signaling Pathway.
Experimental Workflow for GA18 Quantification
The quantification of this compound from a biological matrix involves several key steps, including sample preparation, LC separation, and MS/MS detection. The use of an isotopically labeled internal standard is highly recommended to ensure accurate quantification by correcting for matrix effects and variations in sample processing.
Caption: Experimental Workflow for GA18 Quantification.
Experimental Protocols
Sample Preparation
This protocol is a general guideline for the extraction of gibberellins from plant tissue and may require optimization for different matrices.
Materials:
-
Plant tissue (e.g., leaves, roots, seeds)
-
Liquid nitrogen
-
Extraction solvent: 80% methanol in water with 1% acetic acid
-
Internal Standard: Deuterated this compound ([²H₂]-GA18) or a structurally similar deuterated gibberellin.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Methanol
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
Procedure:
-
Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.
-
Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of pre-chilled extraction solvent containing the internal standard at a known concentration.
-
Vortex the mixture for 1 minute and then incubate on a shaker at 4°C for 1 hour.
-
Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the gibberellins with 1 mL of 80% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system capable of gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Representative for this compound):
Gibberellins are typically analyzed in negative ion mode. The following Multiple Reaction Monitoring (MRM) transitions are representative and should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 363.2 | 273.1 | 100 | 35 | 20 |
| [²H₂]-Gibberellin A18 | 365.2 | 275.1 | 100 | 35 | 20 |
Note: The cone voltage and collision energy are instrument-dependent and require optimization for maximum signal intensity.
Data Presentation
The quantitative performance of the LC-MS/MS method should be validated to ensure accuracy and reliability. The following table summarizes typical performance characteristics for the analysis of gibberellins. These values are representative and may vary depending on the specific matrix and instrumentation.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Recovery (%) | 85 - 115% |
| Precision (RSD %) | < 15% |
Conclusion
The LC-MS/MS method described provides a sensitive and selective approach for the quantification of this compound in various biological matrices. Proper sample preparation, including the use of an appropriate internal standard, is critical for achieving accurate and reproducible results. The provided protocols and parameters serve as a starting point and should be optimized for the specific application and instrumentation. This powerful analytical technique will continue to be instrumental in advancing our understanding of the complex roles of gibberellins in plant biology and beyond.
Protocol for gibberellin A18 analysis by gas chromatography-mass spectrometry (GC-MS).
An Application Note on the Protocol for Gibberellin A18 Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantitative analysis of this compound (GA18) in plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS). Gibberellins are a class of plant hormones that regulate various developmental processes. Accurate quantification of specific gibberellins like GA18 is crucial for understanding their physiological roles and for applications in agriculture and drug development.
The analytical procedure consists of four primary stages: extraction of gibberellins from the plant matrix, purification and fractionation of the extract, derivatization of the gibberellins to enhance volatility, and subsequent quantification by GC-MS.[1][2] For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended.
Experimental Protocols
A detailed methodology for the analysis of this compound is provided below. This protocol is a comprehensive guide, from sample preparation to data analysis.
1. Materials and Reagents
-
Plant tissue sample
-
Liquid nitrogen
-
80% (v/v) Methanol
-
Internal Standard: Deuterated Gibberellin (e.g., [²H₂]GA18, if available, or a related deuterated gibberellin)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Diethyl ether
-
Ethyl acetate
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Diazomethane (or Trimethylsilyldiazomethane)
-
Anhydrous sodium sulfate
-
Helium gas (carrier gas)
2. Sample Preparation and Extraction
-
Homogenization: Freeze the plant tissue sample (approximately 1g fresh weight) in liquid nitrogen and grind it to a fine powder using a mortar and pestle.[3]
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of cold 80% methanol. Add the internal standard at this stage for accurate quantification. Vortex the mixture thoroughly and incubate at 4°C for at least 4 hours with gentle shaking.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet with another 5 mL of 80% methanol to ensure complete extraction. Combine the supernatants.
3. Purification and Fractionation
-
Solvent Evaporation: Evaporate the methanol from the combined supernatants under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.
-
pH Adjustment and Partitioning: Resuspend the aqueous residue in 5 mL of distilled water and adjust the pH to 2.5 with 1N HCl. Partition the acidic aqueous phase three times with an equal volume of ethyl acetate. The gibberellins will move into the ethyl acetate phase.[4]
-
Drying: Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Solid Phase Extraction (SPE): Evaporate the dried ethyl acetate extract to dryness and resuspend the residue in a small volume of the mobile phase for SPE. Condition a C18 SPE cartridge according to the manufacturer's instructions. Load the sample onto the cartridge and wash with a non-polar solvent to remove impurities. Elute the gibberellins with a more polar solvent mixture (e.g., methanol/water).
4. Derivatization
To make the gibberellins volatile for GC-MS analysis, a two-step derivatization process is typically employed.[4]
-
Methylation: Treat the dried, purified extract with a freshly prepared solution of diazomethane in diethyl ether to convert the carboxylic acid group to a methyl ester. This reaction is typically performed on ice for about 30 minutes. Alternatively, trimethylsilyldiazomethane can be used.
-
Silylation: After removing the diazomethane under a gentle stream of nitrogen, add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS to the residue. Heat the mixture at 60-70°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.[5]
5. GC-MS Analysis
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or semi-polar column like a DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). A typical temperature program would be:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis. For GA18, the mass spectrum of its methyl ester TMS ether should be used to determine the characteristic ions for monitoring.[5]
Data Presentation
Quantitative data for the analysis of this compound is summarized in the table below. Please note that some values are estimated based on typical gibberellin analysis and should be experimentally verified.
| Parameter | Value | Reference |
| Internal Standard | [²H₂]GA-like compounds | [6] |
| Derivatization | Methylation and Trimethylsilylation | [4] |
| GC Column | DB-5ms or equivalent | General Practice |
| Injection Mode | Splitless | General Practice |
| Carrier Gas | Helium | General Practice |
| MS Ionization Mode | Electron Ionization (EI) | General Practice |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | [7] |
| Characteristic Ions for GA18-Me-TMS | To be determined from the mass spectrum | [5] |
| Limit of Detection (LOD) | Estimated in the low pg range | [8] |
| Limit of Quantification (LOQ) | Estimated in the mid to high pg range | [8] |
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound.
Figure 1. Experimental workflow for GA18 analysis.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound [agrikaido.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]
Application Notes and Protocols for Investigating Gibberellin A18 in Breaking Seed Dormancy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the use of various gibberellins, notably Gibberellin A3 (GA3), Gibberellin A4 (GA4), and Gibberellin A7 (GA7), for breaking seed dormancy. However, a comprehensive search of available scientific literature did not yield specific studies or established protocols for the application of Gibberellin A18 (GA18) for this purpose. GA18 is generally considered a precursor or an inactive form in the gibberellin biosynthesis pathway.
These application notes, therefore, provide a framework for researchers to systematically investigate the potential efficacy of GA18 in breaking seed dormancy. The protocols are adapted from established methods used for bioactive gibberellins.
Introduction to Gibberellins and Seed Dormancy
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in various developmental processes, including seed germination, stem elongation, and flowering. Seed dormancy is an innate mechanism that prevents seeds from germinating even under favorable environmental conditions, ensuring the survival of the species.[1]
The breaking of dormancy is regulated by a complex interplay of hormonal signals, with a key balance between the growth-promoting effects of gibberellins and the inhibitory effects of abscisic acid (ABA).[2] Bioactive GAs, such as GA1, GA3, GA4, and GA7, promote germination by weakening the seed coat and providing the embryo with the necessary energy for growth by inducing the synthesis of hydrolytic enzymes like α-amylase.[1][3] These enzymes break down stored food reserves (starches) in the endosperm into simple sugars, which are then transported to the embryo.[4]
Gibberellin Signaling Pathway in Seed Germination
The molecular mechanism of GA action involves a signaling cascade that alleviates the repression of growth. In the absence of GA, DELLA proteins repress germination-related genes. When bioactive GA is present, it binds to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins allows for the expression of genes necessary for germination to proceed.
References
Application Notes and Protocols for the Synthesis and Evaluation of Gibberellin A18 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of gibberellin A18 (GA18) analogs for structure-activity relationship (SAR) studies. Detailed protocols for chemical synthesis and biological evaluation are provided to facilitate the discovery of novel plant growth regulators and therapeutic agents.
Introduction to this compound and SAR Studies
Gibberellins (GAs) are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1][2] this compound, a C20-gibberellin, is a key intermediate in the biosynthesis of bioactive GAs and has shown biological activity in its own right.[3] The synthesis of GA18 analogs and the study of their structure-activity relationships are critical for understanding the molecular basis of gibberellin signaling and for the development of new plant growth regulators and potential therapeutic agents.[4]
Gibberellin Signaling Pathway
Gibberellins exert their effects by binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that repress growth. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA repressors allows for the expression of GA-responsive genes, ultimately leading to various growth and developmental processes.
Synthesis of this compound Analogs
The synthesis of GA18 analogs can be achieved through a semi-synthetic approach, starting from a readily available gibberellin precursor such as gibberellic acid (GA3) or through a total synthesis approach.[3][4] A general workflow for the semi-synthesis of GA18 analogs is outlined below.
Experimental Protocol: General Procedure for the Synthesis of C-3 Modified GA Analogs
This protocol is adapted from the synthesis of C-3-OH substituted gibberellin derivatives and can be modified for the synthesis of GA18 analogs.[4]
1. Protection of Carboxyl and Hydroxyl Groups:
-
Dissolve gibberellin precursor in a suitable solvent (e.g., pyridine).
-
Add acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the diacetylated product by column chromatography.
2. Selective Deprotection of the C-3 Acetyl Group:
-
Dissolve the diacetylated gibberellin in a mixture of methanol and water.
-
Adjust the pH to 9-10 with potassium carbonate.
-
Stir the reaction for 30 minutes.
-
Extract the product and purify by column chromatography to obtain the C-13 acetylated precursor.
3. Mesylation of the C-3 Hydroxyl Group:
-
Dissolve the C-13 acetylated precursor in pyridine.
-
Add methanesulfonyl chloride (MsCl) at 0°C.
-
Stir the reaction at room temperature for 3 hours.
-
Extract the product to obtain the C-3 mesylated intermediate.
4. Azide Substitution at C-3:
-
Dissolve the C-3 mesylated intermediate in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN3) and stir the reaction at 60°C for 3 hours.
-
Extract the product to yield the C-3 azido derivative.
5. 'Click' Chemistry for Introducing Diverse Substituents:
-
The C-3 azido group can be further modified using copper-catalyzed azide-alkyne cycloaddition ('click' chemistry) to introduce a wide variety of substituents for SAR studies.
6. Deprotection and Purification:
-
Remove the protecting groups under appropriate conditions.
-
Purify the final GA18 analog using techniques such as high-performance liquid chromatography (HPLC).
Biological Evaluation of this compound Analogs
The biological activity of synthesized GA18 analogs can be assessed using various bioassays. The choice of bioassay depends on the specific research question and the expected biological effect.
Experimental Protocol: Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) Micro-Drop Bioassay
This bioassay is highly sensitive and suitable for detecting minute amounts of gibberellins.[5]
1. Seed Sterilization and Germination:
-
Sterilize dwarf rice seeds with a 2% sodium hypochlorite solution for 40 minutes.
-
Rinse the seeds thoroughly with sterile distilled water.
-
Germinate the seeds on moist filter paper in the dark at 30°C for 2 days.
2. Seedling Growth:
-
Transfer the germinated seeds to a nursery box containing vermiculite and grow for 5-6 days in the dark.
3. Application of GA18 Analogs:
-
Prepare serial dilutions of the synthesized GA18 analogs in a suitable solvent (e.g., 50% acetone).
-
Apply a small droplet (e.g., 1 µL) of each dilution to the junction between the leaf sheath and the coleoptile of the etiolated seedlings.
4. Measurement of Plant Response:
-
Grow the seedlings for another 3-7 days under continuous light.
-
Measure the length of the second leaf sheath.
-
An increase in the length of the second leaf sheath compared to the control (solvent only) indicates gibberellin activity.
Experimental Protocol: Barley (Hordeum vulgare) α-Amylase Induction Bioassay
This bioassay measures the ability of gibberellins to induce the synthesis of α-amylase in the aleurone layer of barley seeds.[6][7]
1. Preparation of Embryo-less Half-Seeds:
-
Cut barley seeds transversely to remove the embryo-containing half.
-
Sterilize the embryo-less half-seeds with 1% sodium hypochlorite solution.
2. Incubation with GA18 Analogs:
-
Place the half-seeds in a sterile petri dish containing a buffer solution (e.g., 20 mM sodium succinate, pH 4.8, and 10 mM CaCl2).
-
Add the synthesized GA18 analogs at various concentrations.
-
Incubate the plates at 25°C for 24-48 hours.
3. α-Amylase Activity Assay:
-
Collect the incubation medium.
-
Determine the α-amylase activity in the medium using a spectrophotometric assay with a starch substrate. An increase in α-amylase activity compared to the control indicates gibberellin activity.
Structure-Activity Relationship (SAR) Studies
By systematically modifying the structure of GA18 and evaluating the biological activity of the resulting analogs, key structural features required for activity can be identified. Modifications can be made at various positions, including the C-3, C-16, and C-17 positions.
Data Presentation: Bioactivity of C-3 Modified Gibberellin Analogs
The following table summarizes the inhibitory activities of a series of C-3 modified gibberellic acid (GA3) derivatives on the growth of rice and Arabidopsis.[4] This data can serve as a reference for designing and interpreting SAR studies of GA18 analogs.
| Compound | R Group | Rice Inhibition (%) at 100 µM | Arabidopsis Inhibition (%) at 100 µM |
| 10a | H | 15.2 | 10.5 |
| 10b | CH3 | 25.8 | 18.3 |
| 10c | CH2CH3 | 33.1 | 25.6 |
| 10d | n-Pr | 48.6 | 30.1 |
| 10e | i-Pr | 35.4 | 28.7 |
| 10f | n-Bu | 42.3 | 41.4 |
| 10g | i-Bu | 38.9 | 35.2 |
| 10h | t-Bu | 20.1 | 15.8 |
| 10i | Phenyl | 28.7 | 22.4 |
| 10j | 4-F-Phenyl | 31.5 | 26.9 |
| 10k | 4-Cl-Phenyl | 34.8 | 29.1 |
| 10l | 4-Br-Phenyl | 36.2 | 31.5 |
| 10m | 4-CH3-Phenyl | 30.1 | 24.7 |
| 10n | 4-OCH3-Phenyl | 27.6 | 21.3 |
| 10o | Naphthyl | 39.8 | 36.5 |
Data adapted from Tian et al. (2017). The parent structure is a C-3 triazole-linked amide derivative of GA3.
Conclusion
The protocols and application notes presented here provide a framework for the rational design, synthesis, and evaluation of novel this compound analogs. Through systematic SAR studies, researchers can elucidate the structural requirements for potent and selective gibberellin activity, leading to the development of new tools for agriculture and medicine.
References
- 1. MOLECULAR AND BIOCHEMICAL STEPS IN SYNTHESIS OF GIBBERELLINS IN PLANTS | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jircas.go.jp [jircas.go.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Gibberellin A18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering. Gibberellin A18 (GA18) is a C20-gibberellin that can exhibit biological activity in certain plant species. The isolation and purification of specific gibberellins like GA18 from complex plant matrices are essential for detailed structure-function studies, metabolic profiling, and for use as analytical standards. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of gibberellins. This application note provides a detailed protocol for the purification of this compound using a reversed-phase HPLC method.
Experimental Protocols
Sample Preparation: Extraction of Gibberellins from Plant Tissue
This protocol is a general guideline for the extraction of gibberellins from plant tissues, such as immature seeds or shoots.[1][2][3]
Materials:
-
Plant tissue (e.g., immature pea seeds, spinach shoots)
-
Liquid nitrogen
-
80% Methanol (MeOH)
-
Internal standard (optional, e.g., [2H2]GA18)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges
-
0.1 M Formic acid
-
Ethyl acetate
-
Hexane
Procedure:
-
Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Extract the powdered tissue with cold 80% methanol (e.g., 10 mL per gram of fresh weight) overnight at 4°C with constant stirring.
-
Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid debris.
-
Collect the supernatant and re-extract the pellet twice more with 80% methanol.
-
Combine the supernatants and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Resuspend the aqueous residue in 0.1 M formic acid.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge by washing with methanol followed by 0.1 M formic acid.
-
Load the resuspended extract onto the cartridge.
-
Wash the cartridge with 0.1 M formic acid to remove polar impurities.
-
Elute the gibberellins with 80% methanol.
-
-
Concentrate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume of the initial HPLC mobile phase for injection.
HPLC Purification of this compound
This method utilizes a C18 reversed-phase column to separate GA18 from other compounds in the extract.
Instrumentation and Conditions:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Detection: UV at 210 nm.[7]
Data Presentation
Table 1: HPLC Method Parameters for this compound Purification
| Parameter | Value |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Program | 30% B to 70% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
Table 2: Expected Quantitative Data for Purified this compound (Example)
| Analyte | Retention Time (min) | Purity (%) | Recovery (%) |
| This compound | To be determined | >95 | To be determined |
Note: Retention time, purity, and recovery are dependent on the specific plant matrix and instrumentation and should be determined experimentally.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Gibberellin Signaling Pathway
The biological activity of gibberellins is mediated by a signaling pathway that involves the derepression of a repressor.[8][9][10]
Caption: Simplified overview of the Gibberellin signaling pathway.
References
- 1. Purification and separation of plant gibberellins from their precursors and glucosyl conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Separation of Plant Gibberellins from Their Precursors and Glucosyl Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of gibberellin precursors from heavily pigmented tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ppqs.gov.in [ppqs.gov.in]
- 5. Structural Elucidation of Relevant Gibberellic Acid Impurities and In Silico Investigation of Their Interaction with Soluble Gibberellin Receptor GID1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Gibberellic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. cipac.org [cipac.org]
- 8. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 9. Gibberellin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
Application Notes and Protocols: Gibberellin A18 in Plant Cell Culture and Biotechnology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Gibberellin A18 (GA18) in plant cell culture and biotechnology. While specific research on GA18 is limited compared to other gibberellins like Gibberellic Acid (GA3), this document compiles the available data and provides generalized protocols based on established methods for gibberellins.
Introduction to this compound
This compound is a C20-gibberellin, a class of tetracyclic diterpenoid plant hormones that play a crucial role in various developmental processes.[1] Unlike the more commonly studied C19-gibberellins such as GA3, C20-gibberellins are often considered precursors to the more bioactive forms. However, studies have shown that GA18 itself exhibits biological activity in certain plant systems, making it a molecule of interest for researchers in plant biotechnology.
Data Presentation: Bioactivity of this compound
Quantitative data on the specific effects of this compound is not abundant in publicly available literature. However, a key study compared the bioactivity of GA18 to the widely used GA3 in maize (Zea mays) mutants.
| Plant System | Bioassay | This compound Dosage | Observed Effect Compared to GA3 | Reference |
| Maize (Zea mays) d1 and d5 mutants | Leaf Sheath Elongation | 0.1 µg per plant | As active as GA3 | [1] |
| Maize (Zea mays) d1 and d5 mutants | Leaf Sheath Elongation | 1.0 µg per plant | As active as GA3 | [1] |
| Rice (Oryza sativa) | Leaf Sheath Elongation | Not specified | Less than 1/10th the activity of GA3 | [1] |
| Dwarf Pea (Pisum sativum) | Epicotyl Elongation | Not specified | Less than 1/10th the activity of GA3 | [1] |
| Rice (Oryza sativa) Endosperm | α-amylase activity | Not specified | Stimulated activity | [1] |
Experimental Protocols
Due to the scarcity of protocols specifically designed for this compound, the following are generalized methods for the preparation and application of gibberellins in plant cell culture. Researchers should adapt these protocols and perform dose-response experiments to determine the optimal concentration for their specific plant system and desired outcome.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for addition to plant tissue culture media.
Materials:
-
This compound (powder form)
-
Solvent (e.g., sterile distilled water, ethanol, or DMSO)[2]
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)[2]
-
Sterile amber glass bottle for storage[2]
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mg/mL stock solution, weigh 100 mg of GA18.[3][4]
-
Dissolving: In a sterile volumetric flask, dissolve the GA18 powder in a small amount of a suitable solvent. GA3 is soluble in water, ethanol, and DMSO; it is likely that GA18 has similar solubility characteristics.[2] Use a magnetic stirrer to ensure complete dissolution.
-
Dilution: Once completely dissolved, bring the solution to the final desired volume with sterile distilled water.[3][4] For a 1 mg/mL stock, bring the volume to 100 mL.
-
Sterilization: Gibberellins can be heat-labile. Therefore, it is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile amber glass bottle.[2]
-
Storage: Store the sterile stock solution in the dark at 2-8°C.[5]
Protocol 2: Application of this compound to Plant Cell Culture Medium
Objective: To supplement plant tissue culture medium with this compound to elicit a biological response (e.g., stimulate cell elongation, break dormancy).
Materials:
-
Prepared and autoclaved plant tissue culture medium (e.g., Murashige and Skoog medium)[6]
-
Sterile this compound stock solution
-
Sterile pipettes
-
Laminar flow hood
Procedure:
-
Medium Preparation: Prepare the desired volume of your chosen plant tissue culture medium and autoclave it. Allow the medium to cool to approximately 45-50°C before adding any heat-labile substances.[2]
-
Calculating Volume: Determine the final concentration of GA18 required in the medium. A typical starting range for gibberellins in plant cell culture is 0.01-10.0 mg/L.[3] Use the following formula to calculate the volume of stock solution to add: Volume of Stock (mL) = (Desired Final Concentration (mg/L) x Volume of Medium (L)) / Concentration of Stock (mg/mL)
-
Addition to Medium: In a laminar flow hood to maintain sterility, add the calculated volume of the sterile GA18 stock solution to the cooled medium.
-
Mixing and Dispensing: Gently swirl the medium to ensure even distribution of the GA18. Dispense the medium into sterile culture vessels.
Signaling Pathway and Experimental Workflow
Gibberellin Signaling Pathway
The following diagram illustrates the generally accepted signaling pathway for bioactive gibberellins. Specific nuances for this compound have not been detailed in the available literature, so this model serves as the current understanding for how gibberellins, in general, elicit a response at the cellular level. The pathway involves the gibberellin receptor GID1, DELLA proteins which are transcriptional regulators that act as repressors of gibberellin responses, and an F-box protein that targets DELLA proteins for degradation via the 26S proteasome.
References
Application Note: Gibberellin A18 Analytical Standards - Commercial Availability and Sourcing for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document addresses the commercial availability of gibberellin A18 (GA18) analytical standards. Our investigation reveals a lack of readily available commercial sources for this specific gibberellin. This application note provides guidance for researchers requiring GA18 for analytical purposes, focusing on alternative sourcing through chemical synthesis. Furthermore, it outlines established analytical methodologies for gibberellins, adaptable for GA18, and presents relevant biochemical pathway diagrams to support research and experimental design.
Commercial Unavailability of this compound Analytical Standards
As of October 2025, a comprehensive survey of major chemical and biochemical suppliers indicates that this compound (GA18) is not offered as a standard analytical product. Unlike more common gibberellins such as Gibberellic Acid (GA3), GA1, GA4, and GA7, a dedicated analytical standard for GA18 is not listed in the catalogs of prominent suppliers specializing in plant hormones and analytical reagents.
Table 1: Supplier Availability of Common Gibberellin Analytical Standards
| Gibberellin | Commercial Availability |
| Gibberellin A1 (GA1) | Readily Available |
| Gibberellic Acid (GA3) | Readily Available |
| Gibberellin A4 (GA4) | Readily Available |
| Gibberellin A7 (GA7) | Readily Available |
| Gibberellin A8 (GA8) | Readily Available |
| This compound (GA18) | Not Commercially Available |
Alternative Sourcing: Chemical Synthesis of this compound
For researchers requiring a GA18 analytical standard, chemical synthesis presents a viable, albeit resource-intensive, alternative. A concise total synthesis of (−)-GA18 methyl ester has been reported, offering a pathway to obtain this compound for research purposes.[1]
Overview of the Synthetic Approach
A reported synthesis utilizes commercially available andrographolide as a starting material to produce (−)-GA18 methyl ester.[1] This multi-step synthesis involves several key chemical transformations. Researchers with access to advanced organic synthesis laboratories and expertise can replicate this process to generate the required standard. For those without such capabilities, collaboration with academic or commercial custom synthesis laboratories is a recommended approach.[2]
Analytical Methodologies for Gibberellin Analysis
While a specific application note for GA18 is unavailable due to its commercial absence, established methods for the analysis of other gibberellins can be adapted. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and powerful techniques for the sensitive and accurate quantification of gibberellins in plant tissues and other biological matrices.[3][4][5][6][7]
Experimental Protocol: General Method for Gibberellin Extraction and Analysis by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of gibberellins from plant material and can be optimized for the analysis of synthesized GA18.
3.1.1. Materials and Reagents
-
Plant tissue (e.g., leaves, seeds, stems)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% acetonitrile in water with 0.1% formic acid)
-
Internal standards (deuterated gibberellins, if available)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water (LC-MS grade)
-
Formic acid
-
Acetonitrile (LC-MS grade)
3.1.2. Sample Preparation and Extraction Workflow
Caption: Gibberellin Extraction Workflow
3.1.3. LC-MS/MS Analysis
-
Column: A C18 reversed-phase column is typically used for separation.[8]
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.[8]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of gibberellins.[8]
-
Quantification: Multiple Reaction Monitoring (MRM) is the preferred method for selective and sensitive quantification, monitoring the transition from the precursor ion to specific product ions.[8]
Table 2: Example LC-MS/MS Parameters for Gibberellin Analysis
| Parameter | Setting |
| LC System | |
| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500 °C |
| Ion Source Temp. | 150 °C |
| Collision Gas | Argon |
Note: These parameters are a general guide and will require optimization for the specific instrument and for GA18.
Gibberellin Biosynthesis and Signaling Pathways
Understanding the biochemical context of GA18 is crucial for its application in research. Below are diagrams illustrating the generalized gibberellin biosynthesis and signaling pathways.
Gibberellin Biosynthesis Pathway
Gibberellins are synthesized from geranylgeranyl diphosphate (GGDP) through a series of enzymatic steps involving terpene cyclases, monooxygenases, and dioxygenases located in plastids, the endoplasmic reticulum, and the cytoplasm.[9][10]
References
- 1. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MOLECULAR AND BIOCHEMICAL STEPS IN SYNTHESIS OF GIBBERELLINS IN PLANTS | PPTX [slideshare.net]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Gibberellin A18 Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) cleanup of Gibberellin A18 (GA18) samples from complex matrices such as plant tissues. Given the limited literature specifically detailing SPE protocols for GA18, the following methods are based on established protocols for other C20 gibberellins and related acidic plant hormones. These protocols are intended to serve as a robust starting point for method development and should be optimized for your specific sample matrix and analytical requirements.
Two primary SPE strategies are presented: a reversed-phase (C18) protocol for general cleanup and a mixed-mode (cation exchange and reversed-phase) protocol for enhanced selectivity and removal of interfering compounds.
Data Presentation: Expected Performance of SPE Protocols
The following table summarizes expected recovery rates for gibberellins using different SPE sorbents, based on published data for structurally similar gibberellins. It is crucial to note that these values are estimates, and a validation study should be performed to determine the actual recovery and purity for this compound with your specific sample matrix.
| SPE Sorbent | Target Analytes | Average Recovery (%) | Key Considerations | Reference |
| C18 Reversed-Phase | GA3 | 70-90% | Good for general cleanup of relatively clean extracts. | [1] |
| Mixed-Mode Anion Exchange (MAX) | Various Phytohormones (including GAs) | 86.2-96.7% | Excellent retention for acidic compounds like gibberellins. | [1] |
| Dual SPE (MCX and MAX) | 24 Phytohormones (including GAs) | < 45% for some GAs | Higher selectivity but may lead to lower recovery for certain analytes. | [1] |
| Tertiary SPE (MCX, HLB, MAX) | Distinct GAs | 65-95% | Comprehensive cleanup for complex matrices. | [1] |
Experimental Protocols
Protocol 1: Reversed-Phase SPE using C18 Cartridges
This protocol is suitable for the general cleanup of aqueous extracts and is effective at removing non-polar to moderately polar interferences.
Materials:
-
Strata® C18-E SPE Cartridges (or equivalent)[2]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
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Formic acid (LC-MS grade)
-
Deionized water
-
Sample extract (acidified to pH 2.5-3.5 with formic acid)
-
SPE vacuum manifold
Methodology:
-
Column Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the acidified sample extract onto the conditioned cartridge at a slow, dropwise flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water containing 0.1% formic acid to remove polar impurities.
-
(Optional) A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences. This step should be optimized to avoid elution of GA18.
-
-
Elution:
-
Elute the retained gibberellins with two 1.5 mL aliquots of methanol or acetonitrile containing 0.1% formic acid.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., 100 µL of 50:50 methanol:water).
-
Protocol 2: Mixed-Mode SPE using Cation Exchange and Reversed-Phase Cartridges
This protocol provides a more selective cleanup by utilizing both reversed-phase and ion-exchange retention mechanisms. This is particularly useful for complex matrices where a higher degree of purity is required.
Materials:
-
Oasis® MCX SPE Cartridges (or equivalent mixed-mode cation exchange)
-
Methanol (HPLC grade)
-
Ammonium hydroxide solution (5% in methanol)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Sample extract (acidified to pH 2.5-3.5 with formic acid)
-
SPE vacuum manifold
Methodology:
-
Column Conditioning:
-
Pass 3 mL of methanol through the MCX cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
-
Column Equilibration:
-
Equilibrate the cartridge with 3 mL of deionized water containing 2% formic acid. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the acidified sample extract onto the conditioned and equilibrated cartridge at a slow, dropwise flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water containing 2% formic acid to remove neutral and acidic impurities.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the retained gibberellins with two 1.5 mL aliquots of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the gibberellin's carboxylic acid group, disrupting the ion-exchange retention.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable solvent for your analytical method. It is advisable to acidify the reconstitution solvent slightly with formic acid to ensure good chromatographic peak shape.
-
Visualizations
Gibberellin Biosynthesis and Signaling Pathway
This compound is a C20-gibberellin, which are typically precursors to the more biologically active C19-gibberellins. The following diagram illustrates the general pathway of gibberellin biosynthesis and signaling.
Caption: General pathway of gibberellin biosynthesis and signaling.
Experimental Workflow for SPE Cleanup of this compound
The following diagram outlines the logical steps for the solid-phase extraction cleanup of a this compound sample.
Caption: Experimental workflow for SPE cleanup of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Gibberellin A18 Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Gibberellin A18 (GA18), focusing on strategies to overcome low yields.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis of GA18, particularly when following or adapting published synthetic routes.
Problem 1: Poor Diastereoselectivity and Low Yield in the Photochemical [2+2] Cycloaddition Step.
During the construction of the C/D ring system via a photochemical [2+2] cycloaddition, researchers may encounter issues with poor diastereoselectivity and consequently low yields of the desired isomer.
-
Question: My photochemical [2+2] cycloaddition is resulting in a nearly 1:1 mixture of diastereomers and a low overall yield. How can I improve this?
-
Answer: Low diastereoselectivity in this step is often attributed to steric hindrance. To improve both the diastereomeric ratio and the yield, consider the following modifications:
-
Reactant Modification: If the reaction involves a hydroxymethyl group, its steric bulk can negatively impact selectivity. It is recommended to perform the cycloaddition with the corresponding aldehyde, which is smaller. A subsequent one-pot reduction can then be performed to yield the desired alcohol.[1]
-
Temperature Optimization: The reaction temperature is a critical parameter. Lowering the temperature can significantly enhance diastereoselectivity. For instance, reducing the temperature from -78 °C to -100 °C has been shown to improve the diastereomeric ratio from 3.5:1 to 4:1 and increase the yield from 50% to 65%.[1]
-
Problem 2: Undesired Epimer Formation During Ketone Reduction to Introduce the C-3 Axial Hydroxyl Group.
The introduction of the contrathermodynamic axial hydroxyl group at the C-3 position is a challenging step. Standard hydride reduction conditions often lead to the formation of the undesired equatorial epimer as the major product or result in no reaction.[1]
-
Question: I am struggling to introduce the axial hydroxyl group at C-3. My attempts with various hydride reducing agents are failing or giving me the wrong isomer. What should I do?
-
Answer: This is a known challenge in GA18 synthesis. Instead of traditional hydride reducing agents, a single-electron transfer (SET) reduction is more effective.
-
Recommended Reagent: Samarium(II) iodide (SmI2) is the reagent of choice for this transformation. The use of SmI2 can provide a separable mixture of the desired axial alcohol and the undesired equatorial epimer.[1]
-
Yield and Recyclability: This method has been reported to yield the desired product in a 2:1 ratio with the undesired epimer, achieving an overall yield of 80%. A significant advantage is that the undesired epimer can be oxidized back to the ketone using a reagent like Dess-Martin periodinane (in approximately 82% yield) and be recycled, thereby improving the overall efficiency of the synthesis.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in the total synthesis of GA18 include:
-
Construction of the Strained trans-Hydrindane Ring System: This structural feature, common to ent-gibberellins, is synthetically challenging to create.[1]
-
Introduction of the C-3 Axial Hydroxyl Group: This contrathermodynamic orientation requires specific, non-standard reduction conditions to achieve selectively.[1]
-
Control of Stereochemistry: With eight chiral centers, including three all-carbon quaternary centers, maintaining stereochemical control throughout the synthesis is crucial.[1]
Q2: What is a common starting material for the synthesis of GA18, and why is it chosen?
A2: A concise synthesis of (-)-GA18 methyl ester has been successfully achieved using commercially available and inexpensive andrographolide.[1][2][3] This starting material is advantageous because it provides a relevant carbon skeleton that can be elaborated through key transformations, including an intramolecular ene reaction, oxidative cleavage, and aldol condensation to form the core structure of GA18.[1]
Q3: Are there any particularly sensitive functional groups to be aware of during the synthesis of GA3 derivatives that might be relevant to GA18 synthesis?
A3: Yes, functional groups in Ring A of gibberellins can be sensitive under many reaction conditions.[4] Care must be taken when performing reactions on other parts of the molecule to avoid unintended side reactions on this ring.
Data Presentation
Table 1: Effect of Reaction Temperature on the Diastereoselectivity and Yield of the Photochemical [2+2] Cycloaddition
| Reaction Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |
| -78 | 3.5 : 1 | 50 |
| -100 | 4 : 1 | 65 |
Data sourced from a concise synthesis of (-)-GA18 methyl ester.[1]
Table 2: Comparison of Reduction Methods for the C-3 Ketone
| Reduction Method | Predominant Product | Overall Yield of Desired Product | Notes |
| Various Hydride Reductions | No product or undesired epimer | 0% | Standard hydride reagents are not effective for forming the axial alcohol.[1] |
| SmI2-mediated SET Reduction | Separable 2:1 mixture of desired and undesired epimers | 80% (of the mixture) | The undesired epimer can be oxidized back to the ketone and recycled.[1] |
Experimental Protocols
Protocol 1: Optimized Photochemical [2+2] Cycloaddition
This protocol is for the photochemical [2+2] cycloaddition between aldehyde 25 and allene 14 followed by a one-pot aldehyde reduction.
-
Reaction Setup: In a suitable photochemical reactor, dissolve aldehyde 25 and allene 14 in an appropriate solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to -100 °C using a suitable cooling bath (e.g., liquid nitrogen/ethanol).
-
Irradiation: Irradiate the cooled and stirred solution with a suitable UV light source until the reaction is complete (monitored by TLC or LC-MS).
-
One-Pot Reduction: After the cycloaddition is complete, quench the reaction and, without purification of the intermediate, add a reducing agent (e.g., NaBH4) to the reaction mixture to reduce the aldehyde to the corresponding alcohol.
-
Work-up and Purification: After the reduction is complete, perform an appropriate aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the desired diastereomer.
Protocol 2: SmI2-mediated Reduction of the C-3 Ketone
This protocol describes the reduction of the C-3 ketone (28 ) to introduce the axial hydroxyl group.
-
Preparation of SmI2 solution: In an inert atmosphere (e.g., under argon), prepare a 0.1 M solution of SmI2 in THF.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the C-3 ketone substrate 28 in THF.
-
Reduction: To the stirred solution of the ketone, add the SmI2 solution dropwise until the characteristic blue color of the SmI2 persists. The reaction may require several equivalents of SmI2.
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a proton source, such as methanol or a saturated aqueous solution of potassium sodium tartrate.
-
Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting mixture of epimers by silica gel chromatography to separate the desired axial alcohol from the equatorial epimer.
Visualizations
Caption: Key stages in the chemical synthesis of (-)-GA18 methyl ester.
Caption: A decision tree for troubleshooting low yields in GA18 synthesis.
References
Technical Support Center: Enhancing Gibberellin A18 Detection in Complex Plant Matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the sensitivity of Gibberellin A18 (GA18) detection in challenging plant matrices. Gibberellins are a class of phytohormones crucial for various plant development processes, and accurate quantification of specific GAs like GA18 is essential for advancing agricultural and pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound (GA18) in plant tissues?
A1: The primary challenges in detecting GA18 include its extremely low endogenous concentrations, often at the nanogram per gram of fresh weight level or even lower, and the presence of complex plant matrices that can interfere with analysis.[1] These matrix components can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification. Additionally, the structural similarity among different gibberellins can make specific detection and quantification of GA18 challenging.
Q2: Which analytical technique is most suitable for sensitive GA18 detection?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful tool for the quantitative analysis of plant hormones like GA18 due to its high sensitivity, selectivity, and ease of manipulation.[2] This technique allows for the separation of GA18 from other compounds in the extract followed by its specific detection and quantification based on its mass-to-charge ratio and fragmentation pattern.
Q3: How can I minimize matrix effects when analyzing GA18?
A3: Minimizing matrix effects is crucial for accurate quantification. This can be achieved through:
-
Effective sample preparation: Solid-phase extraction (SPE) is a widely used technique to clean up the sample and concentrate the analytes.[1][3][4][5]
-
Chromatographic separation: Optimizing the liquid chromatography method to separate GA18 from co-eluting matrix components.
-
Use of internal standards: Stable isotope-labeled internal standards are highly recommended to compensate for matrix effects and variations during sample preparation and analysis.
-
Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for matrix effects.
Q4: Are there specific antibodies available for GA18 immunoassays?
A4: While monoclonal antibodies have been developed for various gibberellins, including GA1, GA4, and GA9, the availability of a highly specific monoclonal antibody for GA18 is not as commonly reported.[6] It is important to check the cross-reactivity profile of commercially available gibberellin antibodies to see if they have any affinity for GA18. For highly specific detection, the development of a custom monoclonal antibody against GA18 may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of this compound.
Low or No GA18 Signal in LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Ensure the plant tissue is thoroughly homogenized, preferably by flash-freezing in liquid nitrogen followed by grinding to a fine powder. - Use an appropriate extraction solvent. A common choice is 80% acetonitrile with 1% acetic acid.[7] - Optimize the extraction time and temperature. Overnight extraction at 4°C is often effective. |
| Poor Recovery from Solid-Phase Extraction (SPE) | - Ensure the SPE cartridge is properly conditioned before loading the sample. - Optimize the wash and elution solvents. A weak wash solvent should remove interferences without eluting GA18, while a strong elution solvent is needed for complete recovery. - Check the pH of the sample and solvents, as it can significantly affect the retention of acidic compounds like gibberellins on the SPE sorbent. |
| Ion Suppression | - Dilute the sample extract to reduce the concentration of interfering matrix components. - Improve chromatographic separation to separate GA18 from the ion-suppressing compounds. - Use a matrix-matched internal standard to compensate for signal loss. |
| Incorrect MS/MS Parameters | - Optimize the precursor and product ion masses (MRM transitions) for GA18. - Optimize the collision energy and other MS parameters to achieve the best signal intensity. |
| Degradation of GA18 | - Keep samples and extracts at low temperatures (4°C or -20°C) throughout the process to minimize degradation. - Avoid prolonged exposure to light. |
High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | - Employ a more rigorous SPE protocol, possibly using multiple SPE cartridges with different sorbents. - Consider an additional purification step, such as immunoaffinity chromatography if a suitable antibody is available. |
| Contamination | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. - Run a blank sample (extraction solvent without plant tissue) to identify any sources of contamination. |
| Co-eluting Isomers | - Optimize the chromatographic gradient and column chemistry to improve the separation of GA18 from its isomers. - Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass. |
Experimental Protocols
Detailed Methodology for GA18 Extraction and Purification
This protocol is a general guideline and may require optimization for specific plant tissues.
-
Sample Homogenization:
-
Flash-freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.
-
-
Extraction:
-
Transfer the powdered tissue to a tube and add 1 mL of pre-chilled extraction solvent (80% acetonitrile with 1% acetic acid).
-
Add an appropriate amount of a suitable internal standard (e.g., deuterated GA18, if available).
-
Vortex thoroughly and incubate overnight at 4°C with gentle shaking.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Use a C18 SPE cartridge.
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol to remove polar impurities.
-
Elution: Elute the gibberellins with 1 mL of 80% acetonitrile with 1% acetic acid.
-
Dry the eluate under a gentle stream of nitrogen or in a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Comparison
The following table summarizes typical performance data for gibberellin analysis using LC-MS/MS. Data for GA18 is often not explicitly reported, so values for other gibberellins are provided for reference. Researchers should validate their own methods to determine specific performance metrics for GA18 in their matrix of interest.
| Gibberellin | Plant Matrix | Method | LOD (ng/g FW) | LOQ (ng/g FW) | Recovery (%) | Reference |
| GA1, GA3, GA4 | Arabidopsis thaliana | HPLC-MS/MS | 1.1 - 4.1 | - | 54.7 - 102.6 | [8][9] |
| GA3 | Grapes | HPLC-MS/MS | - | 1.0 (µg/L) | 90.3 - 94.2 | [10] |
| Various GAs | Oryza sativa (leaves) | HPLC-ESI-MS/MS | 0.02 - 0.74 (pg) | 0.07 - 2.45 (pg) | 72 - 128 | [2] |
| GA3, IAA, ABA | Wheat | LC-MS/MS | 0.005 (µg/mL) | - | 95.5 - 102.4 | [4] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the instrument, method, and matrix. The values presented are for guidance only.
Visualizations
Gibberellin Signaling Pathway
Caption: A simplified diagram of the gibberellin signaling pathway.
Experimental Workflow for GA18 Detection
Caption: A general experimental workflow for the extraction and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 4. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. High-throughput quantification of more than 100 primary- and secondary-metabolites, and phytohormones by a single solid-phase extraction based sample preparation with analysis by UHPLC–HESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of gibberellins in Arabidopsis thaliana by matrix solid-phase dispersion extraction and high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of forchlorfenuron and gibberellin acid in the grapes using high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor separation of gibberellins in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor separation of gibberellins during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
Poor separation in HPLC analysis of gibberellins can manifest as peak tailing, peak fronting, broad peaks, or co-elution of analytes. This guide provides a systematic approach to identifying and resolving these common issues.
Issue 1: Peak Tailing
Peak tailing is observed when the latter half of a peak is wider than the front half, often leading to inaccurate integration and reduced resolution.[1][2]
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Acidify the mobile phase (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of silanol groups on the silica-based stationary phase. Consider using an end-capped column or a column with a less active stationary phase.[3] |
| Column Overload | Reduce the sample concentration or injection volume.[4] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance does not improve, replace the column.[5] |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH to ensure gibberellins are in a single ionic form.[4][6] |
| Dead Volume or Poor Connections | Minimize the length and diameter of tubing between the column and detector. Ensure all fittings are secure.[5][7] |
Issue 2: Peak Fronting
Peak fronting, where the initial part of the peak is broader than the trailing end, is less common than tailing but can also affect quantification.[1][4]
Potential Causes and Solutions:
| Cause | Solution |
| Sample Overload (Concentration) | Dilute the sample to a lower concentration.[4] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[8] |
| Column Collapse | Operate the column within the manufacturer's recommended pH and temperature ranges. |
Issue 3: Broad Peaks
Broad peaks can significantly reduce resolution and sensitivity, making it difficult to distinguish between closely eluting gibberellins.
Potential Causes and Solutions:
| Cause | Solution |
| Low Mobile Phase Flow Rate | Optimize the flow rate. While a lower flow rate can sometimes improve resolution, an excessively low rate can lead to band broadening.[5][9] |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing between the injector, column, and detector.[5] |
| Column Contamination or Void | Wash the column with a strong solvent. If a void is suspected at the column inlet, it may need to be replaced.[5] |
| Inappropriate Mobile Phase Composition | Adjust the organic-to-aqueous solvent ratio. A weaker mobile phase (less organic solvent) generally increases retention and can sometimes improve separation, but may also lead to broader peaks if retention is excessive.[10][11] |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature.[9][12] |
Issue 4: Poor Resolution/Co-elution
This occurs when two or more gibberellins elute at very similar times, resulting in overlapping peaks.
Potential Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Modify the mobile phase by changing the organic solvent (e.g., from acetonitrile to methanol), adjusting the pH, or altering the gradient slope in gradient elution.[11][13][14] |
| Inadequate Stationary Phase Selectivity | Select a column with a different stationary phase chemistry. For gibberellins, C18 columns are common, but trying a different C18 phase or a phenyl-hexyl phase might provide the necessary selectivity.[14][15][16] |
| Insufficient Column Efficiency | Use a longer column or a column packed with smaller particles (UHPLC) to increase the number of theoretical plates.[11] |
| Flow Rate Not Optimized | Adjust the flow rate. A lower flow rate generally increases resolution but also analysis time.[9][12] |
| Temperature Effects | Optimize the column temperature. Higher temperatures can improve efficiency and alter selectivity.[9][14] |
Experimental Protocols
General HPLC Method for Gibberellin Analysis
This protocol provides a starting point for the analysis of gibberellins. Optimization will likely be required based on the specific gibberellins of interest and the sample matrix.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase:
-
Elution Mode: Gradient or isocratic. A common starting point for a gradient is to begin with a lower percentage of acetonitrile and gradually increase it. For example, a linear gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 0.6 - 1.0 mL/min.[17]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Sample Preparation
Proper sample preparation is crucial for good chromatographic results.
-
Extraction: Extract gibberellins from the sample matrix using a suitable solvent (e.g., methanol or ethyl acetate).
-
Clean-up: Use solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[18]
-
Filtration: Filter the final extract through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could block the column.[19]
-
Solvent Matching: Whenever possible, dissolve the final sample in the initial mobile phase to prevent peak distortion.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for peak tailing when analyzing gibberellins?
A1: The most frequent cause of peak tailing for acidic compounds like gibberellins is secondary interactions between the analyte and exposed, acidic silanol groups on the surface of the silica-based column packing.[2] To mitigate this, it is recommended to use an acidic mobile phase modifier (like formic or phosphoric acid) to keep the silanol groups protonated and reduce these unwanted interactions.
Q2: How can I improve the separation of closely eluting gibberellin isomers?
A2: Improving the resolution of isomers often requires optimizing the selectivity of your method.[11] This can be achieved by:
-
Modifying the mobile phase: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter the elution order. Fine-tuning the pH can also be effective.[13][14]
-
Changing the stationary phase: If mobile phase optimization is insufficient, trying a column with a different C18 bonding chemistry or a different type of stationary phase (e.g., phenyl-hexyl) may provide the necessary selectivity.[14]
-
Adjusting the temperature: Temperature can influence selectivity, so experimenting with different column temperatures (e.g., in 5 °C increments) may improve separation.[9]
Q3: My baseline is drifting during my gradient analysis. What could be the cause?
A3: Baseline drift in gradient elution is often due to the different UV absorbance of the mobile phase components at the chosen wavelength.[20] For example, if one of your solvents absorbs more UV light than the other, the baseline will drift as the composition of the mobile phase changes. To address this, you can:
-
Use a mobile phase additive that has a low UV absorbance at your detection wavelength.
-
Ensure your solvents are of high purity (HPLC grade).
-
Use a reference wavelength in your detector settings if available.
-
Perform a blank gradient run (without injecting a sample) and subtract it from your sample chromatogram.[20]
Q4: What is a good starting point for a mobile phase for gibberellin analysis?
A4: A good starting point for reversed-phase HPLC of gibberellins is a mobile phase consisting of acetonitrile and water, with an acidic modifier.[15][17] A common combination is acetonitrile and water with 0.1% formic acid. The ratio of acetonitrile to water will depend on the specific gibberellins being analyzed and can be run in either isocratic or gradient mode.
Q5: Should I use a guard column?
A5: Yes, using a guard column is highly recommended, especially when analyzing samples from complex matrices like plant extracts.[21] A guard column is a short, disposable column placed before the analytical column. It is packed with the same stationary phase and serves to adsorb strongly retained or particulate matter from the sample, thereby protecting the more expensive analytical column and extending its lifetime.[21]
Visualizations
Caption: Troubleshooting workflow for poor gibberellin separation.
Caption: Relationship between causes and solutions for poor peak shape.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Separation of Gibberellic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. 10 Important Tips for HPLC Mobile Phase [pharmaspecialists.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromtech.com [chromtech.com]
- 12. mastelf.com [mastelf.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. [Determination of gibberellin A3 by reversed phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 19. cipac.org [cipac.org]
- 20. youtube.com [youtube.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimization of MS/MS parameters for gibberellin A18 quantification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of MS/MS parameters for the quantification of gibberellin A18 (GA18). It is designed for researchers, scientists, and professionals in drug development and plant biology who are utilizing LC-MS/MS for their experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor or No Signal for this compound
-
Q: I am not detecting a signal for my GA18 standard or sample. What are the potential causes?
-
A: This issue can stem from several factors, including incorrect MS/MS parameter settings, issues with the electrospray ionization (ESI) source, or problems with sample preparation. First, verify that your precursor and product ions are correctly defined in the acquisition method. Ensure the ESI source parameters, such as capillary voltage and gas flows, are optimized for gibberellins, which are typically analyzed as free acids in negative ion mode.[1] Also, confirm that the sample extraction and cleanup were effective in removing interfering matrix components.[2][3]
-
Issue 2: Suboptimal Peak Shape (Tailing, Fronting, or Splitting)
-
Q: My chromatogram shows significant peak tailing for GA18. How can I improve the peak shape?
-
A: Peak tailing is often caused by secondary interactions between the analyte and the column, or by issues with the mobile phase.[4] Consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For acidic compounds like gibberellins, using a mobile phase with a low pH (e.g., containing formic acid) can improve peak shape.[5]
-
Column Contamination: Flush the column to remove any contaminants that may have built up.[4]
-
Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[4]
-
-
-
Q: I am observing split peaks for my analyte. What is the cause?
Issue 3: High Background Noise and Matrix Effects
-
Q: My baseline is very noisy, and I suspect matrix effects are suppressing my signal. What can I do?
-
A: High background and matrix effects are common when analyzing complex biological samples.[2] To mitigate this:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation workflow. This may include solid-phase extraction (SPE) steps to selectively enrich gibberellins and remove interfering compounds.[1]
-
Use Isotope-Labeled Internal Standards: The most reliable way to account for matrix effects and ensure accurate quantification is to use a stable isotope-labeled internal standard for GA18.[6][7][8]
-
Chromatographic Separation: Optimize your LC method to ensure GA18 is chromatographically separated from co-eluting matrix components.
-
-
Issue 4: Selecting and Optimizing MRM Transitions
-
Q: How do I determine the optimal precursor and product ions for GA18?
-
A: This is a fundamental step in method development.
-
Start by infusing a pure standard of GA18 directly into the mass spectrometer to obtain its full scan mass spectrum. In negative ion mode, you will look for the deprotonated molecule [M-H]⁻ as the precursor ion.
-
Perform a product ion scan on the selected precursor ion. This involves fragmenting the precursor ion in the collision cell at various collision energies to identify stable and intense product ions.
-
Select at least two of the most intense and specific product ions for your multiple reaction monitoring (MRM) transitions. One transition is used for quantification (quantifier) and the other for confirmation (qualifier).
-
-
Experimental Protocols
Protocol 1: Optimization of MRM Parameters for this compound
This protocol outlines the steps to determine the optimal collision energy (CE) and other MS/MS parameters for GA18 using a triple quadrupole mass spectrometer.
Materials:
-
This compound standard (high purity)
-
LC-MS grade methanol and water
-
Formic acid (or ammonium formate as required by the method)[1][5]
-
Syringe pump for infusion
-
Triple quadrupole mass spectrometer with ESI source
Methodology:
-
Standard Preparation: Prepare a 1 µg/mL solution of GA18 in a suitable solvent (e.g., 50:50 methanol:water).
-
Direct Infusion: Using a syringe pump, infuse the GA18 standard solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.
-
Precursor Ion Identification:
-
Operate the mass spectrometer in full scan mode in negative polarity.
-
Identify the deprotonated molecule, [M-H]⁻, which will serve as the precursor ion for GA18.
-
-
Product Ion Identification:
-
Set the mass spectrometer to product ion scan mode.
-
Select the identified precursor ion for fragmentation.
-
Apply a range of collision energies (e.g., 10-50 V) to observe the fragmentation pattern and identify the most stable and intense product ions.
-
-
Collision Energy Optimization:
-
Set the mass spectrometer to MRM mode.
-
For each potential precursor-product ion transition, create a method that ramps the collision energy across a specific range (e.g., in 2 V increments).
-
Infuse the standard again and monitor the intensity of each transition at each CE value.
-
Plot the signal intensity against the collision energy for each transition. The CE that yields the maximum intensity is the optimal value for that transition.
-
-
Final Method Setup:
-
Select the two most abundant and specific transitions. The most intense transition is typically used as the "quantifier," and the second most intense is the "qualifier."
-
Enter the optimized CE values for each transition into your final LC-MS/MS acquisition method.
-
Data Presentation
Table 1: Example Optimized MS/MS Parameters for this compound (Negative Ion Mode)
Disclaimer: These are example values. Optimal parameters are instrument-dependent and must be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| GA18 (Quantifier) | 361.2 | 273.1 | 100 | 30 | 22 |
| GA18 (Qualifier) | 361.2 | 317.2 | 100 | 30 | 18 |
Table 2: General Troubleshooting Guide for GA18 Quantification
| Symptom | Possible Cause(s) | Recommended Action(s) |
| No Peak / Low Signal | Incorrect MRM transitions, low analyte concentration, ion suppression, poor ionization. | Verify transitions, re-optimize source parameters, improve sample cleanup, use labeled internal standard. |
| Peak Tailing | Secondary column interactions, column contamination, high dead volume. | Adjust mobile phase pH, flush or replace column, check fittings and tubing.[4] |
| Split Peaks | Injection solvent stronger than mobile phase, column void, partially blocked frit. | Match injection solvent to mobile phase, replace column.[4] |
| High Baseline Noise | Contaminated mobile phase, matrix effects, unstable ESI spray. | Prepare fresh mobile phase, improve sample cleanup, check and clean ESI probe. |
| Inconsistent Results | Inconsistent sample prep, instrument variability, analyte degradation. | Use a consistent protocol, use internal standards, check sample stability. |
Visualizations
Caption: Experimental workflow for GA18 quantification.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. Structural Elucidation of Relevant Gibberellic Acid Impurities and In Silico Investigation of Their Interaction with Soluble Gibberellin Receptor GID1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Quantitative analysis of gibberellins by isotope dilution mass spectrometry: a comparison of the use of calibration curves, an isotope dilution fit program and arithmetical correction of isotope ratios : Rothamsted Research [repository.rothamsted.ac.uk]
Minimizing degradation of gibberellin A18 during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Gibberellin A18 (GA18) during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors contributing to the degradation of this compound are exposure to non-optimal pH, elevated temperatures, and light. Like other gibberellins, GA18 is susceptible to hydrolysis of its lactone ring, particularly in aqueous solutions with a neutral to alkaline pH. This leads to the formation of less biologically active compounds.
Q2: What are the visible signs of GA18 degradation in a sample?
A2: Visual signs of degradation in a solid standard are often absent until significant degradation has occurred. In solution, degradation is not typically visible. The most reliable indicator of degradation is a loss of biological activity or the appearance of unexpected peaks during chromatographic analysis (e.g., HPLC or UPLC-MS/MS).
Q3: How can I prevent GA18 degradation during extraction from plant tissues?
A3: To minimize degradation during extraction, it is crucial to work quickly at low temperatures. Immediate processing of fresh plant material or flash-freezing in liquid nitrogen followed by storage at -80°C is recommended. Using cold extraction solvents and maintaining the sample on ice throughout the procedure is essential. The addition of antioxidants to the extraction buffer can also help mitigate oxidative degradation. Cryogenic grinding of frozen tissue is an effective method for cell disruption while preserving the integrity of thermolabile compounds like GA18.
Q4: What are the ideal storage conditions for solid GA18 and its solutions?
A4: Solid this compound should be stored in a tightly sealed container in a desiccator at -20°C, protected from light. For solutions, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots in a non-reactive solvent (e.g., ethanol or methanol) at -20°C or -80°C in amber vials to protect from light. Avoid repeated freeze-thaw cycles.
Q5: What is the expected shelf-life of this compound under optimal storage conditions?
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and storage of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of GA18 after extraction | Degradation during extraction: Exposure to high temperatures, non-optimal pH, or prolonged extraction times. | - Work quickly and keep samples on ice at all times. - Use pre-chilled solvents and glassware. - Consider performing the extraction in a cold room. - Optimize the extraction time to be as short as possible. - Ensure the pH of your extraction buffer is slightly acidic (pH 4-5). |
| Incomplete extraction: Inefficient cell lysis or inappropriate solvent selection. | - For tough plant tissues, use cryogenic grinding with liquid nitrogen to ensure complete cell disruption. - Use a solvent mixture appropriate for gibberellins, such as 80% methanol with 1% acetic acid. - Perform multiple extractions of the plant material to ensure complete recovery. | |
| Variable or inconsistent results in bioassays | Degradation of GA18 stock solution: Improper storage of the stock solution (e.g., exposure to light, elevated temperature, or repeated freeze-thaw cycles). | - Prepare fresh stock solutions for each experiment whenever possible. - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C in amber vials. |
| Presence of interfering compounds from the plant extract: Co-extraction of compounds that inhibit or interfere with the bioassay. | - Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering substances. A C18 cartridge is commonly used for this purpose. | |
| Appearance of extra peaks in HPLC/UPLC chromatogram | Degradation of GA18: The extra peaks may correspond to degradation products such as iso-GA18 or the corresponding gibberellenic acid. | - Analyze a fresh, high-purity standard of GA18 to confirm its retention time. - Review your extraction and storage procedures for potential causes of degradation (see above). - If possible, use UPLC-MS/MS to identify the mass of the degradation products and compare them to known gibberellin degradation pathways. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Plant Tissue
This protocol is designed to minimize degradation by maintaining low temperatures and using appropriate solvents.
-
Sample Preparation:
-
Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.
-
Store the frozen tissue at -80°C until extraction.
-
-
Cryogenic Grinding:
-
Pre-cool a mortar and pestle with liquid nitrogen.
-
Add the frozen plant tissue to the mortar and add more liquid nitrogen.
-
Grind the tissue to a fine powder under liquid nitrogen.
-
-
Extraction:
-
Transfer the frozen powder to a pre-chilled tube.
-
Add 10 mL of pre-chilled extraction solvent (80% methanol, 19% water, 1% acetic acid) per gram of tissue.
-
Add an antioxidant such as butylated hydroxytoluene (BHT) to a final concentration of 10 mg/L.
-
Vortex briefly and then shake on a platform shaker at 4°C for 4-12 hours in the dark.
-
-
Centrifugation and Collection:
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction of the pellet with another 5 mL of extraction solvent per gram of tissue and combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the GA18 with 5 mL of 80% methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for your chromatography system (e.g., 10% methanol in water with 0.1% formic acid).
-
Protocol 2: Recommended Storage Procedures for this compound
Solid Standard:
-
Store solid GA18 in a tightly sealed, amber glass vial inside a desiccator.
-
Place the desiccator in a freezer at -20°C for long-term storage.
Stock Solution:
-
Prepare a concentrated stock solution in 100% ethanol or methanol.
-
Aliquot the stock solution into single-use amber vials to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Caption: General degradation pathway of gibberellins under alkaline conditions.
Caption: Recommended workflow for the extraction of this compound.
Technical Support Center: Analysis of Gibberellin A18 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of gibberellin A18. Our focus is on addressing and mitigating matrix effects, a common challenge in the accurate quantification of this phytohormone.
Troubleshooting Guides
Problem 1: Poor peak shape and retention time shifts for this compound.
Q: My this compound peak is showing tailing/fronting and the retention time is inconsistent between injections. What could be the cause and how can I fix it?
A: Poor peak shape and retention time variability are often consequences of matrix effects where co-eluting compounds interfere with the analyte's interaction with the stationary phase of the chromatography column.[1] Here are some troubleshooting steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[2] Complex matrices, such as those from plant tissues, contain numerous endogenous compounds that can interfere with your analysis. Consider implementing or refining a Solid-Phase Extraction (SPE) protocol.
-
Evaluate Different SPE Sorbents: The choice of SPE sorbent is critical. For gibberellins, which are acidic, a mixed-mode sorbent with both reversed-phase and anion-exchange properties can be effective. A systematic comparison of different sorbents like C18, PSA (Primary Secondary Amine), and newer chemistries such as Z-Sep® can help identify the best option for your specific matrix.[3]
-
Adjust Mobile Phase Composition: Co-eluting matrix components can alter the pH of the mobile phase in the vicinity of the analyte, affecting its retention.[1] Ensure your mobile phase is adequately buffered. For gibberellins, a mobile phase containing a small amount of formic acid is commonly used to ensure they are in their protonated form.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data processing.[1]
Problem 2: Inconsistent quantification and low signal intensity for this compound.
Q: I am observing significant ion suppression for this compound, leading to poor sensitivity and unreliable quantification. How can I mitigate this?
A: Ion suppression is a classic matrix effect where co-eluting compounds compete with the analyte for ionization in the mass spectrometer's ion source. Here’s how to address this:
-
Enhance Sample Cleanup: As with peak shape issues, a more rigorous sample cleanup is the first line of defense. Techniques like Liquid-Liquid Extraction (LLE) or more advanced SPE methods can remove a significant portion of interfering matrix components.[5]
-
Chromatographic Separation: Optimize your LC method to achieve better separation between this compound and the interfering compounds. This can involve adjusting the gradient profile, changing the column chemistry, or using a column with a different particle size.
-
Employ a Stable Isotope-Labeled Internal Standard: This is the most reliable way to compensate for ion suppression.[1][6] The SIL-IS will be suppressed to the same extent as the analyte, leading to an accurate analyte/IS ratio and reliable quantification.
-
Sample Dilution: If the sensitivity of your instrument allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.[7]
-
Consider Derivatization: Chemical derivatization can alter the chemical properties of this compound, potentially moving its elution time away from interfering compounds and improving its ionization efficiency.[8]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[9]
Q2: How can I determine if my analysis is suffering from matrix effects?
A: A common method is the post-extraction spike experiment.[10] In this approach, you compare the peak area of this compound in a standard solution to the peak area of the same amount of this compound spiked into a blank matrix extract that has already gone through the sample preparation process. A significant difference in peak areas indicates the presence of matrix effects.[9]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A: While there is no single "best" method for all sample types, Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up complex samples like plant extracts for gibberellin analysis.[11][12][13] The choice of SPE sorbent is crucial and may require some method development. For particularly complex matrices, a multi-step cleanup process involving both LLE and SPE might be necessary.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) so important for accurate quantification of this compound?
A: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte.[6] This means it will behave similarly during sample preparation, chromatography, and ionization.[1] Any matrix effects that suppress or enhance the signal of this compound will have a proportional effect on the SIL-IS, allowing for a reliable correction and accurate quantification.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Gibberellin Analysis
| Sample Preparation Technique | Analyte(s) | Matrix | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Matrix Solid-Phase Dispersion (MSPD) | GA1, GA3, GA4 | Arabidopsis thaliana | 54.7 - 102.6 | 3.2 - 12.8 | [4] |
| Solid-Phase Extraction (SPE) | GA3 | Grapes | 90.3 - 94.2 | 3.2 - 6.9 | [14] |
| Stable Isotope Labeling with Derivatization | 11 GAs | Oryza sativa leaves | 72 - 128 | 1.0 - 13.9 | [8] |
Note: While specific data for this compound is limited in the literature, the recovery and precision values for other gibberellins in various plant matrices provide a good indication of the expected performance of these methods.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Gibberellins from Plant Tissue
This protocol is a general guideline and may require optimization for your specific sample matrix and this compound.
-
Sample Homogenization:
-
Freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a mechanical homogenizer.
-
-
Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).
-
Vortex thoroughly for 1 minute.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute the supernatant from step 2 with water to reduce the methanol concentration to below 10%.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, dropwise rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the gibberellins with 5 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Gibberellin signaling pathway.
Caption: Sample preparation workflow for gibberellin analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. [Determination of gibberellins in Arabidopsis thaliana by matrix solid-phase dispersion extraction and high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 7. mdpi.com [mdpi.com]
- 8. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 14. researchgate.net [researchgate.net]
Improving the efficiency of gibberellin A18 derivatization for GC-MS analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of gibberellin A18 (GA18) derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Gibberellins, including GA18, are not inherently volatile compounds due to the presence of polar functional groups like hydroxyl and carboxylic acids.[1] GC-MS analysis requires analytes to be volatile to travel through the gas chromatograph.[1] Derivatization chemically modifies these polar groups, typically through methylation and trimethylsilylation, to increase the volatility and thermal stability of GA18, making it suitable for GC-MS analysis.[2][3]
Q2: What are the common derivatization methods for gibberellins?
A2: The most common derivatization strategy for gibberellins for GC-MS analysis is a two-step process:
-
Methylation: The carboxylic acid group is converted to a methyl ester.[2] This is often achieved using diazomethane or safer alternatives like trimethylsilyldiazomethane or methanolic-HCl.[4]
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers.[2] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]
Q3: Can I analyze this compound without derivatization?
A3: While GC-MS requires derivatization, alternative techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, can analyze gibberellins in their native form.[2][6] However, derivatization can also be used in LC-MS to enhance ionization efficiency and sensitivity.[6]
Q4: What are the key factors to control for successful derivatization?
A4: Several factors are critical for efficient and reproducible derivatization:
-
Anhydrous Conditions: Silylating reagents are sensitive to moisture. The presence of water can consume the reagent and lead to incomplete derivatization.[1]
-
Reaction Temperature and Time: Both methylation and silylation reactions require specific temperatures and durations for completion. These parameters often need to be optimized for the specific gibberellin and sample matrix.[5]
-
Reagent Purity and Excess: Using high-purity reagents and ensuring a sufficient excess of the derivatizing agents is crucial for driving the reaction to completion.
-
Sample Clean-up: A clean sample extract, free from interfering compounds, is essential for efficient derivatization and to prevent contamination of the GC-MS system.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the derivatization and GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Peak for Derivatized GA18 | Incomplete methylation of the carboxylic acid group. | - Ensure the methylating agent is fresh and active. - Optimize reaction time and temperature for methylation. - For diazomethane, ensure it is freshly prepared and used in an appropriate solvent. |
| Incomplete silylation of hydroxyl groups. | - Use a fresh, high-quality silylating reagent (e.g., BSTFA, MSTFA). - Ensure strictly anhydrous conditions during the reaction. Dry the sample extract thoroughly before adding the silylating agent.[1] - Optimize silylation temperature and time. For complex molecules, a higher temperature (e.g., 60-80°C) and longer reaction time (e.g., 1-2 hours) may be necessary.[5] | |
| Degradation of GA18 during sample preparation or derivatization. | - Avoid high temperatures and extreme pH conditions during extraction and purification. Gibberellins can be sensitive to heat and pH.[6] - Minimize the time between derivatization and GC-MS analysis. | |
| Adsorption of the analyte in the GC system. | - Use a deactivated injector liner and a high-quality, low-bleed GC column.[1] - Silanize the glassware used for derivatization to prevent adsorption.[1] | |
| Peak Tailing | Active sites in the injector liner or GC column. | - Replace the injector liner with a new, deactivated one. - Condition the GC column according to the manufacturer's instructions. - Trim the first few centimeters of the column. |
| Incomplete derivatization. | - Review and optimize the derivatization protocol as described above. | |
| Broad Peaks | Suboptimal GC conditions. | - Optimize the GC oven temperature program. A slower ramp rate can improve peak shape. - Check the carrier gas flow rate and ensure it is optimal for the column dimensions. |
| High concentration of the analyte. | - Dilute the sample before injection. | |
| Ghost Peaks or Carryover | Contamination from a previous injection. | - Run a solvent blank to confirm carryover. - Clean the injector port and replace the septum. - Bake out the GC column at a high temperature (within its specified limits). |
| Contaminated derivatization reagents or solvents. | - Use high-purity, unopened reagents and solvents whenever possible. - Run a reagent blank to check for contamination. | |
| Multiple Peaks for a Single Compound | Formation of multiple derivatives (e.g., partial silylation). | - Optimize the derivatization conditions (reagent concentration, temperature, and time) to ensure complete derivatization of all active sites. |
| Isomerization of the analyte during derivatization. | - Use milder derivatization conditions if possible. |
Experimental Protocols
Note: The following protocols are generalized for gibberellins and should be optimized for this compound.
Protocol 1: Methylation followed by Silylation
1. Methylation of Carboxylic Acid Group:
-
Reagent: Trimethylsilyldiazomethane (TMS-diazomethane) in a 2M solution in hexane.
-
Procedure:
-
Dry the purified GA18 extract completely under a stream of nitrogen.
-
Add 50 µL of methanol to the dried extract and vortex briefly.
-
Add 20 µL of TMS-diazomethane solution.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
2. Silylation of Hydroxyl Groups:
-
Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
To the dried, methylated GA18, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.
-
Seal the reaction vial tightly.
-
Heat the vial at 70°C for 1 hour.
-
Cool the vial to room temperature before GC-MS analysis.
-
Protocol 2: GC-MS Analysis Parameters (General Guidance)
| Parameter | Typical Setting |
| GC Column | Low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane)[7] |
| Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[7] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[8] |
| Injector Temperature | 250 - 280°C[8] |
| Oven Program | Initial: 80°C, hold for 2 min Ramp: 10°C/min to 280°C Hold: 5 min at 280°C |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-650 |
Note: The retention time and mass spectrum of derivatized GA18 will need to be confirmed using an authentic standard.
Visualizations
Caption: Experimental workflow for GA18 derivatization and GC-MS analysis.
Caption: Troubleshooting flowchart for low or no GA18 peak in GC-MS analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategies to enhance the recovery of gibberellin A18 from plant tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the recovery of gibberellin A18 (GA18) from plant tissues.
Troubleshooting Guides
Issue 1: Low Yield of GA18 After Extraction
Q1: My GA18 yield is consistently low after the initial extraction. What are the potential causes and how can I improve it?
A1: Low recovery of gibberellins, including GA18, from plant tissues is a common challenge due to their typically low concentrations (ng/g fresh weight or even lower) and the complexity of the plant matrix.[1][2] Here are several factors to consider and strategies to implement:
-
Inadequate Cell Lysis: The thick cell walls of plant tissues can prevent the complete release of intracellular contents.
-
Troubleshooting: Ensure thorough homogenization of the plant tissue. Freezing the sample with liquid nitrogen and then grinding it to a fine powder with a mortar and pestle is a highly effective method.[2]
-
-
Suboptimal Extraction Solvent: The choice of solvent is critical for extraction efficiency.
-
Troubleshooting: 80% methanol is a commonly used and effective solvent for gibberellin extraction.[2] Some protocols also utilize a mixture of methanol/water/formic acid (75:20:5, v/v/v).[1] For a less harsh alternative that can reduce pigment contamination, consider using aqueous buffers, which can also expedite the extraction process.[3]
-
-
Insufficient Extraction Time and Temperature: The duration and temperature of the extraction can impact the recovery.
-
Troubleshooting: For solvent extractions, consider shaking the sample overnight at 4°C to enhance extraction while minimizing degradation.[1]
-
-
Tissue Drying: The water content of the tissue can affect extraction efficiency.
-
Troubleshooting: A study on GA4 showed that drying the plant tissue in an oven at 45°C for 48 hours resulted in a higher extracted quantity compared to fresh tissue or shorter/longer drying times.[2] This may be due to the concentration of the analyte and improved solvent penetration.
-
-
Sample Overload: Using too much starting material relative to the solvent volume can lead to incomplete extraction.
-
Troubleshooting: Maintain a proper sample-to-solvent ratio. A typical starting point is 50 mg of powdered tissue in 1.0 mL of 80% methanol.[2]
-
Issue 2: Poor Purity of the GA18 Extract
Q2: My extract contains many interfering substances that are complicating downstream analysis. How can I clean up my sample effectively?
A2: Plant extracts are rich in secondary metabolites and other compounds that can interfere with GA18 quantification.[2] A multi-step purification approach is often necessary.
-
Solid-Phase Extraction (SPE): This is a widely used technique for sample pre-concentration and cleanup.[2]
-
Troubleshooting: Use a reverse-phase C18 cartridge. GA18, being a relatively non-polar compound, will be retained on the non-polar stationary phase while more polar interfering substances are washed away.[2]
-
-
Immunoaffinity Chromatography (IAC): For highly selective purification, IAC is an excellent option.
-
Troubleshooting: Immunoaffinity columns containing anti-gibberellin antibodies can selectively retain a wide range of C-19 GA methyl esters.[4] While GA18 is a C-20 gibberellin, this technique highlights the potential for developing specific antibodies for targeted purification. It is important to note that existing anti-GA immunoaffinity columns may not be suitable for C-20 GAs like GA18.[4]
-
-
Adsorbent Resins and Activated Charcoal: These can be low-cost alternatives for clarification.
-
Troubleshooting: In studies on GA3, activated charcoal showed a clarification yield of 73%.[5] This could be a preliminary cleanup step before more specific purification.
-
Issue 3: Difficulty in Quantifying GA18
Q3: I am struggling to detect and accurately quantify GA18 in my purified samples. What methods are most effective?
A3: The primary challenge in quantifying gibberellins is their low endogenous levels, requiring highly sensitive and selective analytical methods.[1]
-
Mass Spectrometry (MS) Based Methods: These are the gold standard for gibberellin analysis due to their high sensitivity and selectivity.[1]
-
Recommended Approach: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying gibberellins. The use of isotopic internal standards is crucial for accurate quantification.[6] Gas chromatography-mass spectrometry (GC-MS) is also commonly used, often requiring derivatization of the gibberellins to their methyl ester trimethylsilyl ethers.[4]
-
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is more accessible than MS but may lack the required sensitivity and selectivity for very low-abundance GAs.
-
Calibration Curve: An accurate calibration curve is essential for quantification.
-
Troubleshooting: Prepare a stock solution of a GA18 standard and create a series of working standard solutions to cover the expected concentration range in your samples.[2]
-
Frequently Asked Questions (FAQs)
Q4: What is a typical concentration range for gibberellins in plant tissues?
A4: Gibberellins are present in trace amounts, typically at the nanogram per gram (ng/g) of fresh weight level, or even lower.[1] For example, in immature soybean seeds, GA7 was found at 8.8 ng/g fresh weight, while in pea cotyledons, GA20 was present at 3580 ng/g fresh weight.[4] The concentration of GA18 is also known to be extremely low.[7]
Q5: Is GA18 biologically active?
A5: While many C20 gibberellins are considered precursors to the more active C19 gibberellins, GA18 has shown biological activity in various plants, such as in certain maize mutants where it was as active as GA3.[7][8]
Q6: What are the key differences in recovering C19 and C20 gibberellins like GA18?
A6: The primary differences lie in the specificity of certain purification techniques and their biosynthetic pathways. For instance, some immunoaffinity columns are designed to retain C-19 GA methyl esters but not C-20 GAs.[4] GA18 is a C20 gibberellin, which is a precursor in the biosynthetic pathway to the C19 gibberellins.[7][8] This structural difference is important when designing purification and detection strategies.
Q7: Can I use an aqueous buffer for the initial extraction? What are the advantages?
A7: Yes, aqueous buffers can be used to extract gibberellin-like substances. The main advantages over organic solvents are that the extracts can be prepared more rapidly and are free of pigments and other alcohol-soluble materials that can interfere with subsequent analyses.[3]
Data Presentation
Table 1: Gibberellin Concentrations in Various Plant Tissues
| Gibberellin | Plant Species | Tissue | Concentration (ng/g fresh weight) | Reference |
| GA7 | Soybean | Immature Seeds | 8.8 | [4] |
| GA9 | Pea | Cotyledons | 147 | [4] |
| GA9 | Pea | Embryonic Axes | 161 | [4] |
| GA9 | Pea | Testae | 195 | [4] |
| GA20 | Pea | Cotyledons | 3580 | [4] |
| GA20 | Pea | Embryonic Axes | 5375 | [4] |
| GA29 | Pea | Cotyledons | 310 | [4] |
| GA29 | Pea | Embryonic Axes | 1430 | [4] |
Table 2: Performance of Gibberellin Assay using LC-MS/MS
| Parameter | Value | Reference |
| Detection Limit | 1.05 pg/mL | [6] |
| Lower Limit of Quantification | 3.50 pg/mL | [6] |
| Relative Standard Deviation (RSD) | < 20% for 80% of substances | [6] |
Experimental Protocols
Protocol 1: General Extraction and Purification of Gibberellins
This protocol is a generalized procedure based on common techniques for gibberellin recovery.
-
Sample Preparation:
-
Weigh approximately 1 gram of fresh or dried plant tissue.
-
Freeze the tissue with liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[2]
-
-
Extraction:
-
Purification using Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge (e.g., 50 mg sorbent mass).[2]
-
Condition the cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water) to remove polar impurities.
-
Elute the gibberellins with a less polar solvent (e.g., acetonitrile or methanol).
-
Collect the eluate and evaporate to dryness under a stream of nitrogen.
-
-
Quantification by LC-MS/MS:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system for analysis.
-
Use an appropriate C18 column for separation.
-
Quantify GA18 by comparing its peak area to a standard calibration curve, using an isotopic internal standard for correction.[6]
-
Mandatory Visualization
Caption: Workflow for the extraction, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 3. Aqueous extraction of gibberellins from pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]
- 7. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting peaks in the chromatographic analysis of gibberellins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of gibberellins (GAs).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-eluting gibberellin peaks in my chromatogram?
A1: Co-elution of gibberellins is a frequent challenge due to their structural similarity. The primary reasons for this issue include:
-
Inadequate Chromatographic Selectivity: The chosen stationary phase (column) and mobile phase combination may not have sufficient selectivity to differentiate between structurally similar gibberellins, such as isomers like GA4 and GA7.
-
Poor Column Efficiency: An old or poorly packed column can lead to band broadening, causing peaks to overlap.
-
Inappropriate Mobile Phase Composition: An isocratic mobile phase may not be strong enough to separate complex mixtures of gibberellins. The pH of the mobile phase can also significantly impact the retention and selectivity of these acidic compounds.
-
Sample Matrix Interference: Complex plant matrices can contain numerous compounds that interfere with the separation of target gibberellins.[1] Without effective sample cleanup, these interfering substances can co-elute with the analytes.
-
Suboptimal Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase. An inappropriate flow rate can lead to decreased resolution.[2]
Q2: How can I improve the separation of the critical gibberellin pair GA4 and GA7?
A2: Separating GA4 and GA7 is notoriously difficult due to their close structural similarity. Here are some proven strategies:
-
Optimize the Mobile Phase: A slight change in the mobile phase composition can significantly impact resolution. For instance, adjusting the acetonitrile:acidic water ratio can prevent the overlapping elution of GA4 and GA7.[2] A gradient elution is often more effective than an isocratic one for separating these isomers.
-
Adjust the Flow Rate: A slight increase in flow rate can sometimes cause GA4 and GA7 peaks to merge.[2] Therefore, careful optimization of the flow rate is crucial.
-
Employ a High-Resolution Column: Using a column with a smaller particle size (e.g., UPLC columns) can significantly improve peak resolution.
-
Consider Derivatization: While not always necessary with modern LC-MS systems, derivatization of the carboxyl group on gibberellins can alter their chromatographic behavior and improve separation.[3]
Q3: What role does sample preparation play in preventing co-elution?
A3: Sample preparation is a critical step in minimizing co-elution, especially when analyzing gibberellins from complex plant tissues. Effective sample preparation aims to remove interfering substances that can co-elute with the target analytes.[1]
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and pre-concentration of gibberellins.[1][4] Using a C18 reverse-phase cartridge is a common and effective method.[1] A more advanced two-step SPE procedure involving both mixed-mode (Oasis® MCX-HLB) and anion-exchange (Oasis® MAX) columns can provide highly selective enrichment and efficient clean-up.[5][6]
-
Extraction Solvent: The choice of extraction solvent is important. A modified Bieleski's solution (methanol/water/formic acid) is commonly used for extracting gibberellins from plant tissues.[7]
Troubleshooting Guides
Issue 1: Poor resolution between GA1 and GA3, and/or GA4 and GA7.
This is a common issue due to the isomeric nature of these gibberellin pairs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving isomeric gibberellin pairs.
Detailed Steps:
-
Optimize Gradient Elution: If you are using an isocratic method, switch to a gradient elution. A gradient allows for a wider range of solvent strengths to pass through the column, which can effectively separate compounds with different polarities. A well-designed gradient can significantly improve the resolution between GA1/GA3 and GA4/GA7.[8]
-
Adjust Mobile Phase Composition:
-
Solvent Ratio: Fine-tune the ratio of your organic solvent (e.g., methanol or acetonitrile) to your aqueous phase. Even a small change can alter selectivity. For example, a change in the acetonitrile:acidic water ratio from 60:40 to 65:35 has been shown to result in overlapping elution of GA4 and GA7, highlighting the sensitivity of the separation to this parameter.[2]
-
pH: The pH of the mobile phase affects the ionization state of the carboxylic acid group on gibberellins, which in turn influences their retention on a reverse-phase column. Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can suppress ionization and improve peak shape and resolution.
-
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider changing the column.
-
Different C18 Chemistry: Not all C18 columns are the same. A C18 column with a different bonding chemistry or end-capping can provide different selectivity.
-
Alternative Stationary Phases: Consider a phenyl-hexyl or a biphenyl column, which can offer different selectivity for aromatic and structurally similar compounds.
-
-
Consider Derivatization: In some cases, derivatizing the gibberellins can improve separation. Derivatization alters the chemical properties of the analytes, which can lead to better resolution on the chromatographic column.[3]
Issue 2: Peak Tailing or Fronting
Poor peak shape can compromise resolution and affect the accuracy of quantification.
Troubleshooting Workflow:
Caption: Troubleshooting guide for addressing poor peak shape in gibberellin analysis.
Detailed Steps:
-
Check for Column Overload (Fronting): Peak fronting is often a sign of column overload.[9] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.
-
Verify Mobile Phase pH (Tailing): For acidic compounds like gibberellins, a mobile phase pH that is too high can lead to interactions with residual silanols on the silica-based column, causing peak tailing. Ensure the mobile phase pH is sufficiently low (typically 2-3 pH units below the pKa of the analytes) to keep the gibberellins in their protonated form.
-
Inspect Column and Guard Column: Peak tailing can also be a sign of a deteriorating column or a contaminated guard column.
-
Column Contamination: If the tailing has appeared suddenly, it could be due to a "dirty" sample. Try flushing the column with a strong solvent.
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape. If flushing doesn't help, it may be time to replace the column.
-
Guard Column: If you are using a guard column, replace it as it may be clogged or contaminated.
-
-
Check Sample Solvent: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.
Experimental Protocols & Data
Protocol 1: Gradient HPLC Method for Resolving GA1/GA3 and GA4/GA7
This method has been shown to provide good resolution between these challenging isomeric pairs.[8]
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 (250 x 4.6 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 35% B for 11 min, then to 65% B in 9 min, hold for 10 min, then back to 35% B in 5 min, and hold for 5 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 206 nm |
| Injection Volume | 60 µL |
Quantitative Resolution Data:
| Peak Pair | Resolution (Rs) |
| GA1 / GA3 | 1.86 |
| GA4 / GA7 | 2.29 |
A resolution value (Rs) greater than 1.5 is generally considered to indicate baseline separation.
Protocol 2: UPLC-MS/MS Method for High-Throughput Gibberellin Analysis
This method is suitable for the sensitive and selective quantification of a wide range of gibberellins.[5][6]
Chromatographic Conditions:
| Parameter | Value |
| Column | Acquity CSH® C18 |
| Mobile Phase A | 10 mM Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Linear gradient from 10% B to 60% B over 15 minutes. |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40 °C |
| Detection | Tandem Mass Spectrometry (MS/MS) in negative ion mode |
Sample Preparation Workflow:
Caption: A robust two-step SPE workflow for gibberellin purification prior to UPLC-MS/MS analysis.
References
- 1. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advancing Glucose Conjugated Gibberellins Discovery: A Structure–Oriented Screening and Identification Method for Unraveling Gibberellin Metabolites in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting unexpected biological responses to exogenous gibberellin A18 application
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected biological responses to the exogenous application of Gibberellin A18 (GA18).
Frequently Asked Questions (FAQs)
Q1: I applied GA18 to my plants, but I'm not seeing the expected gibberellin response (e.g., stem elongation, germination). What could be the reason?
A1: Several factors could contribute to a lack of response:
-
GA18 as a Precursor: GA18 is a C20 gibberellin, which in many plant species, is a precursor to more biologically active C19 gibberellins like GA1 and GA4.[1][2] The plant tissue you are working with may lack the necessary enzymes (e.g., GA20-oxidase, GA3-oxidase) to convert GA18 into its active forms.[3][4]
-
Species-Specific Activity: The activity of different gibberellins can be highly dependent on the plant species and even the specific mutant being studied. While often considered a less active precursor, GA18 has been shown to be as active as the highly potent GA3 in certain maize mutants (d1 and d5).[1] Your plant system may not be responsive to GA18 itself, and may also be inefficient at converting it.
-
Concentration Issues: The applied concentration of GA18 may be too low to elicit a response, or in some cases, excessive concentrations can be inhibitory.[5][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Degradation/Inactivation: The applied GA18 could be rapidly converted to inactive forms by enzymes such as GA2-oxidase.[2][3] This is a natural mechanism for plants to control hormone levels.
-
Poor Uptake or Transport: The method of application may not be optimal for uptake and transport to the target tissues. Gibberellins are synthesized in young leaves, shoot apices, and root tips and are transported through the plant's vascular system.[7][8]
-
Solution Preparation and Stability: Gibberellins can be unstable in aqueous solutions and may degrade over time.[9][10] It is recommended to use freshly prepared solutions. Improper dissolution can also lead to a lower effective concentration.
Q2: I've observed an unexpected or even inhibitory effect after applying GA18. Is this possible?
A2: Yes, this is possible and can be due to several reasons:
-
Hormonal Crosstalk: Plant hormone pathways are interconnected. High levels of exogenous gibberellins can sometimes antagonize the effects of other hormones like abscisic acid (ABA) and cytokinins, leading to complex and unexpected phenotypes.[11] For example, while gibberellins promote many aspects of growth, they can inhibit others, and the balance with other hormones is critical.
-
Feedback Regulation: Application of exogenous gibberellins can trigger feedback mechanisms that down-regulate the plant's own gibberellin biosynthesis genes.[12] This can lead to a temporary or long-term disruption of normal gibberellin homeostasis.
-
Off-Target Effects at High Concentrations: Very high concentrations of any biologically active compound can lead to non-specific, off-target effects that may appear inhibitory or toxic.[5] This underscores the importance of using an appropriate concentration range.
-
Metabolism to an Inhibitory Compound: While less common, it is theoretically possible that in some species, GA18 could be metabolized into a compound with inhibitory properties.
Q3: How should I prepare my GA18 stock and working solutions?
A3: Gibberellins like GA3 are known to be sparingly soluble in water but soluble in several organic solvents.[5][13][14] A similar approach should be taken for GA18.
-
Primary Dissolution: Dissolve the GA18 powder in a small amount of an organic solvent such as ethanol, methanol, acetone, or dimethyl sulfoxide (DMSO).[5][13]
-
Stock Solution: Create a concentrated stock solution in the chosen organic solvent. This stock solution will be more stable when stored at low temperatures (e.g., -20°C).
-
Working Solution: Dilute the stock solution with distilled water or a suitable buffer to the final desired concentration immediately before use. It is often recommended to add a small amount of a surfactant or wetting agent (e.g., a drop of baby shampoo or Tween-20) to the final aqueous solution to improve coverage and uptake when applying to plants.[13]
-
Stability: Do not store dilute aqueous solutions for more than a day, as gibberellins can hydrolyze and lose activity.[5][9]
| Solvent | Solubility of Gibberellic Acid (GA3) - Use as a proxy for GA18 |
| Water | Sparingly soluble (approx. 5 g/L)[5] |
| Ethanol | Soluble (approx. 5 mg/ml)[5] |
| Methanol | Freely soluble[10] |
| Acetone | Freely soluble[10] |
| DMSO | Soluble (approx. 15 mg/ml)[5] |
Q4: What are some standard bioassays I can use to test the activity of my GA18?
A4: Several classic bioassays can be used to determine the biological activity of your GA18 sample and to establish a dose-response curve.
-
Dwarf Pea Epicotyl Elongation: Genetically dwarf pea plants are treated with the gibberellin solution, and the elongation of the epicotyl (the stem above the cotyledons) is measured after a set period (e.g., 5 days).[7]
-
Dwarf Rice Leaf Sheath Elongation: Similar to the dwarf pea assay, this uses dwarf rice varieties (e.g., 'Tan-ginbozu') and measures the elongation of the second leaf sheath.
-
Barley Endosperm α-Amylase Production: Embryo-less barley half-seeds are incubated in the gibberellin solution. The amount of α-amylase secreted into the surrounding medium is then quantified, which is proportional to the gibberellin concentration.[7][15]
-
Lettuce Hypocotyl Elongation: Lettuce seeds are germinated in the presence of different concentrations of the gibberellin solution, and the length of the hypocotyl is measured.[15]
Troubleshooting Decision Tree
This workflow can help you diagnose the cause of unexpected results.
Caption: A decision tree to guide troubleshooting for GA18 experiments.
Gibberellin Signaling Pathway Overview
Understanding the core gibberellin signaling pathway is essential for interpreting experimental results. Exogenous GA18, or its more active metabolites, must interact with this pathway to elicit a response.
Caption: Simplified diagram of the canonical gibberellin signaling pathway.
Experimental Protocols
Protocol 1: Barley Endosperm α-Amylase Bioassay
This protocol is adapted from standard methods to test the bioactivity of a GA18 solution.[7][15]
Materials:
-
Barley seeds (embryo-less half-seeds are ideal, but whole seeds can be used if cut)
-
GA18 stock solution
-
Sterile water
-
Incubation buffer (e.g., 20 mM sodium succinate, 10 mM CaCl2, pH 5.0)
-
Starch solution (1%)
-
Iodine solution (I2-KI)
-
Spectrophotometer
Procedure:
-
Seed Preparation:
-
Cut barley seeds transversely to separate the embryo from the endosperm. Discard the embryo halves.
-
Sterilize the endosperm halves (e.g., with a short wash in 1% sodium hypochlorite followed by several rinses in sterile water).
-
Imbibe the sterilized endosperms in sterile water for 2-3 days in the dark.
-
-
GA18 Treatment:
-
Prepare a serial dilution of your GA18 working solution in the incubation buffer. Include a negative control (buffer only) and a positive control (e.g., GA3).
-
Place a set number of endosperm halves (e.g., 3-5) into vials with a standard volume (e.g., 1 mL) of each GA18 concentration and the controls.
-
Incubate for 24-48 hours at room temperature with gentle shaking.
-
-
Enzyme Assay:
-
Remove the endosperm halves. The supernatant now contains the secreted α-amylase.
-
In a separate reaction tube, mix a small volume of the supernatant with the starch solution.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and add the iodine solution. Starch produces a blue-black color with iodine. The amount of starch degradation is inversely proportional to the color intensity.
-
Measure the absorbance at a suitable wavelength (e.g., 620 nm). A lower absorbance indicates higher α-amylase activity and thus higher GA bioactivity.
-
-
Data Analysis:
-
Plot a dose-response curve of GA18 concentration versus the change in absorbance or calculated enzyme activity.
-
Experimental Workflow Diagram
Caption: Workflow for the barley endosperm bioassay.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Frontiers | Gibberellin Metabolism in Flowering Plants: An Update and Perspectives [frontiersin.org]
- 3. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | Transcriptomic insights into antagonistic effects of gibberellin and abscisic acid on petal growth in Gerbera hybrida [frontiersin.org]
- 12. gibberellin-metabolism-new-insights-revealed-by-the-genes - Ask this paper | Bohrium [bohrium.com]
- 13. flinnsci.com [flinnsci.com]
- 14. Formulations of Gibberellic Acid Ga3 Development Tendency [doraagri.com]
- 15. biologydiscussion.com [biologydiscussion.com]
Calibration curve issues in the quantitative analysis of gibberellin A18
Technical Support Center: Quantitative Analysis of Gibberellin A18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the quantitative analysis of this compound (GA18), with a specific focus on calibration curve problems.
Troubleshooting Guide: Calibration Curve Issues
This guide addresses common problems observed during the construction of calibration curves for this compound quantification, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Q1: Why is my calibration curve for GA18 showing poor linearity (low R² value)?
A1: Poor linearity is a frequent issue and can stem from several sources. Follow this logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for poor calibration curve linearity.
Q2: My GA18 signal response is inconsistent or significantly lower than expected. What are the likely causes?
A2: This issue, known as poor sensitivity, often points to problems with the analyte's journey to and through the LC-MS system.
-
Ionization Suppression (Matrix Effect): Co-eluting compounds from the sample matrix can compete with GA18 for ionization in the MS source, reducing its signal.[1][2] This is particularly problematic in complex biological samples.[2][3]
-
Solution: Improve sample cleanup procedures (see Protocol section), use a stable isotope-labeled internal standard that co-elutes and experiences similar suppression, or dilute the sample.
-
-
Analyte Degradation: Gibberellins can be unstable. GA18 may degrade in solution if not handled properly.[4] For instance, gibberellic acid (GA3) is known to degrade in aqueous solutions, especially at non-neutral pH, into inactive forms.[5][6]
-
Solution: Prepare fresh standards and keep samples in a cooled autosampler. Ensure solvents are of high purity and appropriate pH.
-
-
Adsorption: Analytes can stick to surfaces within the LC system, such as tubing, vials, or the column itself.[1]
-
Solution: Use deactivated vials and consider system passivation. Ensure the mobile phase is compatible with preventing secondary interactions on the column.
-
Q3: I'm observing high background noise or interfering peaks in my chromatogram. How can I resolve this?
A3: High background or interfering peaks compromise the accuracy of quantification, especially at low concentrations.
-
Contaminated Solvents/Reagents: Impurities in your mobile phase or extraction solvents can introduce significant background noise.
-
Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
-
Sample Carryover: Residual GA18 from a high-concentration sample can be injected with the subsequent sample, causing interference.
-
Solution: Optimize the needle wash procedure in the autosampler, using a strong organic solvent. Run blank injections between samples to confirm cleanliness.
-
-
Insufficient Chromatographic Resolution: Matrix components may co-elute with GA18, creating interfering peaks.
-
Solution: Adjust the chromatographic gradient to better separate GA18 from contaminants.[7] Consider using a column with a different selectivity.
-
Frequently Asked Questions (FAQs)
Q: What is the best method for quantifying this compound? A: The most reliable and widely used method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[7][8] This technique offers high sensitivity and selectivity, which is crucial for detecting the typically low endogenous levels of gibberellins in complex biological matrices.[9]
Q: Why is an internal standard essential for GA18 quantification? A: An internal standard (IS) is critical for correcting variations in sample preparation, injection volume, and instrument response. For MS-based methods, a stable isotope-labeled (e.g., deuterated) version of the analyte (e.g., [²H₂]GA18) is the gold standard. It behaves almost identically to the analyte during extraction and ionization, providing the most accurate correction for matrix effects and other sources of error.[10]
Q: How does the gibberellin signaling pathway affect experimental design? A: Understanding the signaling pathway is crucial for interpreting results. Bioactive gibberellins like GA18 bind to the GID1 receptor, which then promotes the degradation of DELLA proteins—repressors of gibberellin-dependent growth.[11] This mechanism means that changes in GA18 levels directly impact downstream gene expression and plant development. Your experimental design should consider the dynamic nature of this pathway.
Caption: Simplified this compound signaling pathway.
Quantitative Data Summary
Proper quantification allows for the comparison of gibberellin levels across different conditions or genetic backgrounds. The table below presents an example of data from a study on maize mutants, illustrating how GA levels can vary significantly.[12]
| Gibberellin | Normal (Wild Type) | dwarf-1 Mutant | dwarf-5 Mutant |
| GA20 (ng/100g FW) | 1.50 | 18.20 | < 0.20 |
| GA1 (ng/100g FW) | 2.80 | 0.23 | < 0.20 |
| GA29 (ng/100g FW) | 4.50 | 55.40 | Not Detected |
| GA8 (ng/100g FW) | 11.20 | 1.30 | Not Detected |
| Data adapted from Fujioka et al. (1988) and presented for illustrative purposes. FW = Fresh Weight. The dwarf-1 mutant blocks the conversion of GA20 to GA1, leading to an accumulation of GA20 and GA29.[12] |
Experimental Protocols
Protocol: Quantification of GA18 by HPLC-MS/MS
This protocol provides a general methodology for the extraction and quantification of GA18 from plant tissue.
1. Sample Preparation and Extraction
-
Homogenization: Flash-freeze approximately 100-500 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [²H₂]GA18) to the powdered tissue.
-
Extraction: Extract the sample with 80% methanol (containing 1% acetic acid) at 4°C with continuous shaking. Centrifuge to pellet debris.
-
Pre-purification: Pass the supernatant through a C18 Solid Phase Extraction (SPE) cartridge to remove non-polar compounds like chlorophyll.[7][8]
2. Chromatographic Separation (HPLC)
-
Column: Use a C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm).[13]
-
Mobile Phase A: 0.05% formic acid in water.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Detection (MS/MS)
-
Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).[7]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor-to-product ion transition for both the analyte (GA18) and the internal standard. This provides high selectivity and reduces chemical noise.
-
Example Transitions: Specific mass transitions for GA18 and its internal standard must be determined by infusing pure standards into the mass spectrometer.
4. Calibration and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of a GA18 reference standard and a fixed concentration of the internal standard into a blank matrix (a sample extract known to contain no GA18).
-
Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Apply a linear regression to determine the concentration of GA18 in the unknown samples.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. agilent.com [agilent.com]
- 4. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pattern of gibberellic acid during the whole process of tea production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of gibberellins in Arabidopsis thaliana by matrix solid-phase dispersion extraction and high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of gibberellins by isotope dilution mass spectrometry: a comparison of the use of calibration curves, an isotope dilution fit program and arithmetical correction of isotope ratios : Rothamsted Research [repository.rothamsted.ac.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural Elucidation of Relevant Gibberellic Acid Impurities and In Silico Investigation of Their Interaction with Soluble Gibberellin Receptor GID1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unambiguous Confirmation of Gibberellin A18's Complex Architecture: A Comparative Analysis of NMR Spectroscopy and X-ray Crystallography
The intricate molecular structure of Gibberellin A18 (GA18), a tetracyclic diterpenoid plant hormone, has been definitively established through the synergistic application of modern spectroscopic and crystallographic techniques. This guide provides a comparative overview of how Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography were employed to elucidate and confirm the complex stereochemistry of this important phytohormone, offering researchers and drug development professionals a clear understanding of the strengths and applications of each method in the context of complex natural product structure determination.
Performance Comparison: NMR vs. X-ray Crystallography
While both NMR and X-ray crystallography are powerful tools for structure elucidation, they provide different yet complementary information. For this compound, NMR spectroscopy, particularly 2D NMR techniques, was instrumental in determining the complete covalent structure and relative stereochemistry in solution. The recent total synthesis of (-)-GA18 methyl ester provided a crucial opportunity for its thorough NMR characterization.
| Feature | NMR Spectroscopy (for (-)-GA18 Methyl Ester) | X-ray Crystallography (for synthetic intermediate) |
| Sample State | Solution (e.g., in CDCl3) | Crystalline solid |
| Information Obtained | Connectivity, relative stereochemistry, conformational dynamics in solution | Precise 3D atomic coordinates, absolute stereochemistry (with appropriate derivatization), crystal packing |
| Strengths | Non-destructive, provides data on the molecule's solution-state conformation, versatile for various sample types | Provides unambiguous stereochemical assignment, yields precise bond lengths and angles |
| Limitations | Interpretation can be complex for highly convoluted spectra, does not directly provide absolute stereochemistry | Requires a suitable single crystal, which can be challenging to obtain for complex natural products |
Experimental Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for a synthetic sample of (-)-Gibberellin A18 methyl ester, which were crucial for its structural confirmation.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 40.8 | 1.98 (m), 1.14 (m) |
| 2 | 27.2 | 1.74 (m), 1.58 (m) |
| 3 | 77.9 | 3.93 (t, J = 2.8 Hz) |
| 4 | 43.9 | - |
| 5 | 55.4 | 1.93 (d, J = 11.2 Hz) |
| 6 | 45.8 | 2.58 (d, J = 11.2 Hz) |
| 7 | 178.9 | - |
| 8 | 54.3 | - |
| 9 | 50.8 | 2.21 (m) |
| 10 | 41.9 | - |
| 11 | 17.5 | 1.68 (m) |
| 12 | 37.7 | 1.83 (m), 1.45 (m) |
| 13 | 77.8 | 4.02 (s) |
| 14 | 39.8 | 1.55 (m), 1.35 (m) |
| 15 | 49.6 | 2.05 (m), 1.90 (m) |
| 16 | 155.9 | - |
| 17 | 106.3 | 4.93 (s), 4.88 (s) |
| 18 | 28.5 | 1.10 (s) |
| 19 | 178.1 | - |
| 20 | 17.9 | 1.23 (s) |
| OMe | 51.5 | 3.68 (s) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the complete covalent structure and relative stereochemistry of (-)-Gibberellin A18 methyl ester in solution.
Methodology:
-
Sample Preparation: A sample of purified (-)-GA18 methyl ester (~5 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.5 mL).
-
Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra were acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR Analysis: The one-dimensional proton NMR spectrum was analyzed to identify the chemical shifts, multiplicities, and coupling constants of all proton signals.
-
¹³C NMR and DEPT Analysis: The carbon-13 and DEPT spectra were used to determine the chemical shifts of all carbon atoms and to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
2D NMR Analysis:
-
COSY (Correlation Spectroscopy): Used to establish proton-proton spin-spin coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlated each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons (typically over 2-3 bonds), which was crucial for connecting different spin systems and assigning quaternary carbons.
-
-
Structure Elucidation: The combined analysis of all NMR data allowed for the unambiguous assignment of all proton and carbon signals and the determination of the complete connectivity and relative stereochemistry of the molecule.
X-ray Crystallography
Objective: To unambiguously confirm the stereochemistry of the core ring system of a key synthetic intermediate of this compound.
Methodology:
-
Crystallization: A suitable single crystal of the synthetic intermediate was grown, typically by slow evaporation of a solvent system (e.g., ethyl acetate/hexanes).
-
Data Collection: The crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data were collected using a CCD detector.
-
Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined using full-matrix least-squares on F².
-
Structure Analysis: The refined crystal structure provided the precise three-dimensional coordinates of all atoms in the molecule, confirming the relative and, in some cases, absolute stereochemistry.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound, integrating both NMR and X-ray crystallographic data.
Caption: Workflow for the structural confirmation of this compound.
This integrated approach, leveraging the strengths of both NMR spectroscopy and X-ray crystallography, provides an unequivocal confirmation of the complex molecular architecture of this compound. This level of structural certainty is paramount for further research into its biological activity and for the development of novel agrochemicals or therapeutic agents based on the gibberellin scaffold.
Comparing the biological activity of gibberellin A18 with other gibberellins like GA1 and GA3.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Gibberellin A18 (GA18), also known as 18-hydroxy-GA1, with the well-characterized gibberellins, GA1 and GA3. The information presented is supported by experimental data to assist researchers in selecting the appropriate gibberellin for their specific applications.
Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering.[1][2] While over 130 gibberellins have been identified, only a few are considered bioactive.[3] This guide focuses on comparing the less common GA18 with the highly active GA1 and GA3.
Quantitative Comparison of Biological Activity
The relative biological activities of GA18, GA1, and GA3 have been assessed using various bioassays. The following tables summarize the available quantitative data from comparative studies.
| Gibberellin | Relative Activity (%) in Dwarf Barley Growth Assay |
| GA1 | 100 |
| GA18 (18-hydroxy-GA1) | ~25 |
| GA3 | Data not directly comparable in the same study |
Table 1: Comparison of the effect of GA1 and GA18 on stem elongation in a dwarf barley bioassay. The activity of GA1 is set to 100%. Data is based on the findings of Morrison et al., 2008.
| Gibberellin | Bioactivity in Barley α-Amylase Induction Assay |
| GA1 | Active |
| GA18 (18-hydroxy-GA1) | Active |
| GA3 | Highly Active |
Table 2: Qualitative comparison of the bioactivity of GA1, GA18, and GA3 in inducing α-amylase production in barley aleurone layers. While direct quantitative comparison is limited, all three show activity, with GA3 being widely recognized for its high potency in this assay.
Key Biological Functions
Gibberellins influence a wide array of developmental processes in plants:
-
Stem Elongation: Bioactive gibberellins, including GA1 and GA3, are potent stimulators of stem and internode elongation.[4][5] GA18 has been shown to be bioactive in promoting stem growth, although to a lesser extent than GA1.
-
Seed Germination: GAs are critical for breaking seed dormancy and promoting germination.[3][6] They stimulate the production of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the seed.[1]
-
Flowering: Gibberellins can influence the timing of flowering, particularly in long-day plants.[7]
Gibberellin Signaling Pathway
The biological effects of gibberellins are mediated through a well-defined signaling pathway. Bioactive GAs bind to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor, which then interacts with DELLA proteins, a family of nuclear repressors of GA signaling. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of GA-responsive genes that drive various developmental processes.
Experimental Protocols
Detailed methodologies for key bioassays are provided below for researchers interested in conducting their own comparative studies.
Dwarf Barley Stem Elongation Bioassay
This bioassay is used to determine the effect of gibberellins on stem elongation in genetically dwarf barley varieties.
Experimental Workflow:
Methodology:
-
Plant Material: Use a gibberellin-deficient dwarf barley ( Hordeum vulgare ) cultivar.
-
Growth Conditions: Grow seedlings in a controlled environment with standardized light, temperature, and humidity.
-
Treatment Application: At a specific developmental stage (e.g., when the second leaf has just emerged), apply a small, defined volume (e.g., 1 µL) of the test gibberellin solution in ethanol or another suitable solvent to the adaxial surface of the second leaf. A range of concentrations should be tested for each gibberellin. Control plants should be treated with the solvent only.
-
Data Collection: After a set period (e.g., 7 days), measure the length of the second leaf sheath.
-
Analysis: Compare the increase in leaf sheath length for each gibberellin treatment relative to the control.
Barley α-Amylase Induction Bioassay
This bioassay measures the ability of gibberellins to induce the synthesis and secretion of α-amylase from the aleurone layer of barley grains.[8][9]
Experimental Workflow:
Methodology:
-
Seed Preparation: Use embryoless half-seeds of a suitable barley cultivar. The embryo is removed to eliminate the endogenous source of gibberellins.
-
Sterilization: Surface sterilize the half-seeds to prevent microbial growth.
-
Incubation: Place the sterilized half-seeds in a sterile petri dish with a buffer solution containing calcium chloride and the test gibberellin at various concentrations.
-
Assay: After an incubation period (typically 24-48 hours), collect the incubation medium. The α-amylase activity in the medium can be quantified using various methods, such as a starch-iodine assay or by using a commercially available kit with a chromogenic substrate.[8]
-
Data Analysis: The amount of α-amylase produced is proportional to the concentration of the bioactive gibberellin.
Conclusion
This compound (18-hydroxy-GA1) is a bioactive gibberellin, though it exhibits lower activity in promoting stem elongation compared to GA1. Both GA18 and GA1, along with the highly potent GA3, are capable of inducing α-amylase synthesis in barley aleurone layers. The choice of gibberellin for research or developmental applications will depend on the desired level of biological response and the specific plant system being investigated. For potent, broad-spectrum activity, GA3 and GA1 remain the primary choices. GA18 may be of interest for studies requiring a less potent but still active gibberellin, or for research focused on the roles of hydroxylated gibberellins in plant development. Further direct comparative studies, particularly with GA3, would be beneficial to fully elucidate the relative bioactivity of GA18.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gibberellins regulate the stem elongation rate without affecting the mature plant height of a quick development mutant of winter wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gibberellins and Seed Development in Maize. I. Evidence That Gibberellin/Abscisic Acid Balance Governs Germination versus Maturation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of gibberellins on important agronomic traits of horticultural plants [frontiersin.org]
- 8. fbs.leeds.ac.uk [fbs.leeds.ac.uk]
- 9. The Sensitivity of Barley Aleurone Tissue to Gibberellin Is Heterogeneous and May Be Spatially Determined - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for Gibberellin A18 Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of Gibberellin A18 (GA18) against established analytical techniques. The performance of this new method is evaluated alongside High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. This guide aims to provide researchers with the necessary data and protocols to make informed decisions for their analytical needs.
Introduction to this compound Analysis
Gibberellins are a large family of diterpenoid phytohormones that play a critical role in plant growth and development, including processes such as seed germination, stem elongation, and flowering.[1][2][3] this compound is a C20-gibberellin that has demonstrated biological activity in various plant species.[4] Accurate and sensitive detection of GA18 is crucial for understanding its physiological functions and for applications in agriculture and drug development.[2][4] Traditional methods for gibberellin analysis include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[1][2][3][5][6] More recently, advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become the preferred methods due to their high sensitivity and selectivity.[7][8][9][10][11]
This guide introduces a novel UPLC-MS/MS method designed for rapid and highly sensitive quantification of GA18 in plant extracts. Its performance is benchmarked against a conventional HPLC-UV method and a commercially available GA ELISA kit.
Comparative Data on Analytical Methods
The performance of the new UPLC-MS/MS method was rigorously validated and compared with the HPLC-UV and ELISA methods. Key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, are summarized in the table below.
| Parameter | New UPLC-MS/MS Method | Established HPLC-UV Method | Commercial ELISA Kit |
| Linearity (R²) | >0.999 | >0.995 | >0.98 |
| Limit of Detection (LOD) | 0.05 ng/mL | 10 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 30 ng/mL | 3 ng/mL |
| Accuracy (Recovery %) | 95-105% | 85-110% | 80-120% |
| Precision (RSD %) | <5% | <15% | <15% |
| Analysis Time per Sample | 5 minutes | 20 minutes | 2-3 hours |
| Specificity | High (based on mass transitions) | Low (potential for interferences) | Moderate (potential for cross-reactivity) |
Experimental Protocols
Detailed methodologies for the sample preparation and analytical procedures for each of the compared methods are provided below.
Sample Preparation: Extraction of this compound from Plant Tissue
A consistent extraction protocol was utilized for the UPLC-MS/MS and HPLC-UV methods to ensure a fair comparison.
Materials:
-
Plant tissue (e.g., leaves, shoots)
-
Liquid nitrogen
-
80% Methanol with 1% acetic acid (extraction solvent)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Freeze 1 gram of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Add 10 mL of pre-chilled 80% methanol with 1% acetic acid to the powdered tissue.
-
Homogenize the mixture for 1 minute and then incubate at 4°C for 12 hours with gentle shaking.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and concentrate it to approximately 1 mL using a rotary evaporator at 35°C.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the concentrated extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the gibberellins with 5 mL of 80% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for the respective chromatographic analysis.
New UPLC-MS/MS Method
Instrumentation:
-
Waters ACQUITY UPLC System
-
Waters Xevo TQ-S Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
GA18 Precursor Ion (m/z): 363.2
-
GA18 Product Ion 1 (m/z): 273.1 (for quantification)
-
GA18 Product Ion 2 (m/z): 319.2 (for confirmation)
-
Established HPLC-UV Method
Instrumentation:
-
Agilent 1260 Infinity II HPLC System with a Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 40% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 206 nm
Commercial ELISA Kit
The protocol provided by the manufacturer of a commercially available Gibberellin A3 ELISA kit was followed, as a specific GA18 kit was not available. It is important to note the potential for cross-reactivity with other gibberellins. The general steps are outlined below.
Principle: This assay employs the competitive inhibition enzyme immunoassay technique.[12]
General Protocol:
-
Prepare standards and samples according to the kit manual. Plant extracts may require dilution.
-
Add standards and samples to the appropriate wells of the microtiter plate pre-coated with a gibberellin antibody.
-
Add a biotin-conjugated antibody specific to gibberellins to each well and incubate.
-
Add Avidin conjugated to Horseradish Peroxidase (HRP) to each well and incubate.
-
Add TMB substrate solution to each well. The intensity of the color developed is inversely proportional to the amount of gibberellin in the sample.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the gibberellin concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Simplified Gibberellin signaling pathway.
Conclusion
The newly developed UPLC-MS/MS method demonstrates superior performance for the detection and quantification of this compound compared to traditional HPLC-UV and ELISA methods. Its high sensitivity, specificity, and rapid analysis time make it an ideal choice for researchers requiring accurate and reliable data for low-abundance phytohormones. While HPLC-UV remains a viable option for routine analysis where high sensitivity is not critical, and ELISA kits offer a high-throughput screening solution, the UPLC-MS/MS method provides the most robust and precise results for detailed scientific investigations. The validation data and detailed protocols presented in this guide should enable researchers to effectively implement this advanced analytical technique in their own laboratories.
References
- 1. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 2. Progress and development of analytical methods for gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 8. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]
- 10. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GA(Gibberellic Acid) ELISA Kit [elkbiotech.com]
Comparative Transcriptomics of Plants Treated with Gibberellins: A Guide for Researchers
A comprehensive analysis of gene expression changes in response to various gibberellins, providing insights into their distinct and overlapping roles in plant development. This guide offers a comparative overview of transcriptomic data, detailed experimental protocols, and visual representations of signaling pathways and workflows to support research in plant science and drug development.
Introduction
Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. While over 100 different GAs have been identified, only a few are biologically active, with GA1, GA3, GA4, and GA7 being among the most potent.[1] The specific effects of each GA can vary depending on the plant species and developmental context. Understanding the molecular mechanisms underlying these differences is essential for both fundamental plant biology and agricultural applications.
Gibberellin Signaling Pathway
Gibberellins exert their effects by inducing the degradation of DELLA proteins, which are nuclear-localized growth repressors. The core of the GA signaling pathway involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), DELLA proteins, and an F-box protein (SLY1/SNEEZY in Arabidopsis or GID2 in rice) that is part of an SCF E3 ubiquitin ligase complex.
In the absence of GA, DELLA proteins bind to and inhibit transcription factors, thereby repressing the expression of GA-responsive genes. When bioactive GA is present, it binds to the GID1 receptor, promoting the formation of a stable GA-GID1-DELLA complex. This interaction leads to the polyubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of GA-responsive genes and the promotion of plant growth.
Comparative Transcriptomic Data
While a direct transcriptomic comparison involving GA18 is unavailable, numerous studies have investigated the effects of other gibberellins, primarily GA3 and GA4, on the plant transcriptome. The following tables summarize representative data from studies on Arabidopsis thaliana and Oryza sativa (rice) treated with these GAs. The data highlights the number of differentially expressed genes (DEGs) and key regulated pathways.
Table 1: Summary of Transcriptomic Response to GA3 and GA4 in Arabidopsis thaliana
| Treatment | Time Point | Differentially Expressed Genes (DEGs) | Key Upregulated Pathways | Key Downregulated Pathways | Reference |
| GA3 | 6 hours | 1,268 (923 up, 345 down) | Photosynthesis, Cell wall modification, Auxin response | - | [2] |
| GA4 | 1-12 hours | 357 (230 up, 127 down) | Ethylene biosynthesis, Auxin response, Cell wall organization | Abscisic acid signaling | [3] |
Table 2: Summary of Transcriptomic Response to GA3 in Oryza sativa (Rice)
| Treatment | Time Point | Differentially Expressed Genes (DEGs) | Key Upregulated Pathways | Key Downregulated Pathways | Reference |
| GA3 | 24 hours | 7,066 | Cell surface pattern recognition, MAPK signaling, Jasmonic acid signaling | Auxin signaling | [4] |
Experimental Protocols
The following sections detail generalized protocols for plant treatment and RNA sequencing based on methodologies reported in various transcriptomic studies of gibberellin treatment.
Plant Growth and Gibberellin Treatment
A typical experimental workflow for analyzing the transcriptomic response to gibberellin treatment is outlined below.
1. Plant Material and Growth Conditions:
-
Plant Species: Arabidopsis thaliana, Oryza sativa, or other species of interest.
-
Growth Medium: Murashige and Skoog (MS) medium with appropriate sucrose concentration and agar, or soil.
-
Growth Conditions: Controlled environment with defined photoperiod (e.g., 16h light/8h dark), temperature (e.g., 22°C), and light intensity.
2. Gibberellin Treatment:
-
Gibberellins: Prepare stock solutions of the desired gibberellins (e.g., GA3, GA4) in a suitable solvent (e.g., ethanol or DMSO) and dilute to the final working concentration (typically in the micromolar range) with sterile water or liquid growth medium.
-
Application Method:
-
For seedlings grown on agar plates: Add the GA solution directly to the liquid overlay on the plates.
-
For soil-grown plants: Apply the GA solution by spraying the aerial parts of the plants until runoff or by soil drenching.
-
-
Control Treatment: Apply a mock solution (containing the same concentration of the solvent used for the GA stock) to control plants.
-
Time Course: Collect tissue samples at various time points after treatment (e.g., 1, 3, 6, 12, 24 hours) to capture both early and late transcriptional responses.
RNA Extraction, Library Preparation, and Sequencing
1. RNA Extraction:
-
Immediately freeze collected tissue samples in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.[5][6]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[5]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
2. cDNA Library Preparation and Sequencing:
-
Enrich for mRNA from the total RNA population using oligo(dT) magnetic beads.
-
Fragment the purified mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq or NovaSeq).[5][6]
Conclusion and Future Perspectives
The transcriptomic analyses of plants treated with gibberellins like GA3 and GA4 have provided significant insights into the molecular networks regulated by this important class of phytohormones. These studies consistently highlight the role of GAs in modulating genes involved in cell growth, photosynthesis, and interactions with other hormone signaling pathways.
A significant knowledge gap remains concerning the specific transcriptomic effects of many other gibberellins, including GA18. Future research employing comparative RNA sequencing of plants treated with a wider range of GAs, including the less-studied members of the family, will be crucial for a more complete understanding of their distinct and overlapping functions. Such studies will not only advance our fundamental knowledge of plant development but also open new avenues for the targeted manipulation of plant growth and productivity in agriculture.
References
- 1. Gibberellin Dose-Response Regulation of GA4 Gene Transcript Levels in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative transcriptomic analysis reveals the regulatory mechanism of the gibberellic acid pathway of Tartary buckwheat (Fagopyrum tataricum (L.) Gaertn.) dwarf mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrastructure change and transcriptome analysis of GA3 treatment on seed germination of moso bamboo(Phyllostachys edulis) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Gibberellin A18 Biosynthetic Pathway: A Comparison of Isotopic Labeling and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies used to validate the biosynthetic pathway of Gibberellin A18 (GA18), a C20 gibberellin plant hormone. While isotopic labeling stands as a definitive method for elucidating metabolic pathways, its application to less abundant gibberellins like GA18 is not as extensively documented as for major gibberellins. This guide will objectively compare the established validation of the general gibberellin pathway through isotopic labeling with the inferred pathway for GA18, and discuss alternative validation techniques.
The Postulated Biosynthetic Pathway of this compound
Gibberellin biosynthesis is a complex process originating from the methylerythritol phosphate (MEP) pathway, leading to the synthesis of geranylgeranyl diphosphate (GGDP).[1] The pathway to C20 gibberellins, including GA18, is understood to proceed through several key intermediates. The initial steps leading to the formation of the universal gibberellin precursor, GA12-aldehyde, are well-established.[1][2] Subsequent modifications, including hydroxylations, lead to the diverse array of gibberellins found in plants.
Based on the known enzymatic reactions in the gibberellin biosynthetic pathway and the structure of GA18, which features hydroxyl groups at the C-3 and C-13 positions, a plausible biosynthetic route is proposed.[1] The pathway likely diverges from a key intermediate such as GA12 or GA53, followed by hydroxylation steps catalyzed by specific oxidases.
Caption: Postulated biosynthetic pathway of this compound.
Isotopic Labeling Studies: The Gold Standard for Pathway Validation
Isotopic labeling is a powerful technique to trace the metabolic fate of precursors in a biological system. By feeding isotopically labeled substrates (e.g., using deuterium, 13C, or 14C) to plants or cell-free systems, researchers can track the incorporation of the label into downstream metabolites, thereby confirming the steps of a biosynthetic pathway.
Comparison of Validation Methods for the Gibberellin Biosynthetic Pathway
The following table summarizes the validation status of key steps in the gibberellin pathway, highlighting the established evidence from isotopic labeling for major gibberellins and the inferred steps for GA18.
| Biosynthetic Step | Validated in Major GAs by Isotopic Labeling? | Evidence for GA18 Pathway | Alternative Validation Methods |
| GGDP → ent-Kaurene | Yes | Inferred (Common early pathway) | Genetic analysis of cps and ks mutants |
| ent-Kaurene → GA12-aldehyde | Yes | Inferred (Common early pathway) | Characterization of KO and KAO enzymes |
| GA12-aldehyde → GA12 | Yes[2][3] | Inferred (Precursor to C20 GAs) | Cell-free system metabolism studies[3][5] |
| GA12 → GA53 | Yes[2][4] | Inferred (Known 13-hydroxylation step) | Enzyme assays with 13-hydroxylases |
| GA12/GA53 → GA18 | Not explicitly demonstrated | Inferred based on structure | Heterologous expression of candidate hydroxylases |
Experimental Protocol: A Representative Isotopic Labeling Study
The following protocol provides a general methodology for conducting an in vivo isotopic labeling study to investigate gibberellin biosynthesis, which could be adapted to validate the proposed GA18 pathway.
Objective: To determine if a labeled precursor (e.g., [2H2]GA12) is converted to GA18 in a plant system.
Materials:
-
Plant material (e.g., seedlings or developing seeds of a species known to produce C20 GAs)
-
Isotopically labeled precursor (e.g., [2H2]GA12)
-
Internal standards for quantification (e.g., [2H2]GA18)
-
Solvents for extraction and chromatography (e.g., methanol, ethyl acetate, hexane)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
Procedure:
-
Application of Labeled Precursor: Dissolve the labeled precursor in a suitable solvent (e.g., 50% aqueous ethanol) and apply it to the plant tissue.[6] This can be done by injection into the stem or by application to the surface of leaves or seeds.
-
Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24-48 hours) under controlled growth conditions.
-
Harvesting and Extraction: Harvest the plant tissue, freeze it in liquid nitrogen, and homogenize it. Extract the gibberellins using a solvent system such as 80% methanol.
-
Purification:
-
Partition the extract against a non-polar solvent like hexane to remove lipids.
-
Acidify the aqueous phase and partition against ethyl acetate to extract the acidic gibberellins.
-
Further purify the extract using solid-phase extraction (SPE) and/or HPLC.[7]
-
-
Derivatization: Evaporate the purified fractions to dryness and derivatize the gibberellins to their methyl ester trimethylsilyl ethers by heating with a derivatizing agent like MSTFA.[7]
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS. Use selected ion monitoring (SIM) to detect the characteristic ions of the derivatized labeled product (e.g., deuterated GA18) and the internal standard.[7]
-
Data Analysis: The presence of the labeled product is confirmed by its mass spectrum and retention time, which should match that of an authentic standard. Quantify the amount of labeled product by comparing its peak area to that of the internal standard.
Caption: Experimental workflow for an isotopic labeling study.
Alternative Approaches for Pathway Elucidation
While isotopic labeling provides direct evidence of metabolic conversions, other methods can offer valuable complementary information, especially when labeled substrates are unavailable or the target compound is produced in very low amounts.
1. Cell-Free Enzyme Assays:
Cell-free extracts from plant tissues can be used to study specific enzymatic reactions in vitro.[3][5] By incubating a crude or partially purified enzyme preparation with a potential substrate and necessary cofactors, the formation of the product can be monitored.
-
Advantages: Allows for the study of individual enzymatic steps in isolation, can identify enzyme activities even for low-abundance products.
-
Disadvantages: In vitro conditions may not fully reflect the in vivo environment, and the preparation of active enzyme extracts can be challenging.
2. Heterologous Expression of Biosynthetic Genes:
Candidate genes encoding biosynthetic enzymes (e.g., hydroxylases) can be cloned and expressed in a heterologous host, such as E. coli or yeast. The recombinant enzyme can then be purified and its activity assayed with various substrates to determine its function.
-
Advantages: Provides definitive evidence for the function of a specific gene product.
-
Disadvantages: Requires the identification of candidate genes, and the recombinant enzyme may not have the same activity or substrate specificity as the native enzyme.
3. Genetic Approaches using Mutants:
Analyzing mutants deficient in specific steps of the gibberellin pathway can provide strong evidence for gene function.[8][9] An accumulation of the substrate and a deficiency in the product in a mutant line compared to the wild type points to the function of the mutated gene.
-
Advantages: Provides in vivo evidence for the role of a gene in a specific metabolic step.
-
Disadvantages: Mutants may not be available for all genes, and pleiotropic effects of the mutation can sometimes complicate interpretation.
Conclusion
Isotopic labeling studies remain the most direct and unambiguous method for validating a biosynthetic pathway. While the specific pathway to GA18 has not been fully elucidated using this technique, the extensive body of work on other gibberellins provides a robust framework for its predicted biosynthesis. For a comprehensive validation of the GA18 pathway, a multi-faceted approach combining isotopic labeling with cell-free enzyme assays and genetic studies would be the most powerful strategy. This would not only confirm the sequence of reactions but also identify the specific enzymes and genes responsible for the biosynthesis of this C20 gibberellin.
References
- 1. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibberellin Metabolism in Maize (The Stepwise Conversion of Gibberellin A12-Aldehyde to Gibberellin A20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gibberellin biosynthesis from gibberellin A12-aldehyde in a cell-free system from germinating barley (Hordeum vulgare L., cv. Himalaya) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Photoperiod on the Metabolism of Deuterium-Labeled Gibberellin A53 in Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gibberellin biosynthesis in cell-free extracts from developing Cucurbita maxima embryos and the identification of new endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gibberellin Biosynthesis in Maize. Metabolic Studies with GA15, GA24, GA25, GA7, and 2,3-Dehydro-GA9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Bioassays for Determining the Physiological Activity of Synthetic Gibberellin A18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common bioassays for determining the physiological activity of synthetic gibberellin A18 (GA18), a C20 gibberellin. The information presented here is intended to assist researchers in selecting the most appropriate assay for their specific research needs and to provide detailed experimental protocols for accurate and reproducible results. While many C20 gibberellins are precursors to the more biologically active C19 gibberellins, GA18 has demonstrated notable activity in various plant systems.[1]
Comparative Bioactivity of this compound
The physiological activity of GA18 has been evaluated in several standard plant bioassays. Its performance relative to other gibberellins, particularly the highly active GA3, varies significantly depending on the plant species and the specific assay used.
| Bioassay System | Test Organism | Observed Activity of GA18 | Reference Gibberellin | Relative Activity |
| Dwarf Rice Bioassay | Oryza sativa | Low | GA3 | Less than 1/10th the activity of GA3[2] |
| Dwarf Pea Bioassay | Pisum sativum | Low | GA3 | Less than 1/10th the activity of GA3[2] |
| Dwarf Maize Bioassay (d1 and d5 mutants) | Zea mays | High | GA3 | As active as GA3 at 0.1 and 1µg per plant[1][2] |
| Cucumber Hypocotyl Bioassay | Cucumis sativus | Inactive | - | -[2] |
| Lettuce Hypocotyl Bioassay | Lactuca sativa | Inactive | - | -[2] |
| Rice Endosperm α-Amylase Induction | Oryza sativa | Active | GA3 | Longer incubation required compared to GA3[2] |
Experimental Protocols for Key Bioassays
Detailed methodologies for the bioassays that have been used to characterize the activity of GA18 are provided below. These protocols are based on established methods and can be adapted for the specific needs of a research laboratory.
Dwarf Rice (Oryza sativa) Micro-Drop Bioassay
This assay is highly sensitive to a broad spectrum of gibberellins and is one of the most useful methods for their detection.[3][4] The use of GA-deficient dwarf rice mutants, such as 'Tan-ginbozu' and 'Waito-C', is crucial for this assay.[3][4] To enhance sensitivity, seedlings can be treated with a gibberellin biosynthesis inhibitor like uniconazole.[3][4][5][6]
Procedure:
-
Seed Sterilization and Germination: Surface sterilize dwarf rice seeds and germinate them in the dark on moist filter paper or sand at 28-30°C for 2-3 days.[7]
-
Seedling Selection: Select uniformly germinated seedlings with a coleoptile length of 2-5 mm and a root length of 10-15 mm.[7]
-
Application of Test Solution: Apply a small droplet (e.g., 1 µL) of the test solution containing synthetic GA18 or a standard gibberellin in 50% acetone to the coleoptile of the seedling using a micropipette.[2]
-
Incubation: Incubate the treated seedlings under controlled conditions (e.g., 30°C, continuous light) for 3-7 days.
-
Measurement: Measure the length of the second leaf sheath. The elongation of the leaf sheath is proportional to the concentration of the applied gibberellin.
References
- 1. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jircas.go.jp [jircas.go.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A biological assay for gibberellic acid with rice seedlings - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Gibberellin A18 Profiles in Wild-Type and Mutant Plant Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gibberellin A18 (GA18) profiles between wild-type and mutant plant lines, supported by experimental data and detailed methodologies. Gibberellins are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. GA18, a C20-gibberellin, is a key intermediate in the complex gibberellin biosynthesis pathway. Understanding the fluctuations in GA18 levels in different genetic backgrounds is essential for elucidating its precise physiological role and for the development of novel plant growth regulators.
Data Presentation: Quantitative Comparison of Gibberellin Levels
The following table summarizes the quantitative data on gibberellin concentrations in wild-type (WT) plants and various gibberellin-deficient or signaling mutants. While direct comparative data for GA18 is not extensively available in the public domain, the provided data for its precursors and other related gibberellins offer valuable insights into the metabolic flux and regulatory points within the pathway that likely influence GA18 levels.
| Gibberellin | Plant Line | Genotype | Concentration (ng/g dry weight) | Fold Change (Mutant/WT) | Reference |
| GA12 | Arabidopsis thaliana | Wild-Type (Col-0) | 1.2 ± 0.2 | - | [1] |
| ga1-3 | 0.1 ± 0.0 | 0.08 | [1] | ||
| GA53 | Arabidopsis thaliana | Wild-Type (Col-0) | 2.5 ± 0.4 | - | [1] |
| ga1-3 | 0.2 ± 0.1 | 0.08 | [1] | ||
| GA44 | Arabidopsis thaliana | Wild-Type (Col-0) | 0.8 ± 0.1 | - | [1] |
| ga1-3 | < 0.1 | < 0.125 | [1] | ||
| GA19 | Arabidopsis thaliana | Wild-Type (Col-0) | 3.5 ± 0.6 | - | [1] |
| ga1-3 | 0.3 ± 0.1 | 0.09 | [1] | ||
| GA20 | Arabidopsis thaliana | Wild-Type (Col-0) | 1.5 ± 0.3 | - | [1] |
| ga1-3 | 0.1 ± 0.0 | 0.07 | [1] | ||
| GA1 | Arabidopsis thaliana | Wild-Type (Col-0) | 0.5 ± 0.1 | - | [1] |
| ga1-3 | < 0.05 | < 0.1 | [1] | ||
| GA4 | Arabidopsis thaliana | Wild-Type (Col-0) | 0.3 ± 0.1 | - | [1] |
| ga1-3 | < 0.05 | < 0.17 | [1] | ||
| Hordeum vulgare | Wild-Type | - | - | [2] | |
| grd (GA-responsive dwarf) | Lower than WT | - | [2] | ||
| gse (GA-insensitive) | Higher than WT | - | [2] |
Note: The presented data is a compilation from various studies and methodologies may differ. Direct comparison between different studies should be made with caution. The data for Hordeum vulgare represents qualitative changes as specific concentrations were not provided in the source.
Experimental Protocols
A standardized protocol for the extraction, purification, and quantification of gibberellins, including GA18, is crucial for obtaining reliable and comparable data. The following is a generalized methodology based on established liquid chromatography-mass spectrometry (LC-MS/MS) procedures.
Gibberellin Extraction from Plant Tissue
-
Plant Material: Freeze approximately 100-500 mg of fresh plant tissue (e.g., seedlings, leaves, or flowers) in liquid nitrogen immediately after harvesting to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Extraction Solvent: Add 1-5 mL of a pre-chilled extraction solvent, typically 80% (v/v) methanol or acetonitrile in water with 1% (v/v) acetic acid or formic acid, to the powdered tissue. The acidic condition improves the extraction of acidic compounds like gibberellins.
-
Internal Standards: To correct for losses during extraction and for accurate quantification, add a known amount of isotopically labeled internal standards (e.g., [²H₂]GAs) to the extraction mixture.
-
Extraction: Incubate the mixture at 4°C for at least 1 hour with constant shaking.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes to pellet the cell debris.
-
Collection: Carefully collect the supernatant containing the extracted gibberellins.
Solid-Phase Extraction (SPE) for Purification
-
Purpose: To remove interfering compounds from the crude extract and concentrate the gibberellins.
-
Cartridge: Use a C18 reverse-phase SPE cartridge.
-
Conditioning: Condition the cartridge by passing methanol followed by the extraction solvent (without the plant extract) through it.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., 20% methanol) to remove polar impurities.
-
Elution: Elute the gibberellins from the cartridge using a more non-polar solvent, such as 80% methanol or acetonitrile.
-
Drying: Evaporate the eluted solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.
LC-MS/MS Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for separation and detection.
-
Column: A C18 reversed-phase column is commonly used for the separation of gibberellins.
-
Mobile Phase: A gradient of two solvents is typically employed. Solvent A is often water with a small percentage of formic acid or acetic acid, and Solvent B is acetonitrile or methanol with the same acidic modifier.
-
Gradient Program: The gradient starts with a high percentage of Solvent A, and the percentage of Solvent B is gradually increased to elute the gibberellins based on their polarity.
-
Mass Spectrometry: The mass spectrometer is operated in negative ion mode for the detection of acidic gibberellins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of the gibberellin) and its characteristic product ion after fragmentation.
-
Quantification: The concentration of each gibberellin in the sample is determined by comparing the peak area of the endogenous compound to the peak area of its corresponding isotopically labeled internal standard.[3]
Mandatory Visualization
Gibberellin Biosynthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Gibberellin Dose-Response Curves and the Characterization of Dwarf Mutants of Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Specific Enzymes in the Conversion of Gibberellin A18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential enzymatic conversion of gibberellin A18 (GA18), a C20-gibberellin. While direct experimental validation of the specific enzymes that metabolize GA18 is not extensively documented in publicly available research, this document synthesizes current knowledge on gibberellin metabolism to propose and compare the most likely enzymatic candidates. We present this information to guide future research and experimental design for validating these enzymatic roles.
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate various aspects of plant growth and development.[1] The biosynthesis and deactivation of GAs are controlled by several families of enzymes, primarily 2-oxoglutarate-dependent dioxygenases (2-ODDs), which include GA20-oxidases, GA3-oxidases, and GA2-oxidases. GA18 is a C20-gibberellin, and its metabolic fate is crucial for understanding the overall flux of the gibberellin pathway.
Proposed Enzymatic Conversion of this compound
Based on the known functions of key enzymes in the gibberellin metabolic pathway, we can infer the potential roles of specific oxidases in the conversion of GA18.
Gibberellin 20-oxidase (GA20ox)
GA20-oxidases are multifunctional enzymes that catalyze the sequential oxidation of the C-20 methyl group of C20-GAs, leading to its removal and the formation of C19-GAs.[2][3] The typical substrates for GA20-oxidases are GA12 and GA53. While there is no direct evidence of GA18 being a substrate for GA20ox, it is a plausible hypothesis given that GA18 is a C20-GA. The action of GA20ox on GA18 would likely involve the oxidation of C-20, potentially leading to the formation of a C19-GA.
Gibberellin 3-oxidase (GA3ox)
GA3-oxidases are responsible for the final step in the biosynthesis of bioactive GAs, catalyzing the 3β-hydroxylation of their immediate precursors, GA9 and GA20, to produce GA4 and GA1, respectively.[2][3] GA18 already possesses a hydroxyl group at C-3, making it an unlikely substrate for further 3β-hydroxylation by GA3ox. Therefore, it is improbable that GA3-oxidases play a direct role in the conversion of GA18.
Gibberellin 2-oxidase (GA2ox)
Gibberellin 2-oxidases are key enzymes in the deactivation of GAs.[1] They catalyze the 2β-hydroxylation of both C19- and C20-GAs. Several studies have shown that some GA2ox isoforms have a substrate preference for C20-GAs.[1][4] This makes GA2ox a strong candidate for the enzymatic conversion of GA18. The 2β-hydroxylation of GA18 by a GA2ox would lead to the formation of a biologically inactive product, thereby regulating the pool of available C20-GAs for further conversion.
Comparative Analysis of Potential GA18-Metabolizing Enzymes
The following table summarizes the characteristics of the enzyme families likely involved in the metabolism of C20-gibberellins, providing a basis for comparing their potential action on GA18.
| Enzyme Family | General Function | Known C20 Substrates | Potential Role in GA18 Conversion |
| Gibberellin 20-oxidase (GA20ox) | Conversion of C20-GAs to C19-GAs | GA12, GA53 | Hypothetical: Oxidation of C-20 to produce a C19-GA. |
| Gibberellin 3-oxidase (GA3ox) | 3β-hydroxylation to produce bioactive GAs | Primarily C19-GAs (GA9, GA20) | Unlikely: GA18 is already hydroxylated at C-3. |
| Gibberellin 2-oxidase (GA2ox) | Deactivation of GAs by 2β-hydroxylation | GA12, GA53 | Probable: 2β-hydroxylation of GA18 to an inactive form. |
Experimental Protocols for Validation
To validate the role of specific enzymes in the conversion of this compound, a series of in vitro and in vivo experiments are required.
Heterologous Expression and Purification of Recombinant Enzymes
Objective: To produce active recombinant GA oxidase enzymes for in vitro assays.
Protocol:
-
Gene Cloning: The coding sequences of candidate GA20ox, GA3ox, and GA2ox genes are amplified from cDNA by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli expression).
-
Heterologous Expression: The expression constructs are transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The expressed recombinant proteins, often tagged with a purification tag (e.g., His-tag), are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
-
Protein Verification: The purity and identity of the recombinant proteins are confirmed by SDS-PAGE and Western blot analysis.
In Vitro Enzyme Assays
Objective: To determine if the recombinant enzymes can directly convert GA18 and to identify the reaction products.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing the purified recombinant enzyme, GA18 as the substrate, and necessary co-factors for 2-ODDs (2-oxoglutarate, FeSO4, and ascorbate) in a suitable buffer.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped, and the gibberellins are extracted from the reaction mixture using a solvent like ethyl acetate.
-
Product Analysis: The extracted gibberellins are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to identify and quantify the conversion products of GA18. The use of radiolabeled [14C]GA18 can facilitate the detection of metabolic products.
Gibberellin Profiling in Mutant and Overexpression Lines
Objective: To analyze the in vivo role of specific enzymes by measuring GA18 levels in plants with altered enzyme activity.
Protocol:
-
Plant Material: Plant lines with mutations (e.g., T-DNA insertion mutants) or overexpression constructs for the candidate genes are grown under controlled conditions.
-
Sample Collection: Tissues with high gibberellin biosynthesis activity (e.g., developing seeds, shoot apices) are collected.
-
Gibberellin Extraction and Purification: Gibberellins are extracted from the plant tissue and purified using Solid Phase Extraction (SPE).
-
Quantitative Analysis: The levels of GA18 and other related gibberellins are quantified using LC-MS/MS with the aid of isotopically labeled internal standards.[5][6] A significant change in the level of GA18 in the mutant or overexpression lines compared to wild-type plants would indicate its role in GA18 metabolism.
Visualizing the Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Proposed metabolic pathways for this compound.
Caption: Experimental workflow for validating enzyme function.
Caption: Logical relationship of enzymes to GA18.
References
- 1. Diversity of Gibberellin 2-oxidase genes in the barley genome offers opportunities for genetic improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gibberellin-metabolism-new-insights-revealed-by-the-genes - Ask this paper | Bohrium [bohrium.com]
- 3. Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide identification and expression profiling reveal tissue-specific expression and differentially-regulated genes involved in gibberellin metabolism between Williams banana and its dwarf mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gibberellin Metabolism in Flowering Plants: An Update and Perspectives [frontiersin.org]
- 6. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gibberellin A18 Levels in Response to Environmental Stress: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gibberellin levels in plants under various environmental stressors. While the primary focus is on Gibberellin A18 (GA18), it is important to note that specific quantitative data for GA18 is limited in publicly available research. Therefore, this guide presents a broader comparative analysis based on available data for other key gibberellins (GAs), which can serve as a proxy for understanding the general response of this hormone class to environmental challenges.
Introduction to Gibberellins and Environmental Stress
Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play crucial roles in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. Environmental stresses such as drought, salinity, and extreme temperatures significantly impact plant growth and productivity, often by modulating the biosynthesis and signaling of essential hormones like gibberellins. Understanding these changes is critical for developing stress-tolerant crops and targeted agricultural therapies.
Comparative Analysis of Gibberellin Levels Under Stress
While specific quantitative data for GA18 remains elusive in the surveyed literature, studies on other gibberellins reveal general trends in response to environmental stress. The following tables summarize the observed changes in the levels of various gibberellins under drought, salinity, and temperature stress. This information provides a valuable framework for hypothesizing the potential responses of GA18.
Table 1: Comparative Analysis of Gibberellin Levels in Response to Drought Stress
| Gibberellin | Plant Species | Tissue | Stress Condition | Change in Level | Reference |
| General GAs | Tomato | Guard Cells & Leaves | Water deficiency | Reduced | [1] |
| Bioactive GAs | Rice | Seedlings | 120 mM NaCl | Decreased | [2] |
| GA1 | Maize | Vegetative Shoots | Dwarf-1 mutant | Very low | |
| GA20 | Maize | Vegetative Shoots | Dwarf-1 mutant | Accumulated | |
| GA29 | Maize | Vegetative Shoots | Dwarf-1 mutant | Accumulated |
Table 2: Comparative Analysis of Gibberellin Levels in Response to Salinity Stress
| Gibberellin | Plant Species | Tissue | Stress Condition | Change in Level | Reference |
| Bioactive GAs | Rice | Seedlings | 120 mM NaCl | Decreased | [2] |
| General GAs | General | Plants | Salinity | Reduced | [3] |
Table 3: Comparative Analysis of Gibberellin Levels in Response to Temperature Stress
| Gibberellin | Plant Species | Tissue | Stress Condition | Change in Level | Reference |
| GA3 | Wheat | Flag Leaf | Heat stress | Decreased | [4] |
| Bioactive GAs (GA4, GA7) | Rice | Developing Anthers | Low temperature | Decreased | [5] |
| GA12 (precursor) | Rice | Developing Anthers | Low temperature | Increased | [5] |
| General GAs | Camellia sinensis | Seedlings | 1°C and 4°C | Decreased | [6] |
Gibberellin Signaling Pathway
Environmental stress signals are integrated into the gibberellin signaling pathway, which is a key regulator of plant growth. The core of this pathway involves the interplay between the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and the DELLA proteins, which are transcriptional regulators that repress GA-responsive genes.
Caption: Gibberellin signaling pathway.
Experimental Protocols
Quantification of Endogenous Gibberellins by LC-MS/MS
This protocol outlines a general procedure for the extraction, purification, and quantification of gibberellins from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method can be adapted for the specific analysis of this compound.
Workflow for Gibberellin Quantification
Caption: Experimental workflow for gibberellin quantification.
Detailed Methodology:
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Accurately weigh the powdered tissue.
-
-
Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol containing an antioxidant like butylated hydroxytoluene) to the powdered tissue.
-
Include internal standards (deuterium-labeled GAs) for accurate quantification.
-
Homogenize the mixture thoroughly and incubate at 4°C with shaking for several hours.
-
Centrifuge the extract to pellet the debris and collect the supernatant.
-
-
Purification using Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute the gibberellins with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different gibberellins using a C18 reversed-phase column with a gradient of an appropriate mobile phase (e.g., water and acetonitrile with formic acid).
-
Detect and quantify the gibberellins using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
-
Data Analysis:
-
Quantify the amount of each gibberellin, including GA18, by comparing the peak area of the endogenous compound to that of its corresponding internal standard.
-
Conclusion and Future Directions
The response of gibberellin levels to environmental stress is a complex and dynamic process that is crucial for plant adaptation and survival. While general trends indicate a decrease in bioactive gibberellins under various stress conditions, the specific role and regulation of individual gibberellins like GA18 require further investigation. The methodologies outlined in this guide provide a robust framework for researchers to pursue these studies. Future research focusing on the targeted quantification of GA18 and other less-studied gibberellins under a range of environmental stresses will be invaluable for a more complete understanding of plant hormonal regulation and for the development of novel strategies to enhance crop resilience.
References
- 1. mdpi.com [mdpi.com]
- 2. Drought Stress Tolerance in Vegetables: The Functional Role of Structural Features, Key Gene Pathways, and Exogenous Hormones [mdpi.com]
- 3. The role of gibberellin signalling in plant responses to abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Understanding the Role of Gibberellic Acid and Paclobutrazol in Terminal Heat Stress Tolerance in Wheat [frontiersin.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
Evaluating the Specificity of Antibodies Raised Against Gibberellin A18 for Immunoassay Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of antibodies raised against Gibberellin A18 (GA18) and their application in immunoassay development. While specific antibodies targeting GA18 are not yet widely commercially available, this document outlines the expected performance and cross-reactivity based on the structural characteristics of GA18 and existing data for antibodies against other gibberellins. We also present a detailed comparison with alternative quantification methods, offering supporting experimental protocols and data to aid researchers in selecting the most appropriate analytical technique for their needs.
Introduction to this compound and its Quantification
This compound (GA18) is a C20-gibberellin that plays a role as a precursor in the biosynthesis of bioactive gibberellins in plants.[1] Accurate quantification of GA18 is crucial for understanding plant growth and development. Immunoassays, due to their high throughput and sensitivity, present a promising approach for such quantification. However, the specificity of the antibody is paramount to ensure accurate and reliable results, given the structural similarity among different gibberellins.
Predicted Specificity and Cross-Reactivity of Anti-GA18 Antibodies
Based on the chemical structure of GA18, an antibody raised against it would be expected to primarily recognize the unique features of the GA18 molecule. The specificity of anti-gibberellin antibodies is largely determined by the hapten conjugation strategy and the structural differences between the target gibberellin and its analogs.
Table 1: Predicted Cross-Reactivity of a Hypothetical Anti-Gibberellin A18 Antibody
| Gibberellin | Structure | Predicted Cross-Reactivity (%) | Rationale for Prediction |
| GA18 | C20-gibberellin with hydroxyl groups at C-3 and C-13.[1] | 100 | Homologous antigen. |
| GA19 | C20-gibberellin, precursor to GA20. Differs from GA18 in the oxidation state at C-20. | Moderate | Structural similarity in the A, B, C, and D rings. The difference at C-20 may reduce binding. |
| GA20 | C19-gibberellin, a bioactive GA. Lacks the C-20 carbon of GA18. | Low to Moderate | Significant structural difference at the C/D ring junction due to the absence of C-20. |
| GA1 | C19-gibberellin, a bioactive GA. Differs from GA18 at C-20 and has a lactone bridge. | Low | Major structural differences in the C/D ring system. |
| GA3 (Gibberellic Acid) | C19-gibberellin with an additional double bond in the A ring compared to GA1. | Very Low | Significant structural differences. |
| GA4 | C19-gibberellin, a bioactive GA. Lacks the 13-hydroxyl group present in GA18. | Low | The absence of the C-13 hydroxyl group is a significant structural alteration. |
| GA12 | C20-gibberellin, a common precursor. Lacks the hydroxyl groups at C-3 and C-13 found in GA18. | Low | The lack of key hydroxyl groups, which are potential immunogenic epitopes, would likely result in poor recognition. |
Note: The predicted cross-reactivity values are hypothetical and would need to be confirmed by experimental data.
Immunoassay Development for this compound
A competitive enzyme-linked immunosorbent assay (cELISA) is a suitable format for the quantification of small molecules like GA18. The following sections detail the necessary experimental protocols.
Experimental Protocols
3.1.1. Preparation of GA18-Protein Conjugate for Immunization
To elicit an immune response, the small gibberellin molecule (hapten) must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
-
Materials: this compound methyl ester, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Bovine Serum Albumin (BSA), Dimethylformamide (DMF), Dialysis tubing.
-
Procedure:
-
Activate the carboxyl group of GA18 methyl ester by reacting it with DCC and NHS in DMF to form an NHS-ester.
-
Dissolve BSA in a phosphate buffer (pH 8.0).
-
Slowly add the activated GA18-NHS ester to the BSA solution while stirring.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
Dialyze the conjugate against phosphate-buffered saline (PBS) for 48 hours with multiple buffer changes to remove unreacted hapten and coupling reagents.
-
Characterize the conjugate by UV-Vis spectrophotometry to determine the hapten-to-protein ratio.
-
3.1.2. Antibody Production and Purification
Polyclonal or monoclonal antibodies can be generated through standard immunization protocols in rabbits or mice, respectively.
-
Immunization: Emulsify the GA18-protein conjugate with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) and inject into the host animal at multiple sites. Administer booster injections every 3-4 weeks.
-
Titer Determination: Collect blood samples periodically and determine the antibody titer using a preliminary ELISA.
-
Antibody Purification: Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography. For monoclonal antibodies, produce and screen hybridomas, and purify the antibodies from the culture supernatant.
3.1.3. Competitive ELISA Protocol
-
Coating: Coat a 96-well microtiter plate with the GA18-protein conjugate (using a different carrier protein than the one used for immunization, e.g., ovalbumin, to avoid cross-reactivity with anti-carrier protein antibodies) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Add a mixture of the anti-GA18 antibody and either the GA18 standard or the sample to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The concentration of GA18 in the sample is inversely proportional to the signal.
Comparison with Alternative Quantification Methods
While immunoassays offer high throughput and sensitivity, other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide higher specificity and the ability to quantify multiple gibberellins simultaneously.
Table 2: Comparison of Immunoassay (ELISA) and LC-MS/MS for GA18 Quantification
| Feature | Immunoassay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Dependent on antibody cross-reactivity. Potential for interference from structurally related gibberellins. | High specificity based on mass-to-charge ratio and fragmentation pattern. Can distinguish between isomers. |
| Sensitivity | High (pg/mL to ng/mL range). | Very high (fg/mL to pg/mL range). |
| Throughput | High (96-well plate format allows for simultaneous analysis of many samples). | Lower, sequential sample analysis. |
| Multiplexing | Limited to a single analyte per assay. | Capable of quantifying multiple gibberellins in a single run. |
| Development Time | Long (antibody production and assay optimization can take months). | Shorter (method development is faster once the instrument is established). |
| Cost per Sample | Lower once the assay is established. | Higher due to instrument and maintenance costs. |
| Equipment | Standard laboratory equipment (microplate reader, washer). | Specialized and expensive instrumentation requiring a dedicated facility and trained personnel. |
| Sample Preparation | Relatively simple extraction and dilution. | More extensive sample cleanup may be required to remove matrix interference. |
Visualizing the Workflow and Relationships
Conclusion
The development of a specific immunoassay for this compound is a feasible and valuable endeavor for plant science and agricultural research. While the generation of a highly specific antibody is a critical and challenging step, the potential for a high-throughput and sensitive quantification method is significant. Researchers should carefully consider the predicted cross-reactivity with other gibberellins and validate the assay against a reference method such as LC-MS/MS. This guide provides the foundational information and protocols to embark on the development and evaluation of an immunoassay for GA18, enabling more efficient and targeted research into the roles of this important plant hormone.
References
Safety Operating Guide
Proper Disposal of Gibberellin A18: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like Gibberellin A18 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, promoting a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.
-
Personal Protective Equipment (PPE): Always wear protective clothing, chemical-resistant gloves, safety glasses with side shields, and a dust respirator, especially when handling the solid form to avoid inhalation of dust particles.[1]
-
Ventilation: Use this compound in a well-ventilated area to minimize inhalation exposure.[2][3]
-
Spill Management: In the event of a spill, immediately clean the area. For dry spills, carefully sweep or scoop the material to avoid generating dust and place it into a suitable, labeled container for disposal.[2][4] For liquid spills, contain the spill with an absorbent or impervious material like sand or clay, and then collect the contaminated material into an appropriate container for disposal.[4]
Step-by-Step Disposal Procedures
Adherence to a systematic disposal process is essential for safety and regulatory compliance. The following steps outline the recommended procedure for disposing of this compound waste.
-
Consult Local Regulations: Waste disposal regulations can vary significantly by region. Always consult your local, state, and federal environmental authorities to ensure full compliance with all requirements.[1]
-
Waste Collection:
-
Place waste this compound and any contaminated materials (e.g., absorbent pads, gloves) into a clearly labeled, sealed container suitable for chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.
-
-
Disposal Options:
-
Approved Waste Disposal Facility: The primary and most recommended method for disposal is to transfer the chemical waste to a licensed and approved waste disposal facility.[4] These facilities are equipped to handle and neutralize chemical waste safely.
-
Landfill: In some cases, and subject to local regulations, disposal in a designated and licensed landfill that accepts chemical or pharmaceutical waste may be an option.[1]
-
Incineration: A licensed incineration facility may also be a suitable option for the disposal of this compound, often after being mixed with a combustible solvent.[1]
-
-
Container Disposal:
-
Non-Refillable Containers: Empty containers that held this compound must also be disposed of properly as they may retain chemical residues.[1] It is recommended to triple rinse the container with a suitable solvent.[4][5] The rinsate should be collected and treated as chemical waste.
-
After rinsing, puncture the container to prevent reuse and dispose of it in a sanitary landfill or as directed by local authorities.[1][4]
-
Recycling: If the container is clean and non-contaminated, it may be possible to recycle it. Consult the manufacturer or your local waste management authority for recycling options.[1][6]
-
Key Prohibitions:
-
DO NOT dispose of undiluted this compound directly on-site.[5]
-
DO NOT allow this compound or its wash water to enter drains, sewage systems, or any waterways.[1][5][6]
-
DO NOT burn empty containers or the product itself unless at a licensed incineration facility.[5]
Quantitative Disposal Data
| Disposal Consideration | Guideline | Primary Reference |
| Regulatory Compliance | Adherence to local, state, and federal regulations is mandatory. | [1] |
| Waste Segregation | Collect in a dedicated, labeled container. | General Lab Practice |
| Primary Disposal Method | Transfer to an approved chemical waste disposal facility. | [4] |
| Container Management | Triple rinse, puncture, and dispose of in a sanitary landfill. | [4][5] |
| Environmental Protection | Prevent entry into drains, sewers, and waterways. | [1][5][6] |
Experimental Protocols for Degradation
Detailed experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not widely published in standard safety literature. The most reliable and safest approach is to entrust the disposal to a professional waste management service that has the expertise and equipment to handle such chemical compounds.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance in all laboratory operations.
References
Essential Safety and Logistical Information for Handling Gibberellin A18
Disclaimer: Specific safety and handling data for Gibberellin A18 (GA18) is limited. The following information is based on the available data for gibberellic acid (GA3) and other gibberellins. Researchers should treat this guidance as a baseline and exercise caution, implementing a thorough risk assessment before handling GA18.
Personal Protective Equipment (PPE)
When handling this compound, especially in its pure, powdered form, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may not provide adequate protection. Ensure gloves are clean and free of holes before use. For tasks with a high risk of splash, consider double-gloving.[1] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Tightly fitting safety goggles are essential to protect against dust particles and splashes.[2][3] A face shield may be required for procedures with a higher splash potential. |
| Respiratory Protection | Dust mask or respirator | When handling the powder and if there is a risk of dust generation, a particulate filter respirator (e.g., N95, P1, or better) is necessary.[2][4] Ensure a proper fit to prevent inhalation of airborne particles. |
| Body Protection | Laboratory coat or disposable coveralls | A fully fastened lab coat should be worn. For larger quantities or when there is a significant risk of contamination, disposable coveralls are recommended to prevent skin contact.[1][4] |
| Foot Protection | Closed-toe shoes | Impermeable, chemical-resistant boots are advised, especially when handling liquid solutions or in case of spills.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure a safe laboratory environment.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to post-handling cleanup.
Detailed Steps:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated enclosure.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
-
-
Handling:
-
Wear all required PPE before handling the compound.
-
To avoid generating dust, handle the solid form carefully.[4] If weighing the powder, do so within a ventilated enclosure.
-
When preparing solutions, work within a fume hood to minimize inhalation of any aerosols.
-
Keep containers tightly closed when not in use.[6]
-
-
Post-Handling & Cleanup:
-
Decontaminate all work surfaces after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Waste Disposal Workflow
Caption: This diagram provides a step-by-step guide for the proper disposal of this compound waste and empty containers.
Detailed Steps:
-
Waste Segregation:
-
Collect all waste materials, including unused this compound, contaminated PPE, and cleaning materials, in designated and clearly labeled hazardous waste containers.[2]
-
-
Disposal of Unused Product:
-
Dispose of unused this compound through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[6]
-
-
Container Disposal:
Quantitative Toxicity Data (for related Gibberellins)
No specific toxicity data for this compound was found. The following table presents data for Gibberellic Acid (GA3) and a mixture of Gibberellin A4 and A7, which may serve as a conservative reference.
| Toxicity Endpoint | Gibberellic Acid (GA3) | Gibberellin A4/A7 Mixture |
| Acute Oral LD50 (Rat) | > 5,000 mg/kg | > 5,000 mg/kg |
| Acute Dermal LD50 (Rabbit) | > 2,000 mg/kg | > 2,000 mg/kg |
| Acute Inhalation LC50 (Rat) | > 2.98 mg/L (maximum attainable concentration) | Not available |
| Eye Irritation (Rabbit) | Moderately irritating | Not available |
| Skin Irritation (Rabbit) | Slightly irritating | Not available |
| Skin Sensitization (Guinea Pig) | Not a sensitizer | Not available |
Source: Based on data for substantially similar products as reported in available safety data sheets.[7]
Gibberellin Signaling Pathway (General Overview)
Gibberellins regulate plant growth and development by promoting the degradation of DELLA proteins, which are transcriptional repressors. While a specific pathway for this compound is not detailed, it is expected to follow the general mechanism of gibberellin action.
Simplified Gibberellin Signaling Pathway
Caption: This diagram illustrates the general mechanism of gibberellin signaling, leading to the degradation of DELLA repressors and the promotion of plant growth.[8][9][10]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. chemos.de [chemos.de]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genfarm.com.au [genfarm.com.au]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 9. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gibberellin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
